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  • Product: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
  • CAS: 38221-55-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a halogenated N-acylated phen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a halogenated N-acylated phenothiazine derivative. Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 2-position and a chloroacetyl moiety at the 10-position of the phenothiazine core is anticipated to significantly modulate its physicochemical and pharmacological properties. This document consolidates the available information on its chemical identity, probable synthetic route, and predicted physicochemical characteristics. Furthermore, it explores the potential biological significance of this molecule by drawing parallels with structurally related compounds, particularly in the realms of antimicrobial and anticancer research. Detailed experimental protocols for the synthesis and characterization of analogous compounds are presented to provide a practical framework for researchers. This guide aims to be a foundational resource for scientists interested in the further investigation and potential therapeutic application of this specific phenothiazine derivative.

Introduction: The Phenothiazine Scaffold in Medicinal Chemistry

The phenothiazine tricycle is a privileged scaffold in drug discovery, renowned for its diverse pharmacological applications.[1][2] Since the advent of chlorpromazine as the first typical antipsychotic, phenothiazine derivatives have been extensively explored, leading to the development of drugs with antihistaminic, antiemetic, and anxiolytic properties. The unique "butterfly" conformation of the phenothiazine ring system and its electron-rich nature allow for extensive functionalization, leading to a wide array of biological activities.[3]

The introduction of an electron-withdrawing trifluoromethyl group at the 2-position of the phenothiazine nucleus is a common strategy to enhance neuroleptic potency. Concurrently, N-acylation at the 10-position offers a versatile handle for modifying the molecule's lipophilicity, steric bulk, and potential for interacting with biological targets. The chloroacetyl group, in particular, introduces a reactive electrophilic site, opening avenues for further derivatization or covalent interactions with target proteins. This guide focuses on the specific derivative, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, providing a detailed examination of its fundamental properties and therapeutic potential.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone-
Synonyms 10-(Chloroacetyl)-2-(trifluoromethyl)-10H-phenothiazine[4]
CAS Number 38221-55-5[4]
Molecular Formula C₁₅H₉ClF₃NOS[4]
Molecular Weight 343.75 g/mol [4]
SMILES c1ccc2c(c1)N(c1cc(ccc1S2)C(F)(F)F)C(=O)CCl[4]
InChI InChI=1/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2[4]

Based on the properties of similar phenothiazine derivatives, it is predicted that this compound will exhibit moderate solubility in organic solvents and limited solubility in water.[4] The presence of the trifluoromethyl group enhances its lipophilicity.[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is not documented in peer-reviewed literature, the most probable synthetic route is the N-acylation of 2-(trifluoromethyl)phenothiazine with chloroacetyl chloride. This reaction is a variation of the well-established Friedel-Crafts acylation.

Proposed Synthesis Pathway

The synthesis likely proceeds via the reaction of 2-(trifluoromethyl)phenothiazine with chloroacetyl chloride in an appropriate solvent, such as dry benzene or toluene, often in the presence of a mild base like triethylamine to scavenge the HCl byproduct.

Synthesis_Pathway start_material 2-(Trifluoromethyl)phenothiazine product 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone start_material->product Dry Benzene, Triethylamine, Reflux reagent Chloroacetyl Chloride reagent->product

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for N-Acylation of Phenothiazines

The following is a generalized protocol based on the synthesis of analogous N-acylphenothiazines. This should be adapted and optimized for the specific synthesis of the title compound.

Materials:

  • 2-(Trifluoromethyl)phenothiazine

  • Chloroacetyl chloride

  • Dry Benzene (or other suitable aprotic solvent)

  • Triethylamine

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Round bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a round bottom flask, dissolve 2-(trifluoromethyl)phenothiazine in dry benzene.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride in dry benzene, containing a stoichiometric amount of triethylamine.

  • With continuous stirring, add the chloroacetyl chloride solution dropwise to the phenothiazine solution at room temperature.

  • After the addition is complete, reflux the reaction mixture for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.

  • Wash the resulting residue with a 5% sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with water.

  • Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Characterization

Although experimental spectra for the title compound are not available, the following are the expected characteristic signals based on the analysis of similar N-acylated phenothiazines.[3]

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methylene protons of the chloroacetyl group would likely appear as a singlet around 4.5-5.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the ethanone group is expected to resonate around 165-170 ppm. Aromatic carbons will appear in the 115-145 ppm range. The carbon of the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (343.75 g/mol ), along with characteristic fragmentation patterns of the phenothiazine core and the chloroacetyl side chain.

Biological Context and Therapeutic Potential

While no specific biological studies have been published for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, the extensive research on related phenothiazine derivatives provides a strong foundation for predicting its potential therapeutic applications.

Antimicrobial Activity

N-haloacetylated phenothiazines have demonstrated significant antifungal activity.[3] Studies have shown that compounds bearing a chlorine or bromine atom on the N-acetyl group are as active as clinically used antifungal agents like 5-fluorocytosine and fluconazole.[3] The presence of the chloroacetyl group in the title compound suggests it may possess potent antifungal properties, warranting further investigation against a panel of pathogenic fungi. The lipophilic nature imparted by the trifluoromethyl group could enhance its ability to penetrate fungal cell membranes.

Anticancer Activity

Numerous phenothiazine derivatives have been investigated for their anticancer properties.[1][2] N-acylphenothiazines, in particular, have shown higher cytotoxic activity against human leukemic and squamous carcinoma cell lines than the parent phenothiazine compound.[1] The mechanism of action is thought to be independent of radical-mediated processes.[1] The trifluoromethyl group is a common feature in many anticancer drugs, and its presence in the title compound, combined with the N-chloroacetyl moiety, makes it a compelling candidate for screening against various cancer cell lines.

Biological_Potential Target_Compound 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone Antifungal Potential Antifungal Activity Target_Compound->Antifungal Anticancer Potential Anticancer Activity Target_Compound->Anticancer Mechanism_Antifungal Membrane Disruption, Enzyme Inhibition Antifungal->Mechanism_Antifungal Mechanism_Anticancer Induction of Apoptosis, Cell Cycle Arrest Anticancer->Mechanism_Anticancer

Caption: Potential therapeutic avenues for the target compound.

Future Directions and Conclusion

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone represents an under-investigated yet promising molecule within the vast chemical space of phenothiazine derivatives. The primary immediate need is for the definitive synthesis and thorough physicochemical and spectroscopic characterization of this compound to confirm its structure and establish its basic properties. Following this, a systematic biological evaluation is warranted.

Key future research steps should include:

  • Optimized Synthesis and Characterization: Development of a robust and scalable synthetic protocol, followed by comprehensive analysis using NMR, IR, Mass Spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: Evaluation of its antimicrobial activity against a broad panel of bacterial and fungal pathogens. Assessment of its cytotoxic effects on various cancer cell lines to determine its potential as an anticancer agent.

  • Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate its molecular mechanism of action. This could involve enzyme inhibition assays, studies on membrane integrity, or analysis of cell signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to establish clear structure-activity relationships, which will guide the design of more potent and selective derivatives.

References

  • Sarmiento, G. P., et al. (2015). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & Medicinal Chemistry, 23(17), 5635-5644.
  • Motohashi, N., et al. (1991). Synthesis and biological activity of N-acylphenothiazines. Anticancer Research, 11(5), 1931-1935.
  • Crysdot LLC. (n.d.). 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Retrieved from [Link]

  • Jaszczyszyn, A., et al. (2012). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 56, 24-38.4-38.

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS 38221-55-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive technical overview of 2-Chloro-1-(2-tri...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. Phenothiazine derivatives are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2] This guide delves into the physicochemical characteristics, synthesis, and potential applications of this specific chloroacetylated phenothiazine, positioning it as a critical building block for the development of novel therapeutics. Through detailed protocols and mechanistic insights, this paper serves as a vital resource for professionals engaged in pharmaceutical research and organic synthesis.

Introduction: The Strategic Importance of Phenothiazine Intermediates

The phenothiazine tricycle is a privileged scaffold in drug discovery, forming the core of numerous clinically significant drugs.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 2-position, as seen in the parent molecule 2-(trifluoromethyl)phenothiazine, is a common strategy to enhance metabolic stability and receptor binding affinity due to its lipophilic and electron-withdrawing nature.[3]

The subject of this guide, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (also known as 10-(Chloroacetyl)-2-(trifluoromethyl)-10H-phenothiazine), is a derivative functionalized at the central nitrogen atom.[3] This N-acylation introduces a reactive chloroacetyl group, transforming the relatively inert phenothiazine core into a versatile intermediate. The electrophilic nature of the chloroacetyl moiety makes it an ideal handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse side chains. This strategic modification is a pivotal step in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[1][4]

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug design. The key characteristics of CAS 38221-55-5 are summarized below.

PropertyValueSource
CAS Number 38221-55-5[3]
Molecular Formula C₁₅H₉ClF₃NOS[3]
Molecular Weight 343.75 g/mol Calculated
Appearance Typically a solid, may range from pale yellow to light green[5] (Inferred from parent)
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water[3]
SMILES O=C(CCl)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F[3]
InChI InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2[3]

Synthesis and Mechanistic Pathway

The synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is typically achieved through the N-acylation of 2-(trifluoromethyl)phenothiazine. This reaction is a classic example of nucleophilic attack by the secondary amine on the phenothiazine ring onto an acyl chloride.

Reaction Mechanism: Electrophilic Acylation

The core of the synthesis involves the reaction of 2-(trifluoromethyl)phenothiazine with chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final N-acylated product. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct, or by using an excess of the acylating agent. A common solvent for this type of reaction is a non-polar aprotic solvent like toluene or tetrahydrofuran (THF).[4]

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step synthesis from the parent phenothiazine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-(Trifluoromethyl)phenothiazine (CAS 92-30-8) Reaction N-Acylation Reaction Solvent: Toluene or THF Optional: Base (e.g., Triethylamine) Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Product 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone (CAS 38221-55-5) Reaction->Product HCl byproduct removed

Caption: Synthetic pathway for CAS 38221-55-5 via N-acylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-acylation of phenothiazines.[4][6]

Materials:

  • 2-(Trifluoromethyl)phenothiazine (1.0 eq)

  • Chloroacetyl chloride (1.5 eq)

  • Anhydrous Toluene

  • Triethylamine (optional, 1.2 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-(trifluoromethyl)phenothiazine (1.0 eq) and dissolve in anhydrous toluene (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution over 15-20 minutes. If using a base like triethylamine, it can be added prior to the chloroacetyl chloride.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 10-12 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional toluene.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Trustworthiness: Each wash removes specific impurities—water removes water-soluble byproducts, bicarbonate neutralizes acid, and brine helps to break emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

Applications in Drug Development

The primary utility of CAS 38221-55-5 is as a versatile synthetic intermediate. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, particularly amines.

Role as a Precursor for Bioactive Molecules

This compound serves as a key precursor for attaching piperazine, piperidine, or other amine-containing side chains to the phenothiazine core. This is a common final-stage modification in the synthesis of many antipsychotic drugs.[1][7] For instance, reacting CAS 38221-55-5 with an appropriate piperazine derivative would be a direct route to synthesizing analogues of drugs like fluphenazine.

The general reaction scheme is as follows:

Application_Workflow Intermediate CAS 38221-55-5 (Electrophile) Product Final Bioactive Molecule (e.g., Phenothiazine Derivative) Intermediate->Product Nucleophilic Substitution Nucleophile Amine Nucleophile (e.g., N-methylpiperazine) Nucleophile->Product (SN2 Reaction)

Caption: Role of CAS 38221-55-5 in synthesizing bioactive derivatives.

This modular approach allows for the creation of compound libraries for structure-activity relationship (SAR) studies, aiding in the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.[8][9][10]

Conclusion

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS 38221-55-5) is not an end-product but a crucial enabler in the field of medicinal chemistry. Its well-defined synthesis and the reactive nature of its chloroacetyl group provide a reliable and efficient platform for the construction of complex phenothiazine-based drug candidates. For researchers in drug discovery, this intermediate represents a strategic asset for accessing novel chemical space and developing next-generation therapeutics for neurological and other disorders.

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Vertex AI Search. 1

  • Continuous‐Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study | Request PDF. ResearchGate. 7

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. 4

  • The suggested synthesis route of phenothiazine‐derived compounds. ResearchGate. 11

  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. Benchchem. 12

  • CAS 38221-55-5: 2-chloro-1-[2-(trifluoromethyl)-10H-phenot… CymitQuimica. 3

  • 2-(Triflouomethyl) phenothiazine | CAS#:92-30-8. Chemsrc. 13

  • 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Crysdot LLC.

  • 2-chloro-1-(2-(trifluoromethyl)-10h-phenothiazin-10-yl)ethanone. Sigma-Aldrich.

    • 2-(4-methylphenoxy)-1-phenothiazin-10-yl-ethanone 41648-61-7 wiki. Guidechem. 14

    • How to prepare and apply 2-(Trifluoromethyl)phenothiazine?. Guidechem. 15

    • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. National Institutes of Health. 16

    • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI. 17

    • 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE synthesis. ChemicalBook. 6

    • 2-(Trifluoromethyl)phenothiazine CAS#: 92-30-8. ChemicalBook. 5

    • CAS:62-55-5|Thioacetamide. Henan Alfa Chemical Co., Ltd. 18

    • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. 2

    • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. 8

    • Method for preparing 2-chlorophenothiazine. Google Patents. 19

    • Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI. 20

    • Ethanethioamide. National Institute of Standards and Technology. 21

    • Intramolecular cyclic acylation of 2-arylphenoxyacetic acid 94. ResearchGate. 22

    • Computational Polypharmacology: a New Paradigm for Drug Discovery. National Institutes of Health. 9

    • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. National Institutes of Health. 109L0bK3rcg8tIiyjbFlHcMWY=)

Sources

Foundational

"2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone Authored by: Gemini, Senior Application Scientist Publication Date: January 17, 2026 Abstr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Authored by: Gemini, Senior Application Scientist

Publication Date: January 17, 2026

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. Lacking direct empirical data, this document constructs a scientifically-grounded hypothesis based on the well-established principles of medicinal chemistry and chemical biology, dissecting the molecule into its constituent functional moieties: a 2-trifluoromethyl-phenothiazine core and a reactive 2-chloroethanone group. We posit that this compound functions as a Targeted Covalent Inhibitor (TCI) , leveraging the phenothiazine scaffold for initial, reversible binding to a target protein—likely a dopamine receptor—followed by irreversible covalent bond formation via the chloroethanone "warhead". This guide further outlines a comprehensive suite of experimental protocols required to rigorously validate this hypothesis, from initial target identification to whole-proteome selectivity profiling.

Introduction and Structural Rationale

The compound 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a rationally designed molecule that marries a known pharmacophore with a reactive chemical group. This design strategy is a cornerstone of modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs).[1][2]

  • The Recognition Moiety: The 2-(trifluoromethyl)phenothiazine scaffold is a derivative of phenothiazine, a class of compounds renowned for their antipsychotic properties, which are primarily mediated through the antagonism of dopamine D2 receptors.[3][4][5] The trifluoromethyl (CF3) group at the 2-position is a common bioisostere for a chlorine atom and is known to enhance potency, metabolic stability, and binding affinity due to its strong electron-withdrawing nature.[6][7][8]

  • The Reactive Moiety (Warhead): The 2-chloroethanone group attached to the nitrogen at position 10 is a classic electrophilic warhead.[9][10] This functional group is designed to react with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein, forming a stable covalent bond.[11]

The combination of these two moieties suggests a two-step mechanism of action: the phenothiazine portion first guides the molecule to the binding site of its biological target, after which the chloroethanone group forms a permanent bond, leading to irreversible inhibition.[2][12]

The Guiding Pharmacophore: 2-(Trifluoromethyl)phenothiazine

Primary Target Family: Dopamine Receptors

The foundational mechanism of action for most phenothiazine derivatives is the blockade of dopamine D2 receptors within the brain's mesolimbic pathway.[3] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3] By acting as antagonists, phenothiazines prevent this signaling cascade.[13] It is therefore highly probable that the primary biological target of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a member of the dopamine receptor family.[14]

Influence of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to optimize drug candidates.[15][16] Its key contributions include:

  • Enhanced Potency: The CF3 group is strongly electron-withdrawing, which can alter the electronic properties of the phenothiazine ring system, potentially leading to stronger binding interactions with the target receptor.[6][8]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life.[7]

  • Modulated Lipophilicity: The CF3 group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[7]

The Reactive Warhead: 2-Chloroethanone

The chloroethanone moiety is an α-halo ketone, a class of compounds known for their reactivity as alkylating agents. This group functions as an electrophilic "warhead" designed to form a covalent bond with a target protein.[2]

The mechanism involves the nucleophilic attack by an amino acid side chain (e.g., the thiol of cysteine, the amine of lysine, or the imidazole of histidine) on the carbon atom bearing the chlorine atom. This results in a substitution reaction where the chlorine atom acts as a leaving group, forming a stable thioether, amine, or imidazole linkage, respectively. This covalent modification permanently inactivates the protein.[1][11] The advantage of this approach is the potential for high potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by non-covalent inhibitors.[17][18]

Hypothesized Two-Step Mechanism of Action

We propose that 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone acts as a targeted covalent inhibitor via the following sequence:

  • Reversible Binding (Recognition): The compound initially binds non-covalently to the target protein's binding pocket. This interaction is driven by the phenothiazine core, which provides specificity for the target, likely a dopamine receptor. The affinity of this initial binding is described by the inhibition constant (Ki).

  • Irreversible Covalent Modification: Once reversibly bound, the chloroethanone warhead is positioned in close proximity to a nucleophilic amino acid residue. This proximity facilitates a rapid chemical reaction, forming a covalent bond and permanently inactivating the protein. The rate of this inactivation is described by the constant (k_inact).

This two-step process ensures high selectivity. While the warhead is reactive, its reaction is kinetically favored only after the molecule is concentrated at the target site through the initial, specific binding event.[19]

Caption: Hypothesized two-step mechanism of a targeted covalent inhibitor.

Proposed Experimental Validation Strategy

A rigorous, multi-faceted approach is required to validate the hypothesized mechanism of action. The following experimental workflow provides a self-validating system to confirm the target, mechanism, and selectivity.

Target Identification and Engagement

The first step is to confirm that the compound binds to its intended target and forms a covalent bond.

Protocol 1: Intact Protein Mass Spectrometry

  • Incubate the purified target protein (e.g., recombinant human Dopamine D2 receptor) with a molar excess of the compound.

  • Include a control sample with the protein and vehicle (e.g., DMSO).

  • After incubation, desalt the samples to remove unbound compound.

  • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Outcome: A mass shift in the treated sample corresponding to the molecular weight of the compound minus the leaving group (chlorine) will confirm covalent adduction.[20]

SampleExpected Mass (Da)Observed Mass Shift (Da)Conclusion
D2 Receptor (Control)50,0000No modification
D2 Receptor + Compound50,377.8+377.8Covalent Adduct Formed
Elucidation of Covalent Binding Site

Identifying the specific amino acid residue modified by the compound is critical for understanding the binding mode and for future optimization.

Protocol 2: Peptide Mapping by Tandem Mass Spectrometry (LC-MS/MS)

  • Perform the incubation as described in Protocol 1.

  • Denature, reduce, alkylate, and digest the protein samples into smaller peptides using an enzyme like trypsin.

  • Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Use proteomic software to search the MS/MS spectra for peptides exhibiting a mass modification corresponding to the compound.

  • Expected Outcome: Identification of a specific peptide with the mass adduct, and the MS/MS fragmentation pattern will pinpoint the exact modified amino acid (e.g., Cys118).[21]

Caption: A comprehensive workflow for validating the TCI mechanism.

Protocol 3: Site-Directed Mutagenesis

  • Based on the results from Protocol 2, create a mutant version of the target protein where the identified nucleophilic residue is replaced with a non-nucleophilic one (e.g., Cys118Ala).

  • Express and purify the mutant protein.

  • Repeat the intact protein MS (Protocol 1) and functional assays (see below) with the mutant protein.

  • Expected Outcome: The compound should fail to form a covalent bond with the mutant protein, and its inhibitory activity should be significantly reduced, confirming that the identified residue is the primary site of covalent modification.

Functional Confirmation of Irreversible Inhibition

Functional assays are essential to demonstrate that covalent binding translates to a loss of protein function and that this inhibition is irreversible.

Protocol 4: Cellular Functional Assay (D2 Receptor Example)

  • Use a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

  • Pre-incubate the cells with varying concentrations of the compound for a set time.

  • Induce receptor signaling with a known D2 agonist (e.g., quinpirole).

  • Measure the downstream signaling output, such as the inhibition of forskolin-stimulated cAMP production, using an ELISA or HTRF assay.

  • Expected Outcome: The compound will inhibit the agonist-induced signal in a dose-dependent manner.

Protocol 5: Irreversibility Washout Assay

  • Treat cells with the compound (at a concentration of ~IC90) for a short period.

  • Wash the cells thoroughly with fresh media to remove all unbound compound.

  • Allow the cells to recover for various periods (e.g., 0, 2, 4, 8 hours).

  • At each time point, measure the functional response as in Protocol 4.

  • Expected Outcome: Unlike a reversible inhibitor, where function would be restored after washout, the inhibition by the covalent compound will persist. Recovery of function will depend on the rate of new protein synthesis, not compound dissociation.[22]

Global Selectivity Profiling

A critical aspect of developing covalent drugs is ensuring they do not react promiscuously with unintended off-targets, which can lead to toxicity.

Protocol 6: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

  • Treat a complex biological sample (e.g., cell lysate or whole cells) with the compound.

  • Treat a control sample with vehicle (DMSO).

  • Label the remaining accessible nucleophilic residues in both samples with a broad-spectrum, isotopically-tagged probe (e.g., iodoacetamide-alkyne followed by click chemistry to a biotin-tag).

  • Combine the samples, enrich for labeled peptides (e.g., with streptavidin), and analyze by quantitative mass spectrometry.[20][21]

  • Expected Outcome: Proteins that are covalently modified by the compound will show a decreased signal for the probe in the treated sample compared to the control. This allows for the unbiased, proteome-wide identification of both the intended target and any potential off-targets.[23]

Conclusion

The molecular architecture of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone strongly supports the hypothesis that it functions as a targeted covalent inhibitor. Its phenothiazine core is predicted to provide selectivity for dopamine receptors, while the chloroethanone warhead is poised to form an irreversible covalent bond, leading to potent and durable target inhibition. The comprehensive experimental strategy outlined in this guide, progressing from biochemical confirmation to proteome-wide selectivity, provides a robust framework for the rigorous validation of this mechanism. Successful validation would position this compound as a promising lead for developing novel therapeutics with a long duration of action.

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Exploratory

An In-Depth Technical Guide to the Biological Targets of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone: A Roadmap to Target Discovery and Validation

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The phenothiazine scaffold is a cornerstone of modern pharmacology, yielding a plethora of clinically significant agents, most n...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenothiazine scaffold is a cornerstone of modern pharmacology, yielding a plethora of clinically significant agents, most notably in the realm of antipsychotics.[1] The compound 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a derivative of this esteemed class, presents a compelling case for in-depth biological investigation. While direct studies on this specific molecule are not yet prevalent in the public domain, its structural features—a trifluoromethyl group at position 2 and a chloroethanone moiety at position 10—suggest a unique pharmacological profile that warrants a systematic and rigorous approach to target identification and validation.

This guide eschews a conventional template, instead offering a bespoke, logic-driven framework for elucidating the biological targets of this novel phenothiazine derivative. As your Senior Application Scientist, I will guide you through a comprehensive exploration, from hypothesis generation rooted in the rich history of phenothiazine pharmacology to the practical application of cutting-edge, unbiased target identification technologies. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental phase is a self-validating system designed to yield robust and reproducible results. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic vision for discovery.

Part 1: Foundational Knowledge & Hypothesis Generation: Deconstructing the Phenothiazine Legacy

The journey to identifying the novel targets of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone begins with a deep understanding of its chemical lineage. Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities.[1]

The Canonical Targets: A Legacy of Neuromodulation

The primary and most well-characterized mechanism of action for many phenothiazine derivatives is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This blockade is the foundation of their antipsychotic effects, alleviating the positive symptoms of schizophrenia.[2][4] The trifluoromethyl substituent at the 2-position is known to enhance the potency of this dopamine receptor antagonism.[5]

Beyond dopamine receptors, phenothiazines are known to interact with a range of other neurotransmitter receptors, including serotonergic, muscarinic, alpha-adrenergic, and histaminic receptors, which contributes to their complex side-effect profiles.[3]

Another key, well-established target for phenothiazines is Calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a vast array of cellular processes.[6][7][8] Phenothiazines bind to CaM in a calcium-dependent manner, inhibiting its ability to activate downstream targets.[6][9] This inhibition of CaM is thought to contribute to some of the non-antipsychotic effects of phenothiazines, including potential anticancer activities.[8]

Signaling Pathways of Primary Phenothiazine Targets

Understanding the signaling cascades initiated by the established targets of phenothiazines is crucial for contextualizing potential downstream effects and for designing relevant cellular assays.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Gi/o cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Antagonizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling and its Antagonism by Phenothiazines.

Calmodulin_Signaling Ca2_ion Ca²⁺ CaM Calmodulin (CaM) Ca2_ion->CaM Binds CaM_Ca2 Ca²⁺/CaM Complex Phenothiazine Phenothiazine Derivative Phenothiazine->CaM_Ca2 Inhibits TargetEnzyme Target Enzymes (e.g., CaM Kinases, Phosphatases) CaM_Ca2->TargetEnzyme Activates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TargetEnzyme->CellularResponse Modulates

Caption: Calmodulin (CaM) Signaling Pathway and its Inhibition by Phenothiazines.

Hypothesis Generation for Novel Targets

The structural uniqueness of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, particularly the N-acyl group, suggests that its target profile may extend beyond the classical phenothiazine interactome. The chloroethanone moiety is a reactive electrophile, which could potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on target proteins. This opens up the possibility of identifying novel, covalently-bound targets.

Hypotheses:

  • The compound retains affinity for canonical phenothiazine targets like dopamine receptors and calmodulin.

  • The trifluoromethyl group enhances its potency for these canonical targets compared to non-fluorinated analogs.

  • The chloroethanone side chain enables the compound to covalently modify a unique subset of proteins, leading to novel biological activities. These could include enzymes involved in key cellular processes where a reactive cysteine is present in a binding pocket.

  • The compound may exhibit anticancer properties by targeting proteins involved in cell cycle regulation, apoptosis, or key signaling pathways like PI3K/Akt/mTOR or MAPK/ERK1/2.[4]

Part 2: A Practical Guide to Unbiased Target Identification & Validation

To move from hypothesis to discovery, a multi-pronged, unbiased approach to target identification is paramount. We will employ a combination of affinity-based and label-free methods to generate a comprehensive list of candidate protein targets.[10][11]

Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for target identification, relying on the immobilization of a small molecule to capture its binding partners from a cell lysate.[12][13]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The chloroethanone moiety on our compound of interest is a potential liability for traditional AP-MS, as it may react with the linker or matrix. Therefore, a two-pronged approach is recommended:

    • Synthesize an analog where the chloro group is replaced with a non-reactive group (e.g., a hydroxyl or methyl group) and attach a linker at a site determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

    • Utilize the reactivity of the chloroethanone group itself for immobilization, creating a "reactive" affinity matrix that specifically captures proteins that form covalent adducts.

  • Control Experiments: The inclusion of appropriate controls is critical for minimizing false positives. These include:

    • Beads with no immobilized compound.

    • Beads with an immobilized, structurally similar but biologically inactive analog.

    • Competition experiments where the cell lysate is pre-incubated with an excess of the free, soluble compound before being applied to the affinity matrix.

APMS_Workflow cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis Compound Synthesize & Immobilize Compound on Beads Incubate Incubate Lysate with Beads Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis & Protein ID SDS_PAGE->MS DARTS_Workflow cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis Lysate Prepare Cell Lysate Split Split Lysate into Two Aliquots Lysate->Split Treat_Compound Treat with Compound Split->Treat_Compound Treat_Vehicle Treat with Vehicle (DMSO) Split->Treat_Vehicle Add_Protease Add Protease to Both Aliquots Treat_Compound->Add_Protease Treat_Vehicle->Add_Protease Stop_Digestion Stop Digestion Add_Protease->Stop_Digestion SDS_PAGE SDS-PAGE Analysis Stop_Digestion->SDS_PAGE Compare Compare Protein Bands (Protected bands are potential targets) SDS_PAGE->Compare MS_ID Excise Bands & ID by MS Compare->MS_ID

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of the novel compound, 2-Chloro-1-(2-trifl...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of the novel compound, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. While direct literature on this specific molecule is nascent, its structural components belong to the well-studied phenothiazine class of compounds, which are renowned for their diverse biological activities. This document will leverage the extensive knowledge of phenothiazine SAR to propose a systematic and scientifically rigorous approach to elucidating the therapeutic potential of this compound and its derivatives.

Introduction to Phenothiazines and the Rationale for Investigation

Phenothiazines are a class of tricyclic heterocyclic compounds that form the cornerstone of typical antipsychotic therapy.[1][2] Their discovery revolutionized the treatment of schizophrenia and other psychotic disorders. The therapeutic efficacy of phenothiazines is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] Beyond their neuroleptic effects, various phenothiazine derivatives have demonstrated a broad spectrum of biological activities, including antiemetic, antihistaminic, and more recently, antitumor properties.[3][4]

The structure-activity relationships of phenothiazines have been extensively studied, revealing key structural determinants for their biological activity. Notably, substitutions at the 2-position of the phenothiazine ring and the nature of the side chain at the 10-position are critical for modulating potency and selectivity.[5][6][7] Electron-withdrawing groups at the 2-position, such as chlorine (Cl) and trifluoromethyl (CF3), are known to significantly enhance antipsychotic activity.[7][8]

The subject of this guide, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone , presents an intriguing scaffold for SAR exploration. It combines a potent 2-trifluoromethylphenothiazine core with a reactive chloroacetyl group at the 10-position. This unique combination suggests the potential for novel mechanisms of action, possibly involving covalent interactions with biological targets. This guide will outline a systematic approach to dissect the contributions of each structural feature to the overall biological activity of this molecule.

Structural Deconstruction of the Core Molecule

A thorough understanding of the SAR of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone necessitates a component-by-component analysis of its structure.

  • The 2-Trifluoromethylphenothiazine Core: The phenothiazine nucleus is the foundational scaffold. The trifluoromethyl (CF3) group at the 2-position is a strong electron-withdrawing group, a feature associated with increased neuroleptic potency in many phenothiazine analogs.[3][7] The presence of this group is anticipated to be a major driver of the compound's biological activity.

  • The 10-Chloroacetyl Side Chain: The side chain at the 10-position of the phenothiazine ring is a critical determinant of activity and pharmacological profile. In the core molecule, this is a chloroacetyl group. This functional group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This raises the possibility of the compound acting as an irreversible inhibitor of its biological target(s), which could lead to prolonged duration of action but also potential for off-target toxicities.

The initial hypothesis is that the 2-trifluoromethylphenothiazine core will govern the molecule's ability to bind to specific biological targets, while the chloroacetyl side chain will influence the nature and duration of this interaction.

A Proposed Framework for SAR-Driven Molecular Design and Synthesis

The following sections outline a systematic approach to modifying the core structure of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone to probe its SAR.

Modification of the 10-Position Side Chain: Exploring Classical and Novel Moieties

The greatest diversity in phenothiazine drugs arises from variations in the 10-position side chain. A key principle in phenothiazine SAR for antipsychotic activity is the presence of a three-carbon chain separating the phenothiazine nitrogen from a terminal tertiary amine.[5][6]

Experimental Rationale: To investigate the importance of the chloroacetyl group and to potentially introduce classical antipsychotic side chains, a series of analogs will be synthesized. The primary goal is to determine if converting the molecule into a more traditional dopamine antagonist improves its activity profile.

Proposed Modifications:

Modification Rationale Example Structures
Replacement with Alkylaminoalkyl Chains To introduce the classic three-carbon spacer and tertiary amine associated with potent neuroleptic activity.[5][6]10-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)-10H-phenothiazine
Introduction of Piperazine Moieties Piperazine-containing side chains are characteristic of high-potency antipsychotics like fluphenazine.[8]10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
Variation of the Acyl Chain To probe the importance of the chlorine atom and the acetyl backbone for activity.10-Acetyl-2-(trifluoromethyl)-10H-phenothiazine, 10-(Bromoacetyl)-2-(trifluoromethyl)-10H-phenothiazine
Probing the Role of the 2-Position Substituent

The electron-withdrawing nature of the 2-position substituent is a well-established principle for enhancing the antipsychotic activity of phenothiazines.[5][7]

Experimental Rationale: To confirm the importance of the trifluoromethyl group and to explore the electronic requirements at this position, a series of analogs with different substituents at the 2-position will be synthesized.

Proposed Modifications:

Modification Rationale
Replacement with other Electron-Withdrawing Groups To determine if other electron-withdrawing groups can confer similar or improved activity (e.g., -CN, -SO2CH3).
Introduction of Electron-Donating Groups To test the hypothesis that electron-withdrawing character at the 2-position is essential for activity (e.g., -CH3, -OCH3).
Positional Isomers To investigate the spatial importance of the substituent by moving the trifluoromethyl group to the 1, 3, or 4-positions of the phenothiazine ring. The potency of phenothiazines is known to follow the order 2 > 3 > 4 > 1 for ring substituents.[6][7]

Experimental Workflows for Biological Evaluation

A multi-tiered approach to biological evaluation is proposed to efficiently screen and characterize the synthesized analogs.

General Synthesis Protocol

The synthesis of the proposed analogs can be achieved through established synthetic routes for phenothiazine derivatives. A general approach for modifying the 10-position side chain is outlined below.

Protocol for N-Alkylation of 2-Trifluoromethylphenothiazine:

  • To a solution of 2-(trifluoromethyl)-10H-phenothiazine in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base (e.g., sodium hydride) at 0°C.

  • Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the phenothiazine nitrogen.

  • Add the desired alkylating agent (e.g., 3-(dimethylamino)propyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography on silica gel.

In Vitro Evaluation

Primary Screening: Dopamine D2 Receptor Binding Assay

Given that dopamine D2 receptor antagonism is the primary mechanism of action for typical antipsychotics, a competitive radioligand binding assay will be the initial screening tool.[2]

Protocol:

  • Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor.

  • Incubate the membranes with a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]-spiperone or [3H]-raclopride) and varying concentrations of the test compounds.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Functional Assays: cAMP Measurement

To assess the functional consequences of D2 receptor binding (i.e., agonist vs. antagonist activity), a downstream signaling assay, such as a cAMP assay, will be employed.

Protocol:

  • Use a stable cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or a FRET-based cAMP sensor.

  • Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the test compounds.

  • Measure the resulting changes in intracellular cAMP levels.

  • Antagonists will block the quinpirole-induced decrease in cAMP levels.

Anticancer Activity Screening: Cytotoxicity Assays

Based on the known antitumor activity of some phenothiazines, the synthesized compounds will also be screened for cytotoxicity against a panel of cancer cell lines, including HEp-2 cells, for which some phenothiazines have shown activity.[3]

Protocol:

  • Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Assess cell viability using a standard method, such as the MTT or resazurin assay.

  • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

In Vivo Evaluation of Lead Compounds

Promising compounds identified from in vitro screening will be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

  • For Antipsychotic Potential: Rodent models of psychosis, such as amphetamine- or PCP-induced hyperlocomotion, will be used to evaluate the ability of the compounds to attenuate dopamine-mediated behaviors.

  • For Anticancer Potential: Xenograft models, where human tumor cells are implanted into immunocompromised mice, will be used to assess the in vivo antitumor efficacy of the lead compounds.

Data Interpretation and Visualization

Data Summary Table:

Compound ID R1 (2-position) R2 (10-position) D2 Binding IC50 (nM) Functional Antagonism EC50 (nM) HEp-2 Cytotoxicity GI50 (µM)
Core -CF3-COCH2Cl
Analog 1 -CF3-H
Analog 2 -Cl-COCH2Cl
...

Visualization of Workflow and SAR:

Graphviz diagrams will be used to visualize the experimental workflow and the key SAR findings.

SAR_Workflow cluster_synthesis Molecular Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Core Core Molecule 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone Analogs Library of Analogs (Systematic Modifications) Core->Analogs SAR-driven design Binding D2 Receptor Binding Assay Analogs->Binding Cytotoxicity Anticancer Cytotoxicity Assay Analogs->Cytotoxicity Functional cAMP Functional Assay Binding->Functional Confirm antagonism Efficacy Animal Models of Disease Functional->Efficacy Promising compounds Cytotoxicity->Efficacy Promising compounds

Caption: Proposed workflow for the SAR investigation.

SAR_Relationships cluster_core Core Scaffold cluster_positions Key Positions for Modification cluster_activity Biological Activity Phenothiazine Phenothiazine Nucleus Pos2 2-Position (Electronic Effects) Phenothiazine->Pos2 Pos10 10-Position (Side Chain) Phenothiazine->Pos10 Activity Potency & Selectivity Pos2->Activity Pos10->Activity

Caption: Key structural determinants of phenothiazine activity.

Conclusion

The compound 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a potent electron-withdrawing group and a reactive side chain warrants a thorough investigation of its structure-activity relationship. The systematic approach outlined in this guide, encompassing rational molecular design, established synthetic protocols, and a tiered biological evaluation strategy, provides a robust framework for elucidating the SAR of this compound and its analogs. The insights gained from this research will be invaluable for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new medicines for psychiatric disorders, cancer, or other indications.

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  • Crysdot LLC. (n.d.). 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Retrieved from [Link]

  • IOSRPHR. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • Yale, H. L. (1977). Esters of 4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazieneethanol and related compounds as long-acting antipsychotic agents. Synthesis of the 1-adamantoate, the first crystalline base. Journal of Medicinal Chemistry, 20(2), 302-304.
  • PubChem. (n.d.). 2-Acetylphenothiazine. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The phenothiazine scaffold is a cornerstone of medicinal chemistry, having given rise to a plethora of clinically significant agent...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phenothiazine scaffold is a cornerstone of medicinal chemistry, having given rise to a plethora of clinically significant agents, most notably in the realm of antipsychotics.[1][2][3][4] This guide delves into the therapeutic potential of a specific, yet underexplored derivative: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone . We will dissect its molecular architecture, propose a robust synthetic pathway, and hypothesize its mechanisms of action based on established structure-activity relationships within the phenothiazine class. This document serves as a foundational blueprint for researchers, outlining a series of validated experimental protocols to systematically investigate its potential as a neuroleptic, antineoplastic, and antimicrobial agent. Our objective is to provide the scientific community with the necessary theoretical framework and practical methodologies to unlock the therapeutic promise of this novel compound.

Introduction: The Phenothiazine Legacy and a Novel Derivative

Phenothiazines are a class of heterocyclic compounds that have profoundly impacted modern medicine.[4][5][6] Since the discovery of chlorpromazine's antipsychotic effects in the 1950s, this tricyclic system has been a fertile ground for drug discovery.[1][2] The core mechanism for their antipsychotic efficacy is widely attributed to the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[7][8] However, the pharmacological activities of phenothiazine derivatives are remarkably diverse, extending to anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[9][10]

The subject of this guide, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone , presents a unique combination of substituents on the classic phenothiazine core:

  • A 2-trifluoromethyl (-CF3) group: This electron-withdrawing group is known to enhance the neuroleptic potency of phenothiazines and increase lipophilicity, which can improve blood-brain barrier penetration.[11][12][13]

  • A 10-chloroacetyl (-C(O)CH2Cl) group: Unlike the typical dialkylaminoalkyl side chains found on most antipsychotic phenothiazines, this N-acyl substitution significantly alters the molecule's electronic and steric properties. It introduces a reactive electrophilic site, suggesting possibilities as a covalent inhibitor or a precursor for further derivatization.

This unique structural combination compels a thorough investigation into its therapeutic potential, moving beyond the established antipsychotic paradigm to explore novel applications in oncology and infectious diseases.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for any drug discovery program. We propose a straightforward two-step synthesis starting from 2-(Trifluoromethyl)phenothiazine.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Acylation Start 2-(Trifluoromethyl)phenothiazine Reagent1 Chloroacetyl Chloride in Toluene, 80°C Start->Reagent1 Intermediate 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone Reagent1->Intermediate Friedel-Crafts Acylation

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. This protocol is adapted from established methods for the N-acylation of phenothiazines.[14]

Materials:

  • 2-(Trifluoromethyl)phenothiazine

  • Chloroacetyl chloride

  • Toluene, anhydrous

  • Standard reflux apparatus with magnetic stirring and nitrogen atmosphere

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 2-(Trifluoromethyl)phenothiazine (1.0 eq) in anhydrous toluene (15 mL/g), cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

  • Acylation: Add chloroacetyl chloride (1.5 eq) dropwise to the cooled solution.

  • Reflux: After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude residue is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful acylation at the N-10 position.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the newly introduced ethanone group.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Hypothesized Mechanism of Action and Therapeutic Targets

The therapeutic effects of phenothiazine derivatives stem from their interactions with a wide range of biological targets.

Dopamine D2 Receptor Antagonism (Neuroleptic Potential)

The primary mechanism for the antipsychotic action of phenothiazines is the blockade of D2 dopamine receptors.[7][15]

Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response Phosphorylates Targets PTZ_Derivative 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone PTZ_Derivative->D2R Antagonist (Blocks)

Caption: Dopamine D2 receptor signaling pathway and its inhibition.

The trifluoromethyl group at the 2-position is expected to enhance this antagonistic activity. The N-chloroacetyl group is an unknown entity in this context; it may modulate receptor affinity or introduce a different pharmacological profile altogether.

Multifaceted Anticancer Activity

Phenothiazines have demonstrated efficacy against various cancer cell lines.[9][16][17] Their anticancer effects are not due to a single mechanism but rather a combination of actions:

  • Induction of Apoptosis: Activation of caspase cascades.

  • Inhibition of Proliferation and Migration: Interference with key signaling pathways.

  • Reversal of Multidrug Resistance (MDR): Inhibition of P-glycoprotein transporters.[5][6]

  • Farnesyltransferase Inhibition: The phenothiazine nucleus has been shown to inhibit farnesyltransferase, an enzyme crucial for the function of the Ras protein, which is often mutated in cancer.[17]

The electrophilic chloroacetyl group on our target compound could potentially act as an irreversible inhibitor by forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of key cancer-related enzymes.

Proposed Experimental Workflows for Therapeutic Validation

To rigorously assess the therapeutic potential of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a multi-tiered experimental approach is required.

Evaluation of Neuroleptic Potential

Neuroleptic_Workflow Start Synthesized Compound Step1 In Vitro: Dopamine D2 Receptor Binding Assay Start->Step1 Step2 In Vivo: Haloperidol-Induced Catalepsy Model (Rats) Step1->Step2 If potent binding is observed Step3 Data Analysis: Determine Ki and Assess Behavioral Effects Step2->Step3 End Assess Antipsychotic Potential Step3->End

Caption: Workflow for assessing neuroleptic activity.

Protocol: Dopamine D2 Receptor Binding Assay

  • Source: Commercially available cell membranes expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

  • Self-Validation: Run a parallel assay with a known D2 antagonist (e.g., Haloperidol) as a positive control.

Evaluation of Anticancer Potential

Anticancer_Workflow Start Synthesized Compound Step1 In Vitro Screening: MTT Assay on Cancer Cell Lines (e.g., MCF-7, HepG2) Start->Step1 Step2 Mechanism of Action Studies: - Caspase-3 Activity Assay (Apoptosis) - Wound Healing Assay (Migration) Step1->Step2 If cytotoxic (low IC50) Step3 In Vivo Efficacy: Xenograft Mouse Model Step2->Step3 If mechanistic activity confirmed End Determine Anticancer Efficacy and Mechanism Step3->End

Caption: Workflow for assessing anticancer activity.

Protocol: MTT Cell Viability Assay This protocol is based on standard methods for assessing cytotoxicity.[18]

  • Cell Lines: Use a panel of human cancer cell lines, for example, MCF-7 (breast cancer) and HepG-2 (liver cancer).[18]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the drug that causes a 50% reduction in cell viability.

  • Self-Validation: Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).[18]

Protocol: Caspase-3 Activity Assay

  • Principle: To determine if cell death occurs via apoptosis by measuring the activity of caspase-3, a key executioner caspase.

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Measure the fluorescence generated by the cleavage of the substrate over time.

  • Data Analysis: Compare the rate of fluorescence increase in treated cells to untreated controls.

  • Self-Validation: Use a known apoptosis inducer like Staurosporine as a positive control.

Data Summary and Interpretation

To facilitate analysis and comparison, all quantitative data should be systematically tabulated.

Table 1: Predicted and Experimental Pharmacological Data

ParameterPredicted ValueExperimental TargetRationale / Assay
Dopamine D2 Ki 1 - 20 nM< 50 nMBased on trifluoromethylphenothiazine scaffold.[11][13] Validated by radioligand binding assay.
MCF-7 IC50 5 - 50 µM< 20 µMPhenothiazines show moderate to high cytotoxicity.[16][18] Validated by MTT assay.
HepG-2 IC50 5 - 50 µM< 20 µMPhenothiazines show moderate to high cytotoxicity.[16][18] Validated by MTT assay.
Caspase-3 Activation > 2-fold increase> 2-fold increaseExpected apoptotic mechanism. Validated by fluorometric activity assay.

Conclusion and Future Directions

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a compound of significant interest, bridging the well-established neuroleptic properties of phenothiazines with the potential for novel anticancer activity conferred by its unique N-chloroacetyl substituent. The proposed synthetic route is feasible, and the outlined experimental workflows provide a clear and rigorous path for its pharmacological evaluation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the acyl group to probe the importance of the chloro-substituent for activity.

  • Target Deconvolution: Identifying the specific molecular targets responsible for its anticancer effects, particularly if covalent inhibition is suspected.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of the compound's ADME-Tox properties to determine its drug-likeness.

This technical guide provides the foundational knowledge and actionable protocols to initiate a comprehensive investigation into 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a promising candidate for the development of next-generation therapeutics.

References

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Trifluoromethyl-phenothiazine Derivatives

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-trifluoromethyl-phenothiazine derivatives. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-trifluoromethyl-phenothiazine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these potent neuroleptic agents. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between molecular structure, physicochemical characteristics, and biological activity, thereby providing a self-validating framework for experimental design and interpretation.

Introduction: The Significance of the Trifluoromethyl Group in Phenothiazine Scaffolds

Phenothiazines represent a cornerstone in the history of psychopharmacology, with their derivatives forming a major class of antipsychotic medications.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the phenothiazine ring system was a pivotal moment in the development of more potent and effective neuroleptics.[3][4] This electron-withdrawing group significantly alters the electronic and steric properties of the molecule, leading to profound effects on its physicochemical characteristics and, consequently, its pharmacological profile.[3][4] Understanding these properties—namely lipophilicity, solubility, and acidity (pKa)—is paramount for optimizing drug delivery, predicting pharmacokinetic behavior, and designing novel derivatives with improved therapeutic indices.

This guide will delve into the synthesis, characterization, and biological implications of the physicochemical properties of key 2-trifluoromethyl-phenothiazine derivatives.

Synthesis of 2-Trifluoromethyl-phenothiazine Derivatives: A Generalized Approach

The synthesis of 2-trifluoromethyl-phenothiazine derivatives typically involves a multi-step process. A common strategy is the alkylation of the 2-trifluoromethyl-10H-phenothiazine core with a suitable aminoalkyl side chain.[1][5]

Experimental Protocol: Synthesis of Triflupromazine

This protocol outlines the synthesis of Triflupromazine, a representative 2-trifluoromethyl-phenothiazine derivative.[1]

Materials:

  • 2-(Trifluoromethyl)-10H-phenothiazine

  • 3-Chloro-N,N-dimethylpropan-1-amine

  • Sodium amide

  • Toluene

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)-10H-phenothiazine in anhydrous toluene.

  • Add sodium amide to the solution and stir the mixture at room temperature for 30 minutes to form the sodium salt of the phenothiazine.

  • To this mixture, add a solution of 3-chloro-N,N-dimethylpropan-1-amine in toluene dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude Triflupromazine base.

  • Salt Formation: Dissolve the crude base in ethanol and add a calculated amount of hydrochloric acid to precipitate Triflupromazine hydrochloride.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the final product.

Causality in Experimental Choices: The use of a strong base like sodium amide is crucial for the deprotonation of the weakly acidic N-H of the phenothiazine ring, facilitating the subsequent nucleophilic substitution with the alkyl halide. The choice of toluene as a solvent is based on its inert nature and appropriate boiling point for the reaction. The final conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility for pharmaceutical applications.

Synthesis_Workflow cluster_synthesis Synthesis of Triflupromazine Start Start Phenothiazine_Core 2-(Trifluoromethyl)-10H-phenothiazine Start->Phenothiazine_Core Alkylation_Step Alkylation with 3-Chloro-N,N-dimethylpropan-1-amine (Sodium Amide, Toluene, Reflux) Phenothiazine_Core->Alkylation_Step Crude_Product Crude Triflupromazine Base Alkylation_Step->Crude_Product Purification_Salt Purification and Salt Formation (Ethanol, HCl) Crude_Product->Purification_Salt Final_Product Triflupromazine HCl Purification_Salt->Final_Product

Caption: Generalized workflow for the synthesis of Triflupromazine.

Core Physicochemical Properties: A Quantitative Overview

The interplay of lipophilicity, solubility, and pKa governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. For centrally acting agents like the 2-trifluoromethyl-phenothiazines, these properties are particularly critical for ensuring adequate penetration of the blood-brain barrier.

Data Presentation

The following table summarizes the key physicochemical properties of several prominent 2-trifluoromethyl-phenothiazine derivatives and a related compound for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKalogPAqueous Solubility (mg/L)
Trifluoperazine C21H24F3N3S407.508.1[6]5.03[6]12.2 at 25°C[6]
Fluphenazine C22H26F3N3OS437.527.9[1]4.36[1]31.1 at 37°C[1]
Triflupromazine C18H19F3N2S352.42-5.23 (XLogP)[7]-
Prochlorperazine C20H24ClN3S373.948.1[6]4.88[6]15 at 24°C[6]

Note: Data is compiled from various sources and experimental conditions may vary. XLogP is a calculated value.

Experimental Determination of Physicochemical Properties

Accurate and reproducible determination of physicochemical parameters is essential for building reliable structure-activity relationships (SAR).

Experimental Protocol: Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • 2-Trifluoromethyl-phenothiazine derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the compound in either water-saturated n-octanol or n-octanol-saturated water.

  • Add equal volumes of the two immiscible phases to a centrifuge tube.

  • Add a known amount of the stock solution to the tube.

  • Securely cap the tube and shake vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the tube to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Causality in Experimental Choices: The pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. Shaking for an extended period ensures that the system reaches thermodynamic equilibrium, a prerequisite for an accurate logP determination. Centrifugation is necessary to avoid cross-contamination of the phases during sampling.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution as a titrant is added.

Materials:

  • 2-Trifluoromethyl-phenothiazine derivative

  • Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • incrementally add the titrant from the burette, recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Causality in Experimental Choices: The use of a standardized titrant is essential for accurate determination of the equivalence point. Slow, incremental addition of the titrant allows the solution to reach equilibrium at each step, ensuring a smooth and accurate titration curve. Calibration of the pH meter is fundamental to the accuracy of the entire experiment.

Impact of Physicochemical Properties on Biological Activity and ADME

The physicochemical properties of 2-trifluoromethyl-phenothiazine derivatives are not merely abstract numbers; they are direct determinants of their biological fate and efficacy.

Lipophilicity and Blood-Brain Barrier Penetration

The high lipophilicity (logP > 4) of these compounds is a key factor enabling their penetration of the blood-brain barrier (BBB), a prerequisite for their central nervous system activity.[4][8] The trifluoromethyl group significantly contributes to this high lipophilicity.[3] However, excessive lipophilicity can lead to non-specific binding to plasma proteins and tissues, potentially reducing the free drug concentration available to interact with its target receptors and increasing the risk of side effects.[8]

pKa, Ionization, and Receptor Binding

The basic nature of the amino side chain (with pKa values around 8-9) means that at physiological pH (7.4), a significant portion of these molecules will be protonated.[9][10] This ionization is crucial for their interaction with the target receptors, particularly the dopamine D2 receptor. The protonated amine can form an ionic bond with an acidic residue (such as aspartate) in the receptor's binding pocket.[11] The trifluoromethyl group at the 2-position is thought to enhance the potency of these drugs through favorable Van der Waal's interactions with the side chain, promoting a conformation that mimics dopamine and increases binding affinity.[4][12]

ADME_Influence cluster_properties Physicochemical Properties cluster_adme ADME & Biological Activity Lipophilicity High Lipophilicity (logP) BBB_Penetration Blood-Brain Barrier Penetration Lipophilicity->BBB_Penetration Facilitates Absorption Oral Absorption Lipophilicity->Absorption Enhances pKa Basic pKa Receptor_Binding Dopamine D2 Receptor Binding pKa->Receptor_Binding Governs Ionization for Ionic Interaction pKa->Absorption Influences Solubility Aqueous Solubility Bioavailability Bioavailability Solubility->Bioavailability Impacts BBB_Penetration->Receptor_Binding Enables Dopamine_Signaling cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduces Activation Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Modulates Phenothiazine 2-Trifluoromethyl- phenothiazine Derivative Phenothiazine->D2_Receptor Blocks

Caption: Simplified diagram of the dopamine D2 receptor signaling pathway and its inhibition by 2-trifluoromethyl-phenothiazine derivatives.

Conclusion

The physicochemical properties of 2-trifluoromethyl-phenothiazine derivatives are intricately linked to their potent antipsychotic activity. The trifluoromethyl group, by enhancing lipophilicity and influencing the conformation of the side chain, plays a crucial role in improving blood-brain barrier penetration and receptor binding affinity. A thorough understanding and precise measurement of these properties are indispensable for the rational design of new and improved neuroleptic agents with optimized efficacy and reduced side-effect profiles. This guide provides a foundational framework for researchers and developers working with this important class of therapeutic compounds.

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Exploratory

Spectroscopic Characterization of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone: A Technical Guide

Introduction In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone for discovering new therapeutic agents. Phenothiazine derivatives, in particular, h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone for discovering new therapeutic agents. Phenothiazine derivatives, in particular, have a storied history as a versatile scaffold, leading to a wide array of bioactive molecules, including antipsychotics and antiemetics.[1][2] The target of this guide, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5), represents a key synthetic intermediate.[3][4] Its structure combines the electron-rich phenothiazine core with two powerful electron-withdrawing groups: a trifluoromethyl group on the aromatic ring and a chloroacetyl moiety on the central nitrogen atom.

The precise structural verification of such intermediates is non-negotiable for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this molecule. By leveraging foundational principles and data from analogous structures, we will delineate the anticipated spectral fingerprints from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, analytical scientists, and drug development professionals, offering both predictive data and the causal logic behind the spectral interpretations.

Molecular Structure and Key Features

To facilitate a clear discussion of the spectroscopic data, the molecular structure of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is presented below with systematic numbering. This numbering will be used consistently throughout the guide to assign specific spectral signals to their corresponding atoms.

Caption: Molecular structure of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

The key structural motifs that will dominate the spectroscopic output are:

  • The Phenothiazine Core: A tricyclic system that is conformationally flexible, often adopting a "butterfly" structure.[5]

  • Trifluoromethyl Group (-CF₃): A strong inductively electron-withdrawing group that will significantly deshield nearby protons and carbons in NMR spectra.[6]

  • N-Chloroacetyl Group (-C(O)CH₂Cl): This acyl group introduces a highly deshielded carbonyl carbon and an aliphatic methylene group adjacent to both a carbonyl and a chlorine atom, leading to characteristic signals.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The acquisition of the spectrum via Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.

Expected IR Absorption Data

The spectrum is expected to be dominated by absorptions from the carbonyl, trifluoromethyl, and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Authoritative Insights
~1690-1710StrongC=O Stretch (Amide/Ketone)The N-acyl group introduces a carbonyl. Its position is higher than a typical amide due to the electron-withdrawing nature of the phenothiazine ring system and the adjacent chlorine, which reduces the resonance contribution of the nitrogen lone pair.[7]
~3100-3000Medium-WeakAromatic C-H StretchCharacteristic stretching vibrations for sp² C-H bonds on the phenothiazine rings.
~1600, ~1475Medium-StrongAromatic C=C StretchSkeletal vibrations of the benzene rings within the phenothiazine core.
~1320Strong-CF₃ Symmetric StretchThe C-F bonds in the trifluoromethyl group give rise to very strong, characteristic absorption bands. This is a key diagnostic peak.[8]
~1160, ~1120Strong, Broad-CF₃ Asymmetric StretchThe asymmetric stretching of the C-F bonds results in another set of intense and reliable peaks for identifying the trifluoromethyl group.[8]
~750-850StrongC-H Out-of-Plane BendingThe pattern of these bends can sometimes provide information about the substitution pattern on the aromatic rings.
~700-800Medium-StrongC-Cl StretchThe chloroacetyl moiety contains a C-Cl bond, which typically absorbs in this region of the fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H and ¹³C NMR will provide a complete map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for phenothiazine derivatives due to their generally good solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with 8-16 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum will be characterized by a complex aromatic region and a distinct singlet for the chloroacetyl methylene protons. The electron-withdrawing effects of the -CF₃ and -C(O)CH₂Cl groups will cause a general downfield shift of the aromatic protons compared to unsubstituted phenothiazine.[6][9]

Proton AssignmentPredicted δ (ppm)MultiplicityRationale and Insights
H1, H3, H47.5 - 8.2m (multiplet)These protons are on the trifluoromethyl-substituted ring. They will be significantly deshielded by the -CF₃ group and the N-acyl group. The complex splitting arises from mutual coupling and potential long-range coupling with the fluorine atoms.
H6, H7, H8, H97.2 - 7.6m (multiplet)These protons reside on the unsubstituted aromatic ring. They will appear as a complex multiplet, shifted downfield by the N-acyl group but less so than the protons on the other ring.
-CH₂Cl~4.5 - 4.8s (singlet)This methylene group is flanked by a carbonyl and a chlorine atom, both of which are strongly deshielding, pushing the chemical shift significantly downfield.[7][10] The absence of adjacent protons results in a sharp singlet, a key diagnostic signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide confirmation of the total number of unique carbons and their chemical environments. The carbonyl and trifluoromethyl carbons will be particularly informative.

Carbon AssignmentPredicted δ (ppm)Multiplicity (in ¹⁹F coupled spectrum)Rationale and Insights
C=O~165 - 170sThe carbonyl carbon of the N-acyl group will appear as a sharp singlet in a highly deshielded region.[11]
-CF₃~120 - 125q (quartet, ¹JCF ≈ 275 Hz)The carbon of the trifluoromethyl group will be directly coupled to three fluorine atoms, resulting in a characteristic quartet with a large coupling constant. This is a definitive signal for the presence of the -CF₃ group.
C2 (C-CF₃)~128 - 132q (quartet, ²JCF ≈ 35 Hz)The aromatic carbon directly attached to the -CF₃ group will also show coupling to the fluorine atoms, but with a smaller coupling constant.
Aromatic Carbons115 - 145mThe remaining aromatic carbons will appear in this region. Specific assignments are complex but can be achieved with 2D NMR techniques (HSQC, HMBC). The carbons in the substituted ring will show smaller C-F couplings.
-CH₂Cl~42 - 46sThis aliphatic carbon is deshielded by the adjacent carbonyl and chlorine atom, placing it in a distinct region separate from the aromatic carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under energetic conditions like Electron Ionization (EI).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron beam energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Interpretation: Identify the molecular ion (M⁺) and analyze the major fragment ions to deduce fragmentation pathways.

Expected Mass Spectrum Data

The molecular formula is C₁₅H₉ClF₃NOS, giving a monoisotopic molecular weight of approximately 343.0 g/mol . The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of about one-third that of the molecular ion peak.

m/z ValueProposed FragmentRationale and Insights
343/345[M]⁺Molecular ion peak, showing the characteristic 3:1 isotope pattern for one chlorine atom.
266[M - C₂H₂ClO]⁺Loss of the chloroacetyl radical. This is a highly probable fragmentation pathway, resulting in the stable 2-(trifluoromethyl)phenothiazine radical cation.[12]
294[M - Cl]⁺Loss of a chlorine radical from the side chain, leading to the formation of an acylium ion. This is a common fragmentation for α-haloketones.[13]
77[C₂H₂ClO]⁺Chloroacetyl cation fragment.
198[Phenothiazine ring fragment]⁺Further fragmentation of the phenothiazine core.
Proposed Fragmentation Pathway

The primary fragmentation events are driven by the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom, which are the weakest points in the molecule.

G mol C₁₅H₉ClF₃NOS⁺ (m/z = 343/345) frag1 [M - Cl]⁺ (m/z = 294) mol->frag1 - Cl• frag2 [M - COCH₂Cl]⁺ (m/z = 266) mol->frag2 - •COCH₂Cl frag3 [COCH₂Cl]⁺ (m/z = 77/79) mol->frag3 α-cleavage

Caption: Key fragmentation pathways for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in EI-MS.

Integrated Spectroscopic Verification Workflow

Confirming the structure of the target molecule requires a synergistic approach where data from each technique corroborates the others. This workflow ensures a high degree of confidence in the final structural assignment.

start Synthesized Compound 2-Chloro-1-(...)-ethanone ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms ir_check C=O, CF₃, C-Cl Bands Present? ir->ir_check nmr_check Correct Proton/ Carbon Signals & Couplings? nmr->nmr_check ms_check Correct MW & Fragmentation? ms->ms_check ir_check->nmr_check Yes fail Structure Incorrect Re-evaluate Synthesis ir_check->fail No nmr_check->ms_check Yes nmr_check->fail No final Structure Verified ms_check->final Yes ms_check->fail No

Caption: Workflow for the synergistic structural verification of the target compound.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. The combination of a strong carbonyl absorption near 1700 cm⁻¹ in the IR, a diagnostic singlet for the -CH₂Cl protons around 4.6 ppm in the ¹H NMR, a characteristic quartet for the -CF₃ carbon in the ¹³C NMR, and a molecular ion at m/z 343/345 in the mass spectrum provides a robust and unique analytical signature. By following the integrated workflow described, researchers can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the quality and success of their drug discovery and development programs.

References

  • ResearchGate. (n.d.). 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. Retrieved from [Link]

  • Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Phenothiazines. Chemical Shift Data1. Retrieved from [Link]

  • Reddit. (2024). The Effect of Fluorine in 1H NMR. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • YouTube. (2019). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • Kuwait University. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Retrieved from [Link]

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  • SpectraBase. (n.d.). Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5). As a trifluoromethylated phenothiazine derivative containing a reactive α-chloro ketone moiety, this compound presents a complex hazard profile that requires rigorous safety protocols. This guide synthesizes data from structural analogs, outlines key toxicological concerns, and provides actionable, step-by-step procedures for laboratory personnel. The central thesis is that the compound's potential as a reactive alkylating agent, combined with the known biological activities of the phenothiazine core, necessitates handling it as a highly toxic and potentially mutagenic substance.

Compound Identification and Properties

  • Chemical Name: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • CAS Number: 38221-55-5

  • Molecular Formula: C₁₅H₉ClF₃NOS

  • Molecular Weight: 357.75 g/mol (calculated)

PropertyValueSource
Physical Appearance Assumed to be a solid (crystalline powder) based on similar compounds.Inferred
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, acetone) and have low aqueous solubility due to its high lipophilicity.Inferred
XLogP3-AA High (estimated > 4.0), indicating high lipophilicity.Inferred from analogs[1][2][3]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, strong bases, and moisture.Inferred
Storage Temperature 2-8°C, protected from light and moisture.Inferred from similar compounds[4]

Hazard Analysis: A Structure-Based Assessment

The Phenothiazine Core

The tricyclic phenothiazine structure is the backbone of numerous neuroleptic drugs and is known for a wide range of biological activities and associated toxicities.[5][6]

  • Central Nervous System (CNS) Effects: Phenothiazine derivatives can cause sedation, confusion, and extrapyramidal symptoms such as dystonia (muscle spasms) and parkinsonism-like effects (rigidity and tremors).[6][7]

  • Photosensitivity: These compounds can absorb UV light, leading to the formation of reactive oxygen species and causing skin photosensitization.[5][6]

  • Cardiovascular Effects: Potential for adverse cardiovascular effects, including hypotension (low blood pressure) and arrhythmias (irregular heartbeats), has been noted with some phenothiazines.[7]

The α-Chloro Ketone Moiety (Alpha-Chloro Ketone)

This is the most concerning functional group from an occupational safety perspective. α-Haloketones are well-documented as reactive electrophiles and alkylating agents.

  • High Acute Toxicity: These compounds can covalently bind to nucleophilic sites on critical biomolecules like proteins and DNA. This reactivity makes them potent irritants and corrosive to tissues. They are often classified as toxic if swallowed, inhaled, or in contact with skin.[8][9]

  • Corrosivity: Direct contact can cause severe chemical burns to the skin, eyes, and respiratory tract.[8]

  • Potential for Mutagenicity/Carcinogenicity: As alkylating agents, there is a strong theoretical basis for suspecting mutagenic or carcinogenic properties.[10][11] The ability to modify DNA is a hallmark of many chemical carcinogens.

The Trifluoromethyl (CF₃) Group

The electron-withdrawing trifluoromethyl group at the 2-position is known to enhance the biological activity of phenothiazine drugs.[12] It increases the compound's metabolic stability and lipophilicity, which can lead to greater bioavailability and potential for bioaccumulation, thereby possibly amplifying its toxic effects.

Diagram: Hazard Contribution by Functional Group

The following diagram illustrates the relationship between the chemical's structure and its predicted hazards.

G cluster_molecule 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone cluster_hazards Predicted Toxicological Hazards phenothiazine Phenothiazine Core cns CNS Effects (Sedation, Dystonia) phenothiazine->cns photo Photosensitivity phenothiazine->photo cf3 Trifluoromethyl Group potency Increased Potency & Bioaccumulation cf3->potency chloro_ketone α-Chloro Ketone alkylating Reactive Alkylating Agent chloro_ketone->alkylating corrosive Corrosive (Skin, Eyes, Respiratory) alkylating->corrosive mutagen Potential Mutagen/ Carcinogen alkylating->mutagen

Caption: Structural components and their associated hazards.

Risk Mitigation and Handling Procedures

Given the high presumed toxicity, a "high-potency compound" handling protocol is mandatory. The primary goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood. For handling powders, a powder containment hood or glove box is strongly recommended to minimize dust generation.

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves (e.g., thicker gauge outer glove over a standard inner glove).Provides robust protection against chemical permeation and allows for safe removal of the contaminated outer layer.
Eye/Face Protection Tightly fitting safety goggles and a full-face shield.Protects against splashes, aerosols, and airborne powder.[13]
Lab Coat Chemical-resistant, cuffed lab coat. A disposable gown worn over the lab coat is recommended.Prevents contamination of personal clothing.
Respiratory For weighing powders outside of a containment hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[13]Prevents inhalation of toxic dust.

Standard Operating Protocol: Weighing and Solubilization

This protocol exemplifies a self-validating system where each step is designed to minimize exposure.

Preparation:

  • Designate a specific area within the fume hood for this procedure.

  • Cover the work surface with disposable absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the hood before starting.

  • Don all required PPE as specified in Section 3.2.

Procedure:

  • Carefully open the container with the compound, pointing the opening away from your breathing zone.

  • Using a dedicated, clean spatula, carefully transfer an approximate amount of the solid to a tared weigh boat on a balance located within the hood. Minimize any dust formation.

  • Record the weight and carefully transfer the solid from the weigh boat into the receiving vial.

  • Add the desired volume of solvent (e.g., DMSO) to the vial using a calibrated pipette.

  • Securely cap the vial.

  • Vortex the vial until the solid is fully dissolved.

Post-Procedure Cleanup:

  • Decontaminate the spatula and any non-disposable equipment with a suitable solvent (e.g., ethanol) and wash thoroughly.

  • Carefully fold the disposable bench paper inward, containing any potential contamination, and place it in a designated solid hazardous waste container.

  • Wipe down the entire work surface inside the fume hood with a decontaminating solution.

  • Remove the outer pair of gloves and dispose of them in the hazardous waste stream.

  • With the inner gloves still on, remove the remaining PPE and exit the work area.

  • Wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

This flowchart outlines the critical decision-making and action steps for working with the compound.

G start Start: Procedure with 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone risk_assessment 1. Conduct Risk Assessment (Review Hazards: Alkylating Agent, Phenothiazine Toxicity) start->risk_assessment eng_controls 2. Prepare Engineering Controls (Fume Hood, Covered Surface) risk_assessment->eng_controls ppe 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Gown) eng_controls->ppe procedure 4. Execute Protocol (Weighing, Solubilization) ppe->procedure decontaminate 5. Decontaminate & Clean (Tools, Surfaces) procedure->decontaminate waste 6. Segregate & Dispose of Waste (Solid, Liquid, Sharps) decontaminate->waste remove_ppe 7. Doff PPE Safely (Outer Gloves First) waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash

Caption: A workflow for safe handling from planning to completion.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a pocket mask to avoid cross-contamination).[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cups of water to drink.[8] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Do not generate dust.[8][13]

Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, bench paper, weigh boats, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed hazardous waste container compatible with the solvents used.

  • Disposal: All waste must be disposed of through an approved hazardous waste management service in accordance with all local, state, and federal regulations.

Conclusion

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a compound that demands the highest level of safety precautions. By understanding its structure-derived hazards—namely the high reactivity of the α-chloro ketone and the biological activity of the phenothiazine core—researchers can implement the engineering controls, personal protective equipment, and handling protocols necessary to work with this molecule safely. Adherence to the detailed procedures outlined in this guide is paramount to ensuring the health and safety of laboratory personnel.

References

  • Journal of Applied Toxicology. (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Document Version: 1.0 Abstract These application notes provide a comprehensive guide for the synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a key intermediate in the development of novel phenoth...

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Abstract

These application notes provide a comprehensive guide for the synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a key intermediate in the development of novel phenothiazine-based compounds. Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2] The introduction of a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its efficacy and metabolic stability.[3] This document outlines a detailed and robust protocol for the N-acylation of 2-trifluoromethylphenothiazine with chloroacetyl chloride, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.

Introduction and Synthetic Strategy

The synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is achieved through the N-acylation of 2-trifluoromethylphenothiazine. This reaction involves the formation of an amide bond between the secondary amine of the phenothiazine core and the acyl chloride. The starting material, 2-trifluoromethylphenothiazine, can be synthesized according to established literature procedures.[4][5]

The chosen synthetic route is a direct and efficient method for introducing the chloroacetyl group onto the phenothiazine nitrogen. Chloroacetyl chloride is a highly reactive acylating agent, and the reaction proceeds readily under mild conditions.[6] A non-nucleophilic organic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Scheme:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Trifluoromethylphenothiazine≥98%Various92-30-8
Chloroacetyl Chloride≥98%, ReagentPlus®Sigma-Aldrich79-04-9
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich121-44-8
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Dichloromethane (DCM)ACS gradeFisher Chemical75-09-2
Ethyl AcetateACS gradeFisher Chemical141-78-6
HexanesACS gradeFisher Chemical110-54-3
Sodium Bicarbonate (NaHCO₃)ACS gradeFisher Chemical144-55-8
Magnesium Sulfate (MgSO₄)Anhydrous, powderFisher Chemical7487-88-9
Silica Gel60 Å, 230-400 meshSigma-Aldrich112926-00-8
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-trifluoromethylphenothiazine (10.0 g, 35.5 mmol).

  • Dissolution: Add 100 mL of anhydrous toluene to the flask and stir until the starting material is completely dissolved.

  • Addition of Base: Add triethylamine (5.4 g, 7.4 mL, 53.3 mmol, 1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (4.8 g, 3.4 mL, 42.6 mmol, 1.2 equivalents) in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 hexanes/ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

Workup Procedure
  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 4 °C for several hours to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Summary

ParameterValue
Starting Material 2-Trifluoromethylphenothiazine
Amount of Starting Material10.0 g (35.5 mmol)
Reagent Chloroacetyl Chloride
Molar Equivalence of Reagent1.2 equivalents
Base Triethylamine
Molar Equivalence of Base1.5 equivalents
Solvent Anhydrous Toluene
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)
Reaction Time 12-16 hours
Expected Product 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
Molecular Formula of Product C₁₅H₉ClF₃NOS
Molecular Weight of Product 357.75 g/mol
Expected Yield 80-90%
Appearance Off-white to pale yellow solid

Characterization of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

The structure and purity of the synthesized compound should be confirmed by the following analytical methods:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons of the phenothiazine core and the methylene protons of the chloroacetyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aromatic carbons, the trifluoromethyl carbon, the carbonyl carbon, and the methylene carbon.

  • FT-IR (ATR): Characteristic absorption bands for the amide C=O stretch (around 1680-1700 cm⁻¹) and C-Cl stretch.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the molecular ion peak [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Triethylamine is flammable and corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.[7]

Mechanism and Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-trifluoromethylphenothiazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion forms a tetrahedral intermediate, which then collapses to form the N-acylated product and releases a proton. The triethylamine acts as a base to scavenge the liberated HCl, preventing the protonation of the starting phenothiazine and shifting the equilibrium towards the product. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2-trifluoromethylphenothiazine in anhydrous toluene in a three-necked flask under N₂ add_base Add triethylamine start->add_base cool Cool to 0-5 °C add_base->cool add_acyl Dropwise addition of chloroacetyl chloride solution cool->add_acyl react Stir at room temperature for 12-16 hours add_acyl->react monitor Monitor reaction by TLC react->monitor quench Quench with water monitor->quench Reaction Complete extract Extract with toluene and wash with 1M HCl, sat. NaHCO₃, and brine quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end Pure 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone characterize->end

Caption: Synthetic workflow for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

References

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Rev Med Chem. 2025 Aug 25. doi: 10.2174/0113895575405792250813070957. Online ahead of print.
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings. 2022; 2422(1): 020002.
  • Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. Washington, DC: U.S.
  • Craig, P. N. (1961). U.S. Patent No. 2,997,468. Washington, DC: U.S.
  • Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie. 1976;31(1):18-20.
  • 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Crysdot LLC. [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules. 2021 Aug 29;26(17):5242.
  • Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the N-Acylation of 2-(Trifluoromethyl)-10H-phenothiazine

Abstract This document provides a detailed technical guide for the N-acylation of 2-(trifluoromethyl)-10H-phenothiazine, a critical synthetic transformation for generating a diverse range of biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the N-acylation of 2-(trifluoromethyl)-10H-phenothiazine, a critical synthetic transformation for generating a diverse range of biologically active compounds. Phenothiazine derivatives are foundational scaffolds in medicinal chemistry, and modifications at the N10 position are pivotal for modulating their pharmacological profiles.[1][2][3] This guide elucidates the underlying chemical principles, offers detailed step-by-step protocols for direct acylation, and presents a framework for experimental optimization and troubleshooting. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel phenothiazine-based therapeutics.

Introduction: The Significance of N-Acylated Phenothiazines

Phenothiazine is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities.[2][3][4] Derivatives of this tricyclic system have led to landmark drugs in psychiatry (e.g., Chlorpromazine) and allergy treatment (e.g., Promethazine).[3] The introduction of an electron-withdrawing trifluoromethyl (-CF3) group at the C2 position has been shown to significantly enhance the antipsychotic and neuroleptic activity of these compounds.[1][2] The -CF3 group is a crucial bioisostere in modern drug design, valued for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity through favorable electronic interactions.[5]

The nitrogen atom at the N10 position of the phenothiazine ring is a key handle for chemical modification. N-acylation, the process of introducing an acyl group (R-C=O) at this position, serves multiple strategic purposes in drug development:

  • Modulation of Pharmacokinetics: The acyl group can alter the lipophilicity and electronic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioisosteric Replacement: N-acyl derivatives can act as bioisosteres for N-alkyl compounds, potentially offering different metabolic pathways or reduced side effects.

  • Prodrug Strategies: Acylation can be employed to create prodrugs that are metabolized in vivo to release the active N-H phenothiazine.

  • Generation of Novel Chemical Entities: Introducing diverse acyl moieties allows for the exploration of new chemical space and the development of compounds with novel or improved pharmacological activities, including anticancer and cholinesterase modulatory effects.[6][7]

This guide provides the necessary theoretical and practical framework to successfully perform the N-acylation of 2-(trifluoromethyl)-10H-phenothiazine.

Chemical Principles and Mechanism

The N-acylation of phenothiazine is a classic example of nucleophilic acyl substitution. The secondary amine nitrogen (N10) of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the N10 atom of 2-(trifluoromethyl)-10H-phenothiazine attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).

  • Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, removes the proton from the newly acylated nitrogen, neutralizing the resulting positive charge and yielding the final N-acylated product. The base also serves to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Common acylating agents include highly reactive acyl chlorides (RCOCl) and slightly less reactive acid anhydrides ((RCO)₂O).[8] The choice of agent depends on the desired reactivity, cost, and stability.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products PTZ 2-CF3-Phenothiazine (Nucleophile) Attack 1. Nucleophilic Attack (N10 on Carbonyl Carbon) PTZ->Attack Acyl Acylating Agent (e.g., R-COCl) Acyl->Attack Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate Elimination 3. Leaving Group Elimination (e.g., Cl-) Intermediate->Elimination Deprotonation 4. Deprotonation (by Base) Elimination->Deprotonation Product N-Acylated Product Deprotonation->Product Byproduct Byproducts (e.g., Base-HCl salt) Deprotonation->Byproduct

Caption: General mechanism for the N-acylation of phenothiazine.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This section provides a detailed, self-validating protocol for the N-acetylation of 2-(trifluoromethyl)-10H-phenothiazine using acetyl chloride as the acylating agent and triethylamine as the base.

Materials and Reagents
Compound NameMolecular FormulaMW ( g/mol )RoleNotes
2-(Trifluoromethyl)-10H-phenothiazineC₁₃H₈F₃NS267.27Starting MaterialLight-sensitive, store in a dark container.
Acetyl ChlorideC₂H₃ClO78.50Acylating AgentHighly reactive, corrosive, moisture-sensitive. Handle in a fume hood.
Triethylamine (TEA)C₆H₁₅N101.19Base / HCl ScavengerCorrosive, flammable liquid. Distill from CaH₂ before use for best results.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended. Volatile and toxic.
Ethyl AcetateC₄H₈O₂88.11Eluent for TLC/ColumnFlammable.
HexaneC₆H₁₄86.18Eluent for TLC/ColumnFlammable.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Magnetic stirrer with heating plate (optional)

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Silica gel for column chromatography

Step-by-Step Procedure

G start Start setup 1. Reaction Setup Dissolve phenothiazine in anhydrous DCM under N2 atmosphere. Cool to 0 °C. start->setup add_base 2. Add Base Add triethylamine (1.2 eq) dropwise via syringe. setup->add_base add_acyl 3. Add Acylating Agent Add acetyl chloride (1.1 eq) dropwise. Maintain temperature at 0 °C. add_base->add_acyl react 4. Reaction Allow to warm to room temperature. Stir for 2-4 hours. add_acyl->react monitor 5. Monitor Progress Check reaction completion using TLC (e.g., 3:1 Hexane:EtOAc). react->monitor quench 6. Quench Reaction Add saturated aq. NaHCO3 solution to neutralize excess acid. monitor->quench workup 7. Aqueous Workup Extract with DCM. Wash organic layer with water and brine. Dry over Na2SO4. quench->workup purify 8. Purification Concentrate in vacuo. Purify crude product via flash column chromatography. workup->purify characterize 9. Characterization Analyze purified product (NMR, MS, IR) to confirm structure and purity. purify->characterize end End characterize->end

Caption: Experimental workflow for N-acylation.

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 2-(trifluoromethyl)-10H-phenothiazine (1.0 g, 3.74 mmol). Dissolve it in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (0.63 mL, 4.49 mmol, 1.2 eq) dropwise to the stirred solution via syringe.

  • Acylating Agent Addition: Slowly add acetyl chloride (0.30 mL, 4.11 mmol, 1.1 eq) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting material on a silica plate. A typical eluent system is 3:1 Hexane:Ethyl Acetate. The product should have a higher Rf value than the starting phenothiazine. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Workup:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with water (1 x 30 mL), followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, 1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethan-1-one, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The synthesis of the related 10-acetyl-2-(trifluoromethyl)phenothiazine is described in the literature, providing a reference for expected outcomes.[9]

Protocol Variations and Optimization

The N-acylation reaction can be adapted for various acylating agents and conditions. The following table summarizes key parameters that can be optimized.

Acylating AgentBaseSolventTemperatureTypical Reaction TimeNotes
Acetic AnhydridePyridine or DMAP (cat.)DCM, TolueneRoom Temp. to 50 °C4-12 hLess reactive than acyl chlorides; may require gentle heating.
Propionyl ChlorideTriethylamineTHF, DCM0 °C to Room Temp.2-4 hSimilar reactivity to acetyl chloride.
Benzoyl ChloridePyridineDCM, ChloroformRoom Temp. to Reflux6-18 hSterically more hindered and less reactive; may require heating.
Chloroacetyl ChlorideTriethylamineToluene0 °C to Room Temp.1-3 hHighly reactive. Product is a useful intermediate for further N-alkylation.[10]
Solid-Phase (Acid + PCl₅)None (solid grind)Solvent-freeRoom Temp.0.5-1 hA green chemistry approach reported for unsubstituted phenothiazine, potentially adaptable.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Poor quality starting material.4. Low reaction temperature for a less reactive agent.1. Use a fresh bottle of the acylating agent or distill it before use.2. Ensure at least 1.1 equivalents of base are used to scavenge HCl.3. Check the purity of the phenothiazine starting material.4. Gently heat the reaction (e.g., to 40 °C) and monitor by TLC.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance from a bulky acylating agent.1. Allow the reaction to stir for a longer period or overnight.2. Increase the reaction temperature or use a more reactive acylating agent if possible.
Multiple Products on TLC 1. Diacylation (unlikely but possible under harsh conditions).2. Degradation of starting material or product.3. Side reaction with solvent.1. Use stoichiometric amounts of the acylating agent.2. Run the reaction at a lower temperature and ensure an inert atmosphere.3. Use a non-reactive, aprotic solvent like THF or Toluene instead of DCM if issues persist.
Difficult Purification 1. Product co-elutes with starting material.2. Presence of triethylamine hydrochloride in the crude product.1. Optimize the eluent system for column chromatography (try different solvent polarities).2. Ensure the aqueous workup is thorough to remove all water-soluble salts before concentrating the organic layer.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile solvents (DCM), corrosive reagents (acyl chlorides, triethylamine), and the phenothiazine powder should be performed in a certified chemical fume hood.

  • Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture. Use dry glassware and an inert atmosphere (nitrogen or argon) to prevent hydrolysis and ensure high yields.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The N-acylation of 2-(trifluoromethyl)-10H-phenothiazine is a robust and versatile method for synthesizing a wide array of derivatives with significant potential in drug discovery. By understanding the core chemical principles and carefully controlling reaction parameters such as reagent quality, stoichiometry, and temperature, researchers can efficiently generate novel compounds for biological evaluation. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving successful and reproducible outcomes in the laboratory.

References

  • BenchChem. (2025). Application Notes and Protocols for the N-acetylation of Phenothiazine-5-oxide. Benchchem.
  • CN104109132A. (n.d.). Preparation method for N-acetyl phenothiazine. Google Patents.
  • IOSR Journal of Pharmacy (IOSRPHR). (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSRPHR.
  • Boyer, G., Chatel, F., & Galy, J.-P. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC.
  • Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. National Institutes of Health.
  • US3426020A. (n.d.). Synthesis of 2-substituted phenothiazines. Google Patents.
  • Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI.
  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
  • ResearchGate. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate.
  • Poła, A., Palko-Łabuz, A., & Środa-Pomianek, K. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. PubMed.
  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Publications.
  • Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. ResearchGate.
  • ACG Publications. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. ACG Publications.
  • Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry.
  • EP0510668A2. (n.d.). Phenothiazine derivatives, their production and use. Google Patents.
  • Al. Araji, S. M., et al. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate.
  • Wikipedia. (n.d.). Phenothiazine. Wikipedia.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

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Method

Application Notes and Protocols for the In Vitro Characterization of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Introduction: Unveiling the Therapeutic Potential of a Novel Phenothiazine Derivative Phenothiazines are a well-established class of heterocyclic compounds, historically recognized for their profound impact on psychiatri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenothiazine Derivative

Phenothiazines are a well-established class of heterocyclic compounds, historically recognized for their profound impact on psychiatric medicine as antipsychotic agents.[1][2][3] Their mechanism of action is often attributed to the modulation of various neurotransmitter systems, including dopaminergic and cholinergic signaling.[1] However, the therapeutic landscape of phenothiazine derivatives is expanding, with a growing body of evidence highlighting their potential as anticancer agents.[1][4] These compounds have been shown to induce apoptosis, necrosis, and cell cycle arrest in various cancer cell lines.[2][4][5] Furthermore, their ability to modulate cholinesterase activity presents a therapeutic avenue for neurodegenerative diseases.[1]

This document provides a comprehensive guide for the in vitro evaluation of "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone," a novel phenothiazine derivative. The following protocols are designed to empower researchers in drug discovery and development to elucidate its cytotoxic, apoptotic, and neuroactive potential. The experimental designs emphasize scientific rigor and reproducibility, providing a solid foundation for preclinical assessment.

I. Preliminary Assessment: Cytotoxicity Screening

A primary step in the characterization of any novel compound is to determine its cytotoxic profile across relevant cell lines. Given the established anticancer properties of phenothiazines, screening against a panel of cancer cell lines is a logical starting point.[1][4] The MTT assay is a robust and widely adopted colorimetric method for assessing cell viability.[6]

MTT Cell Viability Assay Protocol

This protocol outlines the measurement of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver cancer, MDA-MB-231 - breast cancer)[4][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Workflow:

Figure 1: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.1088%
100.8568%
500.4032%
1000.1512%

II. Mechanistic Insight: Apoptosis vs. Necrosis

Following the observation of cytotoxicity, it is crucial to determine the mode of cell death induced by the compound. Phenothiazine derivatives have been reported to induce both apoptosis and necrosis.[2][4] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between these cell death pathways.

Annexin V/PI Apoptosis Assay Protocol

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

  • Cells treated with "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" as in the cytotoxicity assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Workflow:

Sources

Application

Application Notes and Protocols for Cell-based Assays with Phenothiazine Derivatives

Abstract Phenothiazine derivatives represent a versatile class of heterocyclic compounds with a rich history in pharmacology, initially recognized for their potent antipsychotic effects.[1] Modern research has unveiled a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenothiazine derivatives represent a versatile class of heterocyclic compounds with a rich history in pharmacology, initially recognized for their potent antipsychotic effects.[1] Modern research has unveiled a broader spectrum of biological activities, including significant anticancer, antimicrobial, and anti-autophagic properties.[2][3][4] This expansion of potential therapeutic applications necessitates robust and reproducible cell-based assays to elucidate their mechanisms of action, determine efficacy, and assess toxicity. This guide provides a comprehensive overview of key cell-based methodologies tailored for the investigation of phenothiazine derivatives, offering both foundational principles and detailed, field-tested protocols for researchers in drug discovery and development.

Introduction: The Multifaceted Biology of Phenothiazines

Phenothiazines are characterized by a tricyclic scaffold containing nitrogen and sulfur atoms.[5] Their primary clinical application has been in the treatment of psychosis, where their mechanism of action is principally attributed to the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[6][7][8] This blockade interrupts the downstream signaling cascade that, when hyperactive, is associated with the positive symptoms of schizophrenia.[6]

Beyond their neuroleptic effects, the unique chemical structure of phenothiazines allows them to interact with a multitude of cellular targets. This promiscuity is the basis for their repurposing in other therapeutic areas:

  • Anticancer Activity: Many phenothiazine derivatives induce apoptosis and cell cycle arrest in various cancer cell lines.[2][9] They have been shown to modulate critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, interfere with calmodulin function, and even reverse multidrug resistance.[2][5][10]

  • Antimicrobial Effects: Several phenothiazines exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][11] Mechanisms include the disruption of membrane integrity and the inhibition of efflux pumps, which can restore sensitivity to conventional antibiotics.[12][13]

  • Autophagy Modulation: The process of autophagy, a cellular self-degradation mechanism, is also impacted by phenothiazines. Depending on the compound, concentration, and cell type, they can either induce or inhibit autophagic flux, a critical consideration in both cancer and neurodegenerative disease research.[4][14][15]

Given this functional diversity, a multi-assay approach is essential for a thorough characterization of any novel phenothiazine derivative.

Foundational Assays: Assessing General Cytotoxicity

A primary step in characterizing any compound is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability.[16] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.

Workflow for General Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well plate attach 2. Allow Cells to Attach (24h) seed->attach treat 3. Treat with Phenothiazine (Serial Dilutions) attach->treat incubate 4. Incubate (e.g., 48-72h) treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read 7. Read Absorbance (~570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

Caption: General workflow for determining cytotoxicity using the MTT assay.

Protocol 2.1: MTT Assay for Cell Viability

Rationale: This protocol is designed to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value is a critical metric for comparing the potency of different compounds.[17]

Materials:

  • HeLa (human cervical cancer) or other chosen cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phenothiazine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells (5x10³) in 100 µL of complete growth medium per well in a 96-well plate.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the phenothiazine derivative in complete growth medium from the stock solution. A typical starting range is 100 µM down to ~0.1 µM.

    • Causality Insight: It is critical to maintain a final DMSO concentration below 0.5% in all wells to prevent solvent-induced toxicity, which would confound the results.[18] Therefore, include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions, vehicle control, or complete medium (untreated control) to the respective wells. Incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan.[18]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[18]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percent viability for each concentration: (% Viability) = (Absorbance_Treated / Absorbance_Untreated) * 100.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[18]

Assays for Neurological Activity

The antipsychotic properties of phenothiazines are primarily mediated by their antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR).[6] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, reducing intracellular cAMP. Antagonism by phenothiazines blocks this effect. A functional consequence of D2 receptor signaling is the modulation of intracellular calcium levels, which can be exploited for a cell-based assay.[19]

Dopamine D2 Receptor Signaling and Inhibition

D2R_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates Dopamine->D2R Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks Gi Gi Protein D2R->Gi Activates D2R->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca_Mod Modulation of Intracellular Ca²⁺ Gi->Ca_Mod Influences cAMP ↓ cAMP AC->cAMP Catalyzes ATP to cAMP

Caption: Inhibition of the Dopamine D2 receptor pathway by phenothiazines.

Protocol 3.1: Calcium Imaging Assay for D2 Receptor Antagonism

Rationale: This assay uses a cell line engineered to express the D2 receptor and loaded with a calcium-sensitive fluorescent dye. An agonist (dopamine) will trigger a change in intracellular calcium, causing a fluorescent signal. A D2 antagonist, like a phenothiazine, will prevent or reduce this signal in a dose-dependent manner.[19][20]

Materials:

  • HEK-293 cells stably expressing the human Dopamine D2 receptor (or similar cell line).

  • Fluo-4 AM or similar calcium indicator dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dopamine (agonist).

  • Phenothiazine derivative.

  • A fluorescent plate reader or imaging system with kinetic read capabilities and automated injectors.

Procedure:

  • Cell Seeding: Seed D2R-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

    • Causality Insight: The "AM" ester group on Fluo-4 makes the molecule cell-permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the now-active, calcium-sensitive dye in the cytoplasm.

  • Wash: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Compound Addition: Add the phenothiazine derivative at various concentrations to the wells. Also include a "no antagonist" control. Incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescent imaging system.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of dopamine to achieve a final concentration known to elicit a strong response (e.g., 1-10 µM).

    • Continue to record the fluorescent signal for 1-2 minutes to capture the peak response and subsequent decay.[20]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the response in the presence of the phenothiazine to the response with dopamine alone (0% inhibition).

    • Plot the % inhibition against the log of the phenothiazine concentration and fit the data to determine the IC50 value.

Assays for Anticancer Activity: Apoptosis and Autophagy

Phenothiazines can trigger cancer cell death through multiple programmed pathways, most notably apoptosis (programmed cell death) and modulation of autophagy.[2][4]

Protocol 4.1: Caspase-Glo® 3/7 Assay for Apoptosis

Rationale: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.

Materials:

  • MCF-7 (human breast cancer) or other chosen cancer cell line.[9]

  • Complete growth medium.

  • Phenothiazine derivative.

  • Caspase-Glo® 3/7 Assay System (or equivalent).

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (2.1), using a white-walled plate. It is advisable to run a parallel plate for a viability assay (like MTT) to normalize the apoptosis signal to the number of viable cells.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Gently mix the contents on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Results are often expressed as fold-change over the untreated control.

Protocol 4.2: Autophagy Flux Assay using Tandem Fluorescent LC3

Rationale: Simply measuring the amount of the autophagosome marker LC3-II can be misleading; an increase could mean either induction of autophagy or a blockage in the final degradation step.[14][15] An autophagic flux assay resolves this. A common method uses cells expressing a tandem mRFP-GFP-LC3 construct. In early, neutral-pH autophagosomes, both GFP and mRFP fluoresce. When these fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched by the low pH, while the acid-stable mRFP continues to fluoresce. An accumulation of yellow puncta (GFP+mRFP) indicates a blockage, whereas an increase in red-only puncta (mRFP) signifies successful autophagic flux.

Materials:

  • U-87 MG (human glioblastoma) or other cancer cell line stably expressing mRFP-GFP-LC3.

  • Complete growth medium.

  • Phenothiazine derivative.

  • Positive controls: Rapamycin (autophagy inducer), Bafilomycin A1 (autophagy inhibitor).

  • High-content imaging system or confocal microscope.

Procedure:

  • Cell Seeding: Seed mRFP-GFP-LC3 expressing cells onto glass-bottom plates suitable for imaging.

  • Treatment: Treat cells with the phenothiazine derivative, vehicle, rapamycin, and bafilomycin A1 for an appropriate time (e.g., 6-24 hours).

  • Cell Fixation and Imaging: Fix the cells (e.g., with 4% paraformaldehyde), wash, and mount with a DAPI-containing mounting medium to stain nuclei.

  • Image Acquisition: Acquire images using a high-content imager or confocal microscope, capturing the green (GFP), red (mRFP), and blue (DAPI) channels.

  • Image Analysis:

    • Use automated image analysis software to identify and count the number of green and red puncta per cell.

    • Interpretation:

      • Increased Red and Yellow Puncta (vs. control): Autophagy induction.

      • Increased Yellow Puncta, Decreased Red Puncta (vs. inducer): Autophagic flux blockage.

      • Decreased Puncta: Inhibition of autophagosome formation.

Assays for Antimicrobial Activity

Evaluating the antimicrobial properties of phenothiazines typically begins with determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[21][22]

Protocol 5.1: Broth Microdilution for Bacterial MIC Determination

Rationale: This is a standardized method to quantify the in vitro activity of an antimicrobial agent. It provides a quantitative result (the MIC value) that is essential for comparing compounds and for further studies.[21]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Phenothiazine derivative.

  • Sterile 96-well U-bottom plates.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the phenothiazine derivative in CAMHB directly in the 96-well plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the phenothiazine derivative at which there is no visible growth (i.e., the first clear well).

Quantitative Data Summary

The following table provides representative data ranges for different phenothiazine derivatives across various assays to serve as a benchmark for researchers.

Phenothiazine Derivative Assay Type Cell Line / Organism Typical Potency (IC50 / MIC) Reference
ChlorpromazineCytotoxicity (MTT)Human Glioblastoma (U-87MG)10-20 µM[2]
ThioridazineCytotoxicity (MTT)Breast Cancer (MCF-7)5-15 µM[23]
TrifluoperazineD2 Receptor BindingRecombinant CHO cells1-5 nM (Ki)[24]
FluphenazineAntibacterial (MIC)S. aureus15-30 µg/mL[25]
PromethazineAntibacterial (MIC)A. baumannii50-100 µg/mL[13]

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Górska-Warsewicz, H., et al. (2022). The role of phenothiazine derivatives in autophagy regulation: A systematic review. Journal of Applied Toxicology. [Link]

  • Liu, B., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Nexcelom Bioscience. (2016). Current Trends in Cell-based Assays and Drug Discovery. Nexcelom Bioscience. [Link]

  • MedicineNet. (n.d.). Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. MedicineNet. [Link]

  • Butts, A., et al. (2013). Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. ACS Chemical Neuroscience. [Link]

  • Górska-Warsewicz, H., et al. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Phenothiazine derivatives as anticancer compounds. ResearchGate. [Link]

  • Wu, W., et al. (2022). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). Phenothiazines disrupt autophagy. ResearchGate. [Link]

  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. Drugs.com. [Link]

  • Morak-Młodawska, B., et al. (2020). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Molecules. [Link]

  • ResearchGate. (n.d.). Examples of phenothiazine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

  • OUCI. (n.d.). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. OUCI. [Link]

  • Tan, A., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules. [Link]

  • ResearchGate. (n.d.). List of phenothiazines tested for antimicrobial action. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new phenothiazine derivatives: Molecular docking, assessment of cytotoxic activity and oxidant–antioxidant properties on PCS‐201‐012, HT‐29, and SH‐SY5Y cell lines. Semantic Scholar. [Link]

  • eGPAT. (2019). Phenothiazines- Mechanism, side effects and uses. eGPAT. [Link]

  • Motohashi, N., et al. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of new phenothiazine derivatives: Molecular docking, assessment of cytotoxic activity and oxidant–antioxidant properties on PCS‐201‐012, HT‐29, and SH‐SY5Y cell lines. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. ResearchGate. [Link]

  • Kristiansen, J. E., & Blom, J. (1981). Antibacterial effect of four phenothiazines. Ugeskrift for Laeger. [Link]

  • Bourlioux, P., et al. (1992). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS Supplementum. [Link]

  • Motohashi, N., et al. (2003). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Campos-Montiel, R. G., et al. (2020). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature. [Link]

  • National Institutes of Health. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

  • Hussain, S., et al. (2006). The Phototoxicity of Phenothiazinium-Based Photosensitizers to Bacterial Membranes. FEMS Microbiology Letters. [Link]

  • Dojindo Molecular Technologies. (n.d.). Autophagic Flux Assay Kit (Autophagy). Dojindo. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. StatPearls. [Link]

  • National Institutes of Health. (2020). Calcium Imaging in Drug Discovery for Psychiatric Disorders. NIH. [Link]

  • PsyPost. (2026). Neuroscientists link a common inflammatory molecule to the dopaminergic mechanisms of addiction. PsyPost. [Link]

  • ResearchGate. (2024). Targeting autophagy by antipsychotic phenothiazines: potential drug repurposing for cancer therapy. ResearchGate. [Link]

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Sources

Method

Application Notes and Protocols for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the application of 2-Chloro-1-(2-trifl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the application of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in preclinical research models of neurodegenerative diseases. While specific data for this particular derivative is emerging, this guide consolidates field-proven methodologies and insights from the broader class of phenothiazine compounds. Phenothiazines are a class of tricyclic compounds that have shown significant promise in targeting multiple pathological pathways in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2][3] This guide details protocols for evaluating the compound's efficacy in key areas of neuroprotection, including mitigation of cytotoxicity, cholinesterase inhibition, antioxidant activity, and prevention of pathogenic protein aggregation.

Introduction: The Therapeutic Potential of Phenothiazine Derivatives

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that multi-target therapeutic agents may offer a more effective treatment strategy than single-target drugs. Phenothiazine derivatives have emerged as promising candidates due to their ability to modulate several key pathological processes implicated in neurodegeneration.[1][2]

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a novel derivative that combines the structural features of a chlorinated phenothiazine with a trifluoromethyl group, modifications known to influence the biological activity of this class of compounds. While comprehensive studies on this specific molecule are ongoing, its structural analogues have demonstrated potent activities, including:

  • Cholinesterase Inhibition: A key therapeutic strategy in Alzheimer's disease is to boost cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4]

  • Anti-Aggregation Properties: The aggregation of amyloid-beta (Aβ) and alpha-synuclein (α-Syn) are central to the pathology of Alzheimer's and Parkinson's disease, respectively. Phenothiazines have been shown to inhibit the formation of these toxic protein aggregates.[5][6][7]

  • Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. Phenothiazines can scavenge free radicals and activate endogenous antioxidant pathways, such as the Nrf2 signaling pathway.[8][9][10]

This guide provides detailed protocols to investigate these potential mechanisms of action for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

Synthesis and Characterization

A plausible synthetic route for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone can be adapted from established methods for similar phenothiazine derivatives. The synthesis would likely involve the acylation of 2-(trifluoromethyl)phenothiazine.

A generalized synthetic scheme is as follows:

G cluster_0 Synthesis Pathway Start 2-(Trifluoromethyl)phenothiazine + Chloroacetyl chloride Intermediate Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) Start->Intermediate Acylation Product 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone Intermediate->Product Purification Purification by column chromatography Product->Purification

Caption: Generalized synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

For detailed synthetic procedures, researchers can refer to methodologies described for the synthesis of other N-acylated phenothiazines. Characterization of the final product should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

In Vitro Neuroprotection and Cytotoxicity Assessment

A crucial first step in evaluating a novel compound is to determine its effect on cell viability in relevant neuronal cell models. Neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose.

Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound, which is a measure of its cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubate the plates for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Representative Data

Due to the novelty of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, specific IC50 values are not yet established. However, based on data from other phenothiazine derivatives, a range of cytotoxicities can be expected.

Cell LinePhenothiazine DerivativeIC50 (µM)Reference
Hep3BTrifluoperazine (TFP)>10[1]
SkHep1Trifluoperazine (TFP)>10[1]
A549Compound 5 (a thiosemicarbazone derivative)10.67 ± 1.53[11]
C6 gliomaCompound 5 (a thiosemicarbazone derivative)4.33 ± 1.04[11]

Cholinesterase Inhibition Assay

The ability of the compound to inhibit AChE and BuChE can be determined using the colorimetric method developed by Ellman.

Protocol: Ellman's Assay for Cholinesterase Inhibition

Materials:

  • Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Donepezil (positive control)

  • 96-well plate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and donepezil in DMSO.

    • Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 125 µL of DTNB solution and 25 µL of the respective enzyme solution (AChE or BuChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value for both AChE and BuChE.

Representative Data

IC50 values for cholinesterase inhibition by various phenothiazine derivatives are presented below.

CompoundAChE IC50 (ng/mL)BuChE IC50 (ng/mL)Reference
Chlorpromazine (CPM)11-[12]
CPM S-oxide1.8-[12]
Promethazine (PMZ)17-[12]
PMZ S-oxide2.5-[12]

Antioxidant Capacity Assessment

The antioxidant potential of the compound can be evaluated through its ability to scavenge free radicals. The DPPH assay is a common and straightforward method for this purpose.

Protocol: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Ascorbic acid (positive control)

  • 96-well plate and plate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound or ascorbic acid at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Inhibition of Protein Aggregation

The ability of the compound to inhibit the aggregation of Aβ and α-Syn can be monitored using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • 96-well black plates with a clear bottom

  • Fluorometric plate reader

Procedure:

  • Aβ Preparation:

    • Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a monomeric peptide film.

    • Resuspend the peptide in an appropriate buffer to the desired concentration just before use.

  • Aggregation Assay:

    • In a 96-well plate, mix the Aβ(1-42) solution with various concentrations of the test compound.

    • Add ThT to a final concentration of 10 µM.

    • Incubate the plate at 37°C with continuous shaking.

    • Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

    • Determine the percentage of inhibition of aggregation at a specific time point.

    • Calculate the IC50 value for the inhibition of Aβ aggregation.

In Vivo Evaluation in a Parkinson's Disease Model

The neuroprotective effects of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone can be assessed in vivo using the MPTP-induced mouse model of Parkinson's disease.

Protocol: MPTP-Induced Mouse Model

Animal Model:

  • Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.

Procedure:

  • MPTP Administration:

    • Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for 5 consecutive days to induce dopaminergic neurodegeneration.

  • Compound Treatment:

    • Administer 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (dissolved in a suitable vehicle) at different doses, starting either before or after MPTP administration, depending on the study design (prophylactic or therapeutic).

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and the open field test to assess motor coordination and locomotor activity at different time points after MPTP administration.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, sacrifice the animals and collect brain tissue.

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

Potential Signaling Pathways

Phenothiazine derivatives are known to modulate several intracellular signaling pathways that are critical for neuronal survival and function. Investigating the effect of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone on these pathways can provide insights into its mechanism of action.

G cluster_0 Neuroprotective Signaling Pathways Compound 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone PI3K PI3K Compound->PI3K Activates Nrf2 Nrf2 Compound->Nrf2 Activates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection (Anti-apoptotic, Anti-inflammatory) GSK3b->Neuroprotection Promotes Apoptosis & Inflammation ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant

Caption: Potential signaling pathways modulated by the phenothiazine derivative.

Key pathways to investigate include:

  • PI3K/Akt/GSK-3β Pathway: This pathway is crucial for cell survival and is often dysregulated in neurodegenerative diseases.[13][14][15][16]

  • Nrf2 Pathway: As a master regulator of the antioxidant response, activation of Nrf2 can protect neurons from oxidative stress.[8][17][18][19][20]

Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-GSK-3β) and the nuclear translocation of Nrf2 in cell lysates from treated neuronal cells or brain tissue from the animal models.

Conclusion

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone represents a promising lead compound for the development of multi-target therapies for neurodegenerative diseases. The protocols detailed in this guide provide a robust framework for its preclinical evaluation. By systematically assessing its effects on cytotoxicity, cholinesterase activity, antioxidant capacity, protein aggregation, and in vivo neuroprotection, researchers can elucidate its therapeutic potential and mechanism of action. Further studies are warranted to fully characterize this compound and advance its development as a potential treatment for these devastating disorders.

References

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]

  • Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β-Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease. PubMed. [Link]

  • Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint. MDPI. [Link]

  • Phenothiazines: Nrf2 activation and antioxidant effects. PubMed. [Link]

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  • Antioxidant Properties of New Phenothiazine Derivatives. PubMed. [Link]

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Application

Application Notes and Protocols for Evaluating the Anti-Cancer Efficacy of Trifluoperazine, a 2-Trifluoromethyl-phenothiazine Derivative

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The repurposing of existing clinical drugs for oncology applications represents a streamlined approach to cancer therapy development. Phenothiazines, a class of antipsychotic drugs, have demonstrated significant anti-cancer properties. This document provides detailed application notes and experimental protocols for investigating the anti-cancer effects of Trifluoperazine (TFP), a potent phenothiazine derivative characterized by a 2-trifluoromethyl group. TFP exerts its anti-neoplastic activity through a multi-faceted mechanism, including the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[1][2] These protocols are designed for researchers in oncology, drug discovery, and cell biology to rigorously evaluate TFP's efficacy in various cancer models.

Introduction: Repurposing Trifluoperazine for Cancer Therapy

Trifluoperazine (TFP) is a well-established dopamine receptor antagonist used in the management of psychiatric disorders.[3] Beyond its neuroleptic functions, a substantial body of evidence has illuminated its potential as an anti-cancer agent.[4][5] As a member of the phenothiazine family, TFP's lipophilic nature allows it to interact with cellular membranes and influence multiple signaling cascades that are often dysregulated in cancer.[6][7] Its demonstrated ability to induce G0/G1 cell cycle arrest, trigger mitochondria-mediated apoptosis, and inhibit pro-survival pathways makes it a compelling candidate for further investigation and development as a repurposed oncologic therapeutic.[4][8] These notes provide a framework for the systematic evaluation of TFP's anti-cancer activity in vitro.

Scientific Foundation: Mechanism of Action

TFP's anti-cancer effects are not attributed to a single target but rather to its ability to modulate multiple cellular processes simultaneously. This pleiotropic activity is a key feature of its potential efficacy against heterogeneous tumor populations.

  • Induction of Apoptosis and Ferroptosis: TFP is a potent inducer of programmed cell death. It triggers the intrinsic apoptosis pathway, characterized by increased reactive oxygen species (ROS) production, a decrease in mitochondrial membrane potential, and the modulation of Bcl-2 family proteins.[1][4][9] Furthermore, recent studies have shown that TFP can induce a specific form of iron-dependent cell death known as ferroptosis by targeting the GPX4 enzyme, often in an autophagy-dependent manner.[6][10]

  • Cell Cycle Arrest: TFP effectively halts the proliferation of cancer cells by inducing a G0/G1 phase arrest.[4][8] This is achieved by down-regulating the expression of key cell cycle progression proteins, including cyclin-dependent kinases (CDK2, CDK4) and their regulatory partners (Cyclin D1, Cyclin E), while simultaneously up-regulating CDK inhibitors like p27.[4][8]

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cancer cell growth, survival, and proliferation. TFP has been shown to inhibit the phosphorylation and thus the activation of key components of these pathways, such as Akt and ERK.[2][11] This disruption of pro-survival signaling is a critical component of its cytotoxic effect.

  • Calmodulin Inhibition: TFP is a known inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression and signal transduction.[2][12] Inhibition of CaM-dependent signaling contributes to TFP's anti-proliferative effects.

Visualizing the Mechanism: TFP's Impact on Cancer Cell Signaling

TFP_Mechanism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria TFP Trifluoperazine (TFP) DRD2 Dopamine Receptor D2 TFP->DRD2 Inhibits CaM Calmodulin (CaM) TFP->CaM Inhibits GPX4 GPX4 TFP->GPX4 Inhibits ROS ROS Generation TFP->ROS Induces PI3K PI3K DRD2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR BetaCatenin β-catenin Akt->BetaCatenin Inhibits Phosphorylation (Ser552) Cyclins Cyclin D1/E CDK2/CDK4 mTOR->Cyclins ERK ERK ERK->Cyclins Ferroptosis Ferroptosis GPX4->Ferroptosis Mito Mitochondrial Dysfunction ROS->Mito CellCycle G0/G1 Arrest Cyclins->CellCycle p27 p27 p27->Cyclins Apoptosis Apoptosis Mito->Apoptosis

Caption: TFP's multi-target mechanism of action in cancer cells.

Quantitative Assessment of Anti-Cancer Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes representative IC50 values for TFP across various cancer cell lines, demonstrating its broad-spectrum activity.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Reference
Colorectal CancerHCT11616.248[8]
Colorectal CancerSW62013.948[8]
Multiple MyelomaU266~2024[13]
Multiple MyelomaRPMI 8226~2524[13]
Breast CancerMCF711.3348[14]
LeukemiaKG-1a4.5848[14]

Experimental Protocols

The following protocols provide a standardized workflow for assessing the anti-cancer effects of Trifluoperazine.

Visualizing the Experimental Workflow

TFP_Workflow cluster_treatment Treatment Phase cluster_assays Endpoint Assays start Cancer Cell Culture (e.g., HCT116, A549, MCF7) treatment Treat cells with varying concentrations of TFP (e.g., 0, 5, 10, 20, 40 µM) start->treatment viability Protocol 4.1: Cell Viability Assay (MTT) - Determine IC50 value treatment->viability 24-72h incubation apoptosis Protocol 4.2: Apoptosis Assay (Annexin V/PI) - Quantify apoptotic cells treatment->apoptosis 24-48h incubation western Protocol 4.3: Western Blot Analysis - Probe signaling pathways (p-Akt, p-ERK, etc.) treatment->western 6-24h incubation data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Standardized workflow for evaluating TFP's anti-cancer efficacy.

Protocol: Cell Viability Assessment using MTT Assay

This protocol quantifies the reduction in cell viability upon TFP treatment, allowing for the determination of the IC50 value.[15][16]

Materials:

  • Trifluoperazine (TFP) stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO2.

  • TFP Treatment: Prepare serial dilutions of TFP in complete medium. Remove the old medium from the wells and add 100 µL of the TFP dilutions. Include a vehicle control (DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against TFP concentration and determine the IC50 value using non-linear regression.

Protocol: Apoptosis Quantification by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

Materials:

  • TFP-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[19]

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with TFP for 24-48 hours. Include both adherent and floating cells in your collection.

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[19]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol: Western Blot Analysis of Signaling Pathways

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the Akt and ERK pathways following TFP treatment.[2][21]

Materials:

  • TFP-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)[2]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with TFP for a shorter duration (e.g., 6-24 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., p-Akt, total Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of TFP on protein activation.

References

  • Wu, B.-N., et al. (2024). Repurposing of the antipsychotic trifluoperazine induces SLC7A11/GPX4- mediated ferroptosis of oral cancer via the ROS/autophagy pathway. International Journal of Biological Sciences. Available at: [Link]

  • Xia, Y., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. Frontiers in Pharmacology, 10, 1029. Available at: [Link]

  • Xia, Y., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. PubMed. Available at: [Link]

  • Chen, Q. Y., et al. (2009). Molecular mechanism of trifluoperazine induces apoptosis in human A549 lung adenocarcinoma cell lines. Molecular Medicine Reports, 2(5), 811–817. Available at: [Link]

  • Shin, S. Y., et al. (2022). Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment. MDPI. Available at: [Link]

  • Lee, H., et al. (2020). COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells. Anticancer Research. Available at: [Link]

  • Wu, B.-N., et al. (2024). Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway. International Journal of Biological Sciences. Available at: [Link]

  • Zhang, L., et al. (2020). Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma. FEBS Open Bio. Available at: [Link]

  • Ashleigh, R., et al. (2015). Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent. Molecular Pharmacology. Available at: [Link]

  • Huang, C., et al. (2019). Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma. Cancers. Available at: [Link]

  • Kang, K., et al. (2017). Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Zhang, L., et al. (2020). Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma. Sci-Hub. Available at: [Link]

  • Xia, Y., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. PubMed Central. Available at: [Link]

  • Fancy, N., et al. (2017). Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization. Oncotarget. Available at: [Link]

  • Mahapatra, K. K., et al. (2023). Stonin 2 activates lysosomal-mTOR axis for cell survival in oral cancer. ResearchGate. Available at: [Link]

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Method

Application Notes &amp; Protocols for the Analytical Characterization of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Abstract This document provides a comprehensive guide to the analytical methodologies for the characterization of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5). As a complex heterocyclic molecule, likely serving as a key intermediate or active pharmaceutical ingredient (API), its structural integrity, purity, and stability are paramount. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for structural elucidation, quantitative analysis, and stability assessment. The methods are grounded in established principles for phenothiazine derivatives and validated against the standards set forth by the International Council for Harmonisation (ICH) guidelines.

Introduction and Structural Considerations

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a multi-functionalized phenothiazine derivative. While specific literature on this exact molecule is sparse[1][2], its structure informs a robust analytical strategy. Key structural features dictate the analytical approach:

  • Phenothiazine Core: A tricyclic, electron-rich aromatic system containing nitrogen and sulfur. This core is chromophoric, making it suitable for UV-Vis spectrophotometry, but the sulfur atom is also susceptible to oxidation, a critical consideration for stability studies[3][4].

  • Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group that influences the molecule's electronic properties, chromatographic retention, and provides a unique probe for ¹⁹F NMR spectroscopy[5].

  • N-Chloroacetyl Group: A reactive acyl moiety attached to the phenothiazine nitrogen. This group is a key site for potential hydrolysis and is important to monitor as both the parent feature and a potential degradant.

This guide proposes a multi-technique approach, beginning with definitive structural confirmation and proceeding to quantitative purity assessment and forced degradation studies to establish a stability-indicating profile.

Proposed Comprehensive Analytical Workflow

A sequential and integrated workflow is essential for the complete characterization of the target compound. The process ensures that each analytical stage builds upon the data from the previous one, from initial identification to final stability assessment.

AnalyticalWorkflow cluster_qualitative Part 1: Structural Elucidation & Confirmation cluster_quantitative Part 2: Purity & Assay Determination cluster_stability Part 3: Stability Indicating Profile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (LC-MS, GC-MS) NMR->MS IR FT-IR Spectroscopy MS->IR EA Elemental Analysis IR->EA HPLC_Dev HPLC-UV Method Development EA->HPLC_Dev HPLC_Val Method Validation (ICH Q2(R2)) HPLC_Dev->HPLC_Val Forced_Deg Forced Degradation Studies HPLC_Val->Forced_Deg Impurity_ID Impurity Profiling Forced_Deg->Impurity_ID End C of A Impurity_ID->End Start Sample Start->NMR

Caption: Comprehensive analytical workflow for compound characterization.

Part 1: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure confirmation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton and substitution patterns.

Protocol 3.1.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenothiazines as it can inhibit autoxidation[6]. Add a small amount of Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum. The aromatic region (approx. 7.0-8.0 ppm) will be complex due to the protons on the phenothiazine rings. The chloroacetyl methylene protons (-CH₂Cl) are expected to appear as a singlet around 4.5-5.0 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Key signals include the carbonyl carbon (~165-170 ppm), the CF₃ carbon (a quartet around 120-125 ppm due to C-F coupling), and numerous aromatic signals.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A single, sharp signal is expected for the CF₃ group, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard[5].

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC) if necessary.

Table 1: Predicted NMR Spectral Data | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale | | :--- | :--- | :--- | | ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons on the phenothiazine core. | | | 4.7 ± 0.3 | Singlet | Methylene protons of the chloroacetyl group (-COCH₂Cl). | | ¹³C | 166 ± 3 | Carbonyl (C=O) | Amide-like carbonyl carbon. | | | 115 - 145 | Multiple Signals | Aromatic carbons of the phenothiazine core. | | | 123 ± 4 (quartet) | CF₃ Carbon | Signal split by three fluorine atoms. | | | 43 ± 2 | Methylene Carbon | Carbon of the -CH₂Cl group. | | ¹⁹F | -63 ± 2 | Singlet | Trifluoromethyl group; provides a highly specific signal. |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and investigate fragmentation patterns, which further corroborates the structure.

Protocol 3.2.1: LC-MS Analysis

  • System: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is recommended, as the phenothiazine nitrogen can be readily protonated.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample directly or perform a chromatographic separation. Acquire full scan mass spectra.

  • Expected Ions: The primary ion observed should be the protonated molecule [M+H]⁺. The exact mass measurement should be within 5 ppm of the theoretical calculated mass. Key fragments may arise from the loss of the chloroacetyl group or cleavage of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of key functional groups present in the molecule.

Protocol 3.3.1: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
1680 - 1700 C=O Stretch N-Chloroacetyl Carbonyl
1100 - 1350 C-F Stretch Trifluoromethyl Group
3000 - 3100 C-H Stretch Aromatic C-H

| 700 - 800 | C-Cl Stretch | Chloroacetyl Group |

Part 2: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the primary technique for determining the assay (potency) and purity of the compound. The method must be demonstrated to be "stability-indicating," meaning it can separate the intact drug from its degradation products.

HPLC Method Development and Protocol

The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Col_Select Column Selection (e.g., C18, 5 µm) MP_Select Mobile Phase Screening (ACN/H₂O) Col_Select->MP_Select Grad_Opt Gradient Optimization MP_Select->Grad_Opt Det_Select Detector Wavelength (e.g., 254 nm) Grad_Opt->Det_Select Specificity Specificity Det_Select->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: HPLC method development and validation workflow.

Protocol 4.1.1: Reversed-Phase HPLC for Assay and Purity

  • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately non-polar compounds like phenothiazine derivatives[7]. A gradient elution is necessary to ensure elution of late-eluting, more hydrophobic impurities while retaining early-eluting polar ones. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties. A buffer is used to maintain a consistent pH and ensure the phenothiazine nitrogen is protonated, leading to better peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Standard Conc. ~0.5 mg/mL
Sample Conc. ~0.5 mg/mL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[8][9][10].

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity index > 0.999. Baseline resolution between analyte and known impurities/degradants.
Linearity To show the response is proportional to concentration over a defined range. Correlation coefficient (r²) ≥ 0.999 over 5 concentration levels (e.g., 50-150% of nominal).
Accuracy To measure the closeness of the test results to the true value. 98.0% - 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the closeness of agreement between a series of measurements. Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
LOD/LOQ To determine the lowest amount of analyte that can be detected/quantified. LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.

| Robustness | To show the method is unaffected by small, deliberate variations in parameters. | RSD of results should remain ≤ 2.0% when varying flow rate (±0.1 mL/min), column temp (±2°C), etc. |

Part 3: Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products and demonstrate the specificity of the analytical method[11][12][13]. These studies subject the compound to stress conditions more severe than accelerated stability testing.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze by Validated HPLC-UV/DAD Method Acid->Analysis Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample Drug Substance (~1 mg/mL solution & solid) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Evaluation Evaluate: - Assay Loss - Peak Purity - Mass Balance Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

Protocol 5.1.1: Forced Degradation Procedure

  • Stock Solution: Prepare a stock solution of the compound at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: For each condition, dilute the stressed sample to the target concentration (e.g., 0.5 mg/mL) and analyze using the validated HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Assess the results for percentage degradation, the formation of new peaks, and the peak purity of the parent compound. A successful stability-indicating method will show a decrease in the main peak area with a corresponding increase in impurity peaks, all of which are well-resolved.

Potential Degradation Pathways:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, forming the corresponding sulfoxide and, under harsher conditions, the sulfone.

  • Hydrolysis: The chloroacetyl group may hydrolyze under basic or acidic conditions to a hydroxyacetyl group.

References

  • AMSbiopharma. (2025).
  • BenchChem. (2025).
  • IntuitionLabs. (2024). ICH Q2(R2)
  • American Chemical Society. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC.
  • ACS Publications. (1963). Nuclear Magnetic Resonance Spectra of Phenothiazines.
  • BenchChem. (2025).
  • Element analysis.
  • PubMed. (2009).
  • PubChem - NIH. Phenothiazine | C12H9NS | CID 7108.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2008). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies.
  • ChemicalBook. Phenothiazine(92-84-2) 1H NMR spectrum.
  • IOSR Journal of Pharmacy. (2020).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ).
  • MOCA. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition.
  • Sigma-Aldrich. 2-chloro-1-(2-(trifluoromethyl)-10h-phenothiazin-10-yl)ethanone.
  • ACS Publications. Detection of the elements in organic compounds.
  • MedCrave online. (2016).
  • Crysdot LLC. 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone.
  • BioPharm International.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Spectroscopy Online. (2023).
  • Advances in the Analysis of Persistent Halogen
  • ResearchGate. (2014).
  • International Journal of Innovative Science and Research Technology. (2023).
  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
  • Merck. 2-chloro-1-(2-(trifluoromethyl)-10h-phenothiazin-10-yl)ethanone.
  • ACS Publications. (2017).
  • ChemicalBook. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE synthesis.
  • Journal of Analytical Chemistry. (2007). Gas-chromatographic identification of fluorine-containing organic compounds.
  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • ResearchGate. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • Merck (Korea). 2-chloro-1-(2-(trifluoromethyl)-10h-phenothiazin-10-yl)ethanone.
  • NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Trifluoromethyl-Phenothiazine Compounds

Abstract This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trifluoromethyl-phenothiazine compounds, a cri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trifluoromethyl-phenothiazine compounds, a critical class of antipsychotic drugs. The narrative explains the scientific rationale behind the selection of chromatographic parameters, focusing on the challenges associated with analyzing these basic compounds. A comprehensive protocol is provided, covering sample preparation, chromatographic conditions, and system suitability criteria, designed to ensure the method's robustness and reliability in a pharmaceutical quality control environment. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a scientifically sound and self-validating HPLC method for this important class of therapeutic agents.

Introduction: The Analytical Challenge of Trifluoromethyl-Phenothiazines

Phenothiazine derivatives containing a trifluoromethyl (-CF3) group, such as fluphenazine, trifluoperazine, and triflupromazine, are potent antipsychotic agents.[1][2][3] The trifluoromethyl group significantly enhances the efficacy of these drugs.[1] Accurate and precise quantification of these active pharmaceutical ingredients (APIs) in bulk materials and finished dosage forms is paramount for ensuring patient safety and therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[4] However, the chemical nature of trifluoromethyl-phenothiazines presents a specific set of analytical challenges. These compounds are basic due to the nitrogen atoms in their aliphatic side chains, making them prone to undesirable interactions with the stationary phase in reversed-phase HPLC.[5][6] Specifically, these basic analytes can interact with acidic residual silanol groups present on the surface of conventional silica-based C18 columns.[5][7] This secondary interaction leads to poor chromatographic performance, most notably characterized by asymmetric peak shapes, or "peak tailing."[5][6][8] Peak tailing can negatively impact resolution, sensitivity, and the overall reproducibility of the analytical method.[9][10]

This application note details a robust reversed-phase HPLC (RP-HPLC) method specifically designed to overcome these challenges. We will delve into the causality behind the chosen methodology, including stationary phase selection and, most critically, mobile phase pH control, to ensure symmetrical peaks and reproducible results. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

Understanding the Core Principles: Method Design and Rationale

A successful HPLC method is not just a set of parameters but a system designed based on the physicochemical properties of the analyte. The development of this method is grounded in addressing the inherent basicity of trifluoromethyl-phenothiazines.

The General Structure of Trifluoromethyl-Phenothiazines

The core structure consists of a tricyclic phenothiazine ring system with a trifluoromethyl group at the C-2 position and a nitrogen-containing aliphatic side chain at the N-10 position. It is the nitrogen atoms in this side chain that impart basic properties to the molecule.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase and Diluent D System Suitability Test (SST) (Inject Standard 5x) A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions (from tablets/API) H Inject Sample(s) C->H E SST Pass/Fail Check (Tailing, %RSD, etc.) D->E E->D Fail - Troubleshoot F Inject Blank (Diluent) E->F Pass G Inject Standard F->G G->H I Inject Standard (Bracketing) H->I J Integrate Peaks (Area Response) I->J K Calculate Concentration using External Standard Method J->K L Generate Report K->L

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Introduction Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. This document is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this important phenothiazine derivative. As a key intermediate in various research and development pipelines, achieving a high yield and purity of this compound is often a critical objective.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team has compiled based on common challenges encountered during the acylation of phenothiazine scaffolds. We will delve into the underlying chemical principles to not only provide solutions but also empower you to make informed decisions in your laboratory work. Our focus is on the Friedel-Crafts acylation of 2-trifluoromethylphenothiazine, the most direct and common route to the target molecule.

Troubleshooting Guide & FAQs

I. Low Yield & Poor Conversion

Question 1: My reaction is resulting in a low yield of the desired product, with a significant amount of unreacted 2-trifluoromethylphenothiazine remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in a Friedel-Crafts acylation of this nature often points to issues with the activation of the acylating agent or the deactivation of the catalyst. Here are the primary factors to investigate:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) is crucial for activating the chloroacetyl chloride. However, it can be deactivated by moisture. Ensure that all your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Traces of water can hydrolyze the Lewis acid, rendering it ineffective.

  • Stoichiometry of the Lewis Acid: Phenothiazines are Lewis bases due to the presence of the nitrogen and sulfur atoms. These can complex with the Lewis acid, effectively sequestering it from the reaction. Therefore, you will likely need to use more than one equivalent of the Lewis acid: one equivalent to complex with the phenothiazine and additional amounts to catalyze the reaction. A common starting point is 2.5-3.0 equivalents of AlCl₃.

  • Reaction Temperature: While heating can sometimes drive a reaction to completion, for Friedel-Crafts acylations, especially with sensitive substrates like phenothiazines, lower temperatures are often preferred initially to control the reaction rate and prevent side reactions. Consider starting the reaction at 0 °C and then allowing it to slowly warm to room temperature.

Troubleshooting Workflow for Low Conversion:

start Low Conversion Observed check_reagents Verify Anhydrous Conditions (Reagents & Solvents) start->check_reagents check_catalyst Increase Lewis Acid Stoichiometry (e.g., to 2.5-3.0 eq.) check_reagents->check_catalyst check_temp Optimize Temperature Profile (e.g., 0°C to RT) check_catalyst->check_temp analyze Analyze Reaction Mixture (TLC, LC-MS) check_temp->analyze outcome Improved Conversion? analyze->outcome end_good Proceed to Optimization outcome->end_good Yes end_bad Re-evaluate Catalyst Choice (e.g., milder Lewis acid) outcome->end_bad No

Caption: Troubleshooting workflow for low reaction conversion.

II. Side Product Formation & Regioselectivity

Question 2: I am observing a significant amount of a side product that I suspect is the N-acylated isomer. How can I favor C-acylation at the 10-position over N-acylation?

Answer: This is a classic challenge in the chemistry of phenothiazines. The nitrogen atom of the phenothiazine ring is nucleophilic and can compete with the aromatic ring for the acylating agent. The key to controlling this regioselectivity lies in understanding the reaction mechanism.

  • The Role of the Lewis Acid: As mentioned, the Lewis acid complexes with the phenothiazine. This complexation at the nitrogen atom has two important effects: it decreases the nucleophilicity of the nitrogen, thereby disfavoring N-acylation, and it activates the aromatic ring for electrophilic substitution. Using a sufficient excess of a strong Lewis acid like AlCl₃ is therefore critical for directing the reaction to the carbon atom.

  • Solvent Choice: The choice of solvent can influence the equilibrium between the N-Lewis acid complex and the free phenothiazine. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they are less likely to compete with the phenothiazine for the Lewis acid.

Comparative Table of Conditions and Expected Outcomes:

ParameterCondition A (Favors N-Acylation)Condition B (Favors C-Acylation)Rationale
Lewis Acid (AlCl₃) < 1.5 equivalents> 2.0 equivalentsExcess AlCl₃ complexes with the nitrogen, deactivating it and activating the ring.
Solvent Polar, coordinating (e.g., nitrobenzene)Non-polar, non-coordinating (e.g., DCM, DCE)Non-polar solvents do not interfere with the Lewis acid-substrate complex.
Temperature Higher temperatures0 °C to Room TemperatureLower temperatures provide better kinetic control, favoring the thermodynamically more stable C-acylated product.
III. Product Purification

Question 3: The purification of the final product by column chromatography is proving difficult, with streaking and poor separation. Are there alternative or improved purification methods?

Answer: Phenothiazine derivatives can be challenging to purify chromatographically due to their polarity and tendency to interact strongly with silica gel.

  • Modified Column Chromatography:

    • Base-washing the silica: Pre-treating your silica gel with a dilute solution of triethylamine (e.g., 1-2% in your eluent) and then re-equilibrating with your mobile phase can help to neutralize acidic sites on the silica, which can cause streaking.

    • Gradient Elution: A shallow gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can provide better separation.

  • Recrystallization: If a solid, recrystallization is often a superior method for achieving high purity on a larger scale. Experiment with a range of solvent systems. A good starting point for phenothiazines is often an alcohol (like ethanol or isopropanol) or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexane or water).

Suggested Purification Workflow:

start Crude Product Obtained extraction Aqueous Work-up (e.g., dilute HCl, NaHCO₃, brine) start->extraction check_purity Assess Purity (TLC, ¹H NMR of crude) extraction->check_purity purity_decision Purity Level? check_purity->purity_decision recrystallize Attempt Recrystallization (e.g., Ethanol/Water, Acetone/Hexane) purity_decision->recrystallize >85% column Column Chromatography (Base-washed silica, gradient elution) purity_decision->column <85% final_product Pure Product recrystallize->final_product column->final_product

Caption: Recommended purification workflow for the target compound.

Experimental Protocol: Optimized Synthesis

This protocol is a recommended starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 2-Trifluoromethylphenothiazine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chloroacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-trifluoromethylphenothiazine (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred solution. The mixture may become thick and colored.

  • Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and 1M HCl.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as discussed in the section above.

References

  • Title: Friedel–Crafts Acylation of Phenothiazine Source: Journal of Chemical Education URL: [Link]

  • Title: A convenient method for the synthesis of 10-acylphenothiazines Source: Indian Journal of Chemistry URL: [Link]

  • Title: The Acylation of Phenothiazine Source: Journal of the American Chemical Society URL: [Link]

Optimization

Technical Support Center: Purification of N-acyl Phenothiazine Derivatives

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of N-acyl phenothiazine derivatives. Drawing from established...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of N-acyl phenothiazine derivatives. Drawing from established laboratory practices and chemical principles, this document aims to be a comprehensive resource for overcoming common challenges in your experimental workflow.

Introduction to Purification Challenges

N-acyl phenothiazines are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antipsychotics and anticancer agents.[1][2] The introduction of the N-acyl group to the phenothiazine core modifies the molecule's polarity and chemical stability, which can present unique challenges during purification. Common impurities often include unreacted phenothiazine, excess acylating agent, and byproducts from side reactions. The primary purification techniques employed are column chromatography and recrystallization, each with its own set of potential difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in the physicochemical properties of these molecules.

Frequently Asked Questions (FAQs)

Q1: My N-acyl phenothiazine derivative appears to be degrading on the silica gel column. What can I do?

A1: Phenothiazines can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to hydrolysis of the amide bond or other degradation pathways.[3] Consider deactivating the silica gel by pre-treating it with a solution of your eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%), and then evaporating the solvent. Alternatively, using neutral alumina as the stationary phase can be a good option.[4]

Q2: I'm having trouble getting my N-acyl phenothiazine derivative to crystallize. It just forms an oil. What's happening?

A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid.[5][6] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[6][7] Try using a lower boiling point solvent, or a solvent system where your compound is less soluble, requiring less heat to dissolve. Adding a co-solvent (an "anti-solvent") in which your compound is insoluble can also induce crystallization.[8]

Q3: What are some good starting solvent systems for column chromatography of N-acyl phenothiazine derivatives?

A3: The polarity of N-acyl phenothiazines can vary greatly depending on the nature of the acyl group. A good starting point for many derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[9] For more polar derivatives, a methanol/dichloromethane system may be necessary.[9] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: My purified compound looks clean by TLC, but the NMR spectrum shows residual starting materials. Why?

A4: This can happen if the starting material and product have very similar Rf values in the chosen TLC solvent system, or if one compound is not UV active and you are only visualizing the plate under UV light. Try different TLC solvent systems to achieve better separation.[3] Additionally, using a visualizing stain (e.g., potassium permanganate or anisaldehyde) in addition to UV can help reveal co-eluting, non-UV active impurities.

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during the purification of N-acyl phenothiazine derivatives, with detailed explanations and solutions.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10] However, the success of this method depends on careful optimization of conditions.

  • The Issue: You are unable to achieve baseline separation of your product from impurities on the TLC plate, making it difficult to perform effective column chromatography.

  • The Chemistry: N-acyl phenothiazines are relatively polar, aromatic compounds. The polarity is dominated by the amide group and any other functional groups on the acyl chain. Impurities might include the starting phenothiazine (less polar) or hydrolyzed carboxylic acid (more polar).

  • Solutions:

    • Vary Solvent Polarity: Systematically test different ratios of your non-polar and polar solvents. Small changes can have a significant impact on separation.

    • Change Solvent System: If adjusting the ratio doesn't work, change one or both of the solvents. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.[9]

    • Consider a Different Stationary Phase: If separation on silica is poor, try alumina or a bonded-phase silica. TLC plates for these stationary phases are commercially available for screening.

  • The Issue: The compound spot on the TLC plate is not round but elongated, which will translate to broad, poorly resolved peaks during column chromatography.

  • The Chemistry: Streaking can be caused by several factors:

    • Compound Overload: Applying too much sample to the TLC plate.

    • Compound Instability: As mentioned, the compound may be degrading on the acidic silica gel.[3]

    • Insufficiently Polar Eluent: The solvent system may not be polar enough to move the compound efficiently, causing it to "drag" along the baseline.

  • Solutions:

    • Dilute Your Sample: Spot a more dilute solution of your crude material on the TLC plate.

    • Add a Modifier: Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can improve peak shape. For basic compounds (though N-acyl phenothiazines are generally neutral amides, they can have basic functionalities on the acyl chain), a small amount of triethylamine or pyridine can help.

    • Increase Eluent Polarity: Try a more polar solvent system.

ProblemPotential CauseRecommended Solution
Product won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system (e.g., from 100% DCM to 10% MeOH in DCM) may be necessary.[11]
Cracked or channeled column bed Improper packing of the stationary phase.Ensure the silica/alumina is packed as a uniform slurry and is not allowed to run dry.
Low recovery of the compound Irreversible adsorption to the stationary phase or degradation.Use a less active stationary phase (neutral alumina) or deactivate the silica gel. Ensure the compound is stable under the chromatography conditions.[11]
Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[12]

  • The Issue: Upon cooling, your compound separates as an oily liquid instead of forming solid crystals.

  • The Chemistry: This occurs when the solubility of the compound is exceeded while the solution temperature is still above the compound's melting point (or the melting point of the impure mixture).[6] Oiled out products are often amorphous and trap impurities.[5]

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount more solvent before allowing it to cool slowly again.[6]

    • Lower the Solution Temperature: Use a solvent system that will dissolve your compound at a lower temperature.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[7]

  • The Issue: The solution remains clear even after cooling to room temperature or in an ice bath.

  • The Chemistry: The solution is not supersaturated, likely because too much solvent was used.

  • Solutions:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal of your pure compound.

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator.

  • The Issue: The resulting crystals are not the expected color, or analytical data shows they are still impure.

  • The Chemistry: This can happen if the cooling was too rapid, causing impurities to be trapped within the crystal lattice. Alternatively, the chosen solvent may not be effective at leaving the specific impurities in solution.

  • Solutions:

    • Slow Cooling: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. Insulating the flask can help.

    • Perform a Second Recrystallization: If the purity has improved but is not yet sufficient, a second recrystallization can be performed.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution and then filtering it through celite can remove them. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Detailed Protocol: Purification of an N-acyl Phenothiazine by Column Chromatography

This protocol provides a general workflow. The specific eluent system and column size will need to be optimized for your particular derivative.

  • Preparation of the Sample:

    • Dissolve the crude N-acyl phenothiazine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (or the stationary phase you will be using) to this solution to create a thick slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better separation than loading the sample as a liquid.

  • Packing the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another layer of sand on top to protect the surface of the stationary phase.

    • Drain the solvent until it is just level with the top of the sand.

  • Loading the Sample and Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Gently add the eluent, taking care not to disturb the top layer of sand and silica.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.

  • Isolation of the Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified N-acyl phenothiazine derivative.

Visualizations

Workflow for Purification of N-acyl Phenothiazine Derivatives

Purification_Workflow start Crude N-acyl Phenothiazine Derivative tlc TLC Analysis in various solvent systems start->tlc decision_sep Good Separation? tlc->decision_sep column_chrom Column Chromatography decision_sep->column_chrom Yes recryst_screen Recrystallization Screening decision_sep->recryst_screen No, or streaking fractions Collect and Analyze Fractions column_chrom->fractions combine Combine Pure Fractions & Evaporate fractions->combine final_product Pure N-acyl Phenothiazine Derivative combine->final_product decision_xtal Forms Crystals? recryst_screen->decision_xtal decision_xtal->column_chrom No (oiling out) recrystallize Perform Recrystallization decision_xtal->recrystallize Yes recrystallize->final_product

Caption: A decision-making workflow for the purification of N-acyl phenothiazine derivatives.

References

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

  • Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Suaad, M. A., Mohammad, R. A., & Luma, S. A. (2010).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.[Link]

  • Yilmaz, V. T., et al. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 6(39), 25487–25503.
  • Zovko, M., et al. (2022).

Sources

Troubleshooting

Technical Support Center: Solubility and Handling of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Welcome to the technical support guide for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common solubility challenges encountered during experimental work with this compound. Our goal is to equip you with the foundational knowledge and practical steps to ensure successful and reproducible results.

Understanding the Molecule: A Proactive Approach to Solubility

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a complex heterocyclic molecule. Its solubility behavior is dictated by the interplay of three key structural features:

  • The Phenothiazine Core: This tricyclic aromatic system is inherently hydrophobic and rigid, leading to poor solubility in aqueous solutions.[1][2]

  • The 2-Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing moiety that significantly increases the molecule's lipophilicity (fat-solubility).[3][4] This property is often leveraged to enhance membrane permeability but simultaneously reduces solubility in polar solvents like water.[5]

  • The 2-Chloro (-Cl) Group: The chloro substituent further contributes to the overall lipophilicity of the compound.

Collectively, these features predict that the compound will be highly insoluble in neutral aqueous buffers but should be readily soluble in various organic solvents. Our troubleshooting guide is built upon this fundamental physicochemical profile.

Frequently Asked Questions (FAQs)

Q1: I am starting my first experiment. Which solvent should I use to prepare a primary stock solution?

For initial stock solution preparation, we strongly recommend using a high-purity, anhydrous, water-miscible organic solvent. The best starting choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .

  • Causality: These polar aprotic solvents are highly effective at solvating large, hydrophobic molecules. Their miscibility with water allows for the subsequent dilution of the stock solution into aqueous experimental media, although this step requires care to avoid precipitation.

Q2: My compound is not dissolving completely, even in DMSO. What are the next steps?

If you observe particulate matter or cloudiness after vortexing at room temperature, it indicates that the solution is supersaturated or the dissolution kinetics are slow.

  • Expert Insight: The energy required to break the crystal lattice of the solid compound may be higher than what simple vortexing can provide.

  • Troubleshooting Protocol:

    • Gentle Warming: Warm the solution in a water bath at 37-50°C for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing solvation. Avoid excessive heat, which could degrade the compound.

    • Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create cavitation, which physically disrupts the solid particles and facilitates dissolution.

    • Solvent Purity Check: Ensure your solvent is anhydrous. The presence of water in DMSO or DMF can significantly reduce the solubility of highly hydrophobic compounds. Use a fresh, sealed bottle of solvent if in doubt.

Q3: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS). Why did this happen and how can I prevent it?

This is a common phenomenon known as "crashing out" or precipitation due to a solvent shift. The compound is highly soluble in the organic stock solvent but insoluble in the final aqueous medium. When the stock solution is added to the buffer, the DMSO concentration is diluted, the overall polarity of the solvent system increases dramatically, and the compound can no longer stay in solution.

  • Self-Validating Protocol to Prevent Precipitation:

    • Decrease the Final Concentration: This is the simplest solution. The compound may be stable at a lower final concentration in your aqueous medium. Perform a dilution series to determine the practical upper limit of solubility.

    • Use a Co-Solvent: Including a moderate amount of a water-miscible organic solvent in your final aqueous buffer can increase the solubility of your test compound.[1] For example, preparing your final solution in PBS containing 5-10% ethanol may keep the compound dissolved. Always run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect your experimental outcome.

    • pH Adjustment: Many phenothiazine derivatives are weak bases and can be protonated in acidic conditions.[1][6] The resulting salt form is often more water-soluble. If your experimental system allows, try lowering the pH of your aqueous buffer to see if solubility improves.

    • Rapid Mixing: When diluting, add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can sometimes prevent the formation of localized high concentrations that initiate precipitation.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh the desired amount of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex vigorously for 2 minutes at room temperature.

  • Visually inspect for any undissolved particles against a bright light.

  • If particles remain, proceed to sonicate the vial for 10 minutes.

  • If particles still persist, warm the solution in a 37°C water bath for 5 minutes, followed by brief vortexing.

  • Once fully dissolved, store the stock solution desiccated at -20°C or -80°C, protected from light. Phenothiazine derivatives can be light-sensitive.[2]

Data Summary: Predicted Solubility Profile

The following table provides an at-a-glance guide to the predicted solubility of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in common laboratory solvents. This is a qualitative guide based on its chemical structure.

SolventTypePredicted SolubilityRationale & Notes
WaterPolar ProticInsoluble The large, hydrophobic phenothiazine core dominates.[1]
PBS (pH 7.4)Aqueous BufferInsoluble Similar to water; no functional groups to be ionized at neutral pH.
EthanolPolar ProticModerately Soluble Can act as a co-solvent. May require warming.
DMSOPolar AproticHighly Soluble Recommended primary solvent for stock solutions.
DMFPolar AproticHighly Soluble An excellent alternative to DMSO.
AcetonitrilePolar AproticModerately Soluble Less effective than DMSO/DMF for this class of compounds.
DichloromethaneNon-polarSoluble Good for non-biological applications; limited use in cell-based assays.

Visualized Workflows and Molecular Logic

Diagram 1: Solubility Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting solubility issues, from initial dissolution to final dilution.

Caption: Decision tree for dissolving and diluting the compound.

Diagram 2: Key Molecular Features Influencing Solubility

This diagram highlights the structural components of the molecule that dictate its solubility characteristics.

G cluster_mol 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone cluster_properties Resulting Physicochemical Properties Core Phenothiazine Core (Hydrophobic) Eth Ethanone Linker Core->Eth Poor_Aq_Sol Poor Aqueous Solubility Core->Poor_Aq_Sol contributes to Good_Org_Sol Good Organic Solubility (DMSO, DMF) Core->Good_Org_Sol contributes to CF3 Trifluoromethyl Group (-CF3) (Increases Lipophilicity) CF3->Poor_Aq_Sol contributes to CF3->Good_Org_Sol contributes to Cl Chloro Group (-Cl) (Increases Lipophilicity) Cl->Poor_Aq_Sol contributes to Cl->Good_Org_Sol contributes to

Caption: Structural drivers of the compound's solubility profile.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

  • Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds. BenchChem.

  • 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Crysdot LLC.

  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

  • Poprzen, J., & Domanska, U. (2014). Solubility and pKa determination of six structurally related phenothiazines. Fluid Phase Equilibria, 375, 249-258.

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 926-931.

  • Measured solubility of Phenothiazine derivatives (neutral and radicals) in solvent (ACN) and electrolyte (0.5M TEABF4/ACN). ResearchGate.

  • Krasowska, H., & Motohashi, N. (1996). Analytical Properties of 2-, and 10-Disubstituted Phenothiazine Derivatives. R Discovery.

  • Phenothiazine, 98+%. Fisher Scientific.

  • 2-chloro-1-(2-(trifluoromethyl)-10h-phenothiazin-10-yl)ethanone. Sigma-Aldrich.

  • 2-CHLORO-1-(2-TRIFLUOROMETHYL-PHENOTHIAZIN-10-YL)-ETHANONE Safety Data Sheets. Echemi.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Phenothiazine N-Acylation

Welcome to the technical support center for phenothiazine N-acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenothiazine N-acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth answers to common questions and troubleshooting strategies to overcome challenges encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenothiazine N-acylation?

A1: The N-acylation of phenothiazine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion or a carboxylate) to yield the N-acylated phenothiazine product. The reaction is often facilitated by a base to neutralize the acidic byproduct generated.

dot digraph "Phenothiazine N-Acylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Mechanism of Phenothiazine N-Acylation", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Phenothiazine [label="Phenothiazine\n(Nucleophile)"]; AcylatingAgent [label="Acylating Agent\n(e.g., R-COCl)"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Acyl Phenothiazine"]; Byproduct [label="Acid Byproduct\n(e.g., HCl)"]; Base [label="Base\n(e.g., Pyridine, Et3N)"]; Salt [label="Salt"];

// Edges Phenothiazine -> TetrahedralIntermediate [label="Nucleophilic Attack"]; AcylatingAgent -> TetrahedralIntermediate; TetrahedralIntermediate -> Product [label="Collapse & Leaving\nGroup Expulsion"]; TetrahedralIntermediate -> Byproduct [style=dashed]; Byproduct -> Salt; Base -> Salt [label="Neutralization"];

} . Caption: General mechanism of phenothiazine N-acylation.

Q2: What are the most common acylating agents for this reaction?

A2: The choice of acylating agent depends on the desired acyl group and the reactivity of the phenothiazine substrate. Commonly used acylating agents include:

  • Acyl Chlorides (R-COCl): Highly reactive and widely used. They often provide good yields but generate hydrochloric acid as a byproduct, which needs to be neutralized.[1]

  • Acid Anhydrides ((RCO)₂O): Generally less reactive than acyl chlorides but are still very effective. They produce a carboxylic acid byproduct.

  • Carboxylic Acids (R-COOH): Can be used in the presence of a coupling agent or under specific conditions, such as the use of phosphorus pentachloride to generate the acyl chloride in situ.[2]

Q3: Why is a base typically required for phenothiazine N-acylation?

A3: A base is crucial for several reasons. Primarily, it neutralizes the acidic byproduct (e.g., HCl) formed during the reaction, particularly when using acyl chlorides.[3] This prevents the protonation of the phenothiazine nitrogen, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine (Et₃N) and pyridine, or inorganic bases like sodium carbonate under Schotten-Baumann conditions.[4][5]

Q4: What is the role of 4-Dimethylaminopyridine (DMAP) as a catalyst?

A4: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[6] Its catalytic activity stems from the electron-donating dimethylamino group, which makes the pyridine nitrogen significantly more nucleophilic than pyridine itself.[4] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[7] This intermediate is a much more potent acylating agent than the original acid anhydride or chloride, and it readily transfers the acyl group to the phenothiazine nitrogen.[4][7]

dot digraph "DMAP Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.7, label="DMAP Catalytic Cycle for N-Acylation", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes DMAP [label="DMAP"]; AcylatingAgent [label="Acylating Agent\n(RCO)₂O"]; Acylpyridinium [label="N-Acylpyridinium\nIntermediate\n(Highly Reactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenothiazine [label="Phenothiazine"]; Product [label="N-Acyl\nPhenothiazine"]; LeavingGroup [label="Leaving Group\n(RCOO⁻)"];

// Edges DMAP -> Acylpyridinium [label="Nucleophilic\nAttack"]; AcylatingAgent -> Acylpyridinium; Acylpyridinium -> Product; Phenothiazine -> Product [label="Acyl Transfer"]; Product -> DMAP [label="Regenerates\nCatalyst", style=dashed, color="#34A853"]; Acylpyridinium -> LeavingGroup [style=dashed];

} . Caption: Catalytic cycle of DMAP in phenothiazine N-acylation.

Troubleshooting Guide

Q5: My N-acylation reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields in phenothiazine N-acylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the starting material is still present, consider increasing the reaction time or temperature.

    • Poor Reagent Quality: Ensure that your phenothiazine, acylating agent, and solvents are pure and dry. Impurities can lead to side reactions and lower yields.[2][5]

  • Side Reactions:

    • Oxidation of the Sulfur Atom: The phenothiazine core is susceptible to oxidation, which can lead to the formation of sulfoxides.[2][9] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Hydrolysis of the Acylating Agent: If there is moisture in your reaction, the acylating agent can hydrolyze, reducing its availability for the desired reaction. Use anhydrous solvents and dry glassware.

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: Ensure the correct molar ratios of reactants. An excess of the acylating agent is often used to drive the reaction to completion.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.[10]

dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5, label="Troubleshooting Workflow for Low Yield in Phenothiazine N-Acylation", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nStarting Materials & Solvents"]; MonitorReaction [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; InertAtmosphere [label="Ensure Inert Atmosphere\n(N₂ or Ar)"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Solvent, Temp, Time)"]; Purification [label="Review Purification Method"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> MonitorReaction [label="Purity Confirmed"]; MonitorReaction -> InertAtmosphere [label="Incomplete Reaction"]; InertAtmosphere -> OptimizeConditions [label="Oxidation Suspected"]; OptimizeConditions -> Purification [label="Conditions Optimized"]; Purification -> Success [label="Purification Optimized"];

} . Caption: A workflow for troubleshooting low reaction yields.

Q6: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A6: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Besides unreacted starting material, common byproducts in phenothiazine N-acylation include:

  • Phenothiazine-5-oxide: This is a common oxidation product.[11] Its formation can be minimized by using an inert atmosphere.

  • Hydrolyzed Acylating Agent: If using an acid anhydride, the corresponding carboxylic acid will be present.

  • Di-acylated Product: While less common, over-acylation is a possibility under harsh conditions.

  • Products of Ring Reactions: In some cases, side reactions on the aromatic rings can occur, though this is less frequent for N-acylation.

Q7: How can I effectively purify my N-acylated phenothiazine product?

A7: The purification strategy will depend on the properties of your product and the impurities present.

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove water-soluble byproducts and excess base. Washing with a dilute acid solution can remove residual amine bases, while a bicarbonate wash can remove acidic byproducts.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for obtaining high purity.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a versatile purification technique.[12][13] A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used for elution.[13][14] Reversed-phase chromatography can also be employed.[15]

Experimental Protocols

General Protocol for N-Acylation using Acyl Chloride and Triethylamine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenothiazine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for DMAP-Catalyzed N-Acylation with Acid Anhydride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenothiazine (1.0 eq.), the acid anhydride (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous THF.

  • Reaction: Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography on silica gel.

Data Summary

Acylation Method Acylating Agent Base/Catalyst Typical Solvent Advantages Considerations References
Standard Acylation Acyl ChlorideTriethylamine, PyridineDCM, THFReadily available reagents, good yields.Requires anhydrous conditions, acid byproduct.[16]
Schotten-Baumann Acyl ChlorideNaOH (aq)Biphasic (DCM/H₂O)Simple, high efficiency, tolerates aqueous media.Potential for hydrolysis of acyl chloride.[4][17]
DMAP Catalysis Acid AnhydrideDMAP (catalytic)THF, DCMHigh reaction rates, mild conditions.DMAP can be difficult to remove.[4][6][7]
Solvent-Free Acetic AcidPhosphorus PentachlorideNoneGreen chemistry, high yield, simple operation.Limited to solid-phase reactions.[2]
Microwave-Assisted Acyl ChlorideNoneTolueneRapid reaction times.Requires specialized equipment.[13]

References

  • CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents. (n.d.).
  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515–517.
  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • McCreery, R. L., & Tse, D. C. (1978). Side-chain effects on phenothiazine cation radical reactions. Journal of Pharmaceutical Sciences, 67(3), 374–377.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (n.d.). Retrieved from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. (1975). Die Pharmazie, 30(6), 368–369.
  • To prepare phenothiazine from diphenylamine. - CUTM Courseware. (n.d.). Retrieved from [Link]

  • Schotten-Baumann Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of N-alkaloidacyl derivatives of phenothiazine. (n.d.). Retrieved from [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (n.d.). Retrieved from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (n.d.). Retrieved from [Link]

  • Synthesis and antifungal activity of some substituted phenothiazines and related compounds - Notables de la Ciencia - CONICET. (n.d.). Retrieved from [Link]

  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing - University of Birmingham. (n.d.). Retrieved from [Link]

  • Phenothiazine derivatives containing a NO-generating fragment - ResearchGate. (n.d.). Retrieved from [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives. (n.d.). Retrieved from [Link]

  • Drug metabolism - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical structure of phenothiazines and their biological activity. (n.d.). Retrieved from [Link]

  • Azaphenothiazines – Promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties | Request PDF. (n.d.). Retrieved from [Link]

  • The liquid chromatographic properties of phenothiazines - PubMed. (n.d.). Retrieved from [Link]

  • Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique - PubMed. (n.d.). Retrieved from [Link]

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Optimization

Technical Support Center: Synthesis of Trifluoromethyl-Phenothiazines

Welcome to the Technical Support Center for Trifluoromethyl-Phenothiazine Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethyl-Phenothiazine Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. This resource is structured to address the specific challenges encountered during the synthesis of this important class of compounds, moving beyond simple protocols to explain the underlying chemical principles and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns in trifluoromethyl-phenothiazine synthesis.

Q1: What are the most prevalent challenges when synthesizing trifluoromethyl-phenothiazines?

A1: The synthesis of trifluoromethyl-phenothiazines can be intricate. Researchers frequently encounter challenges such as low reaction yields, the formation of undesired side products, and difficulties in purification. Key issues include the over-oxidation of the sulfur atom in the phenothiazine core to form sulfoxides and sulfones, a lack of regioselectivity during N-alkylation, and managing the conditions for intramolecular cyclizations like the Smiles rearrangement.[1]

Q2: How can I prevent the formation of sulfoxide and sulfone byproducts?

A2: The sulfur atom in the phenothiazine ring is highly susceptible to oxidation. To minimize the formation of sulfoxide and sulfone byproducts, it is critical to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction.[1][2] The choice of oxidizing agent and careful control of reaction temperature and duration are also paramount. For deliberate S-oxidation, milder reagents are preferable to avoid over-oxidation to the sulfone.[2][3]

Q3: My N-alkylation reaction is yielding a mixture of products. How can I improve selectivity?

A3: Achieving high selectivity in N-alkylation can be challenging due to the reactivity of the phenothiazine core and any other nucleophilic sites in your molecules. The choice of base, solvent, and alkylating agent is crucial. For instance, using a stronger base might lead to deprotonation at unintended positions. To circumvent these issues, employing a protecting group strategy for other reactive functional groups, such as a terminal amine on the side chain, is a highly effective approach.[4] Phase transfer catalysis can also offer a milder and more selective alternative to traditional methods.[1]

Q4: What is the Smiles rearrangement, and why is it significant in this synthesis?

A4: The Smiles rearrangement is a critical intramolecular nucleophilic aromatic substitution reaction that is often employed to construct the tricyclic phenothiazine core. This reaction typically involves the cyclization of a suitably substituted 2-amino-2'-nitrodiphenylsulfide derivative.[1] Mastering this reaction is essential for accessing a diverse range of substituted phenothiazines. The choice of an aprotic solvent is often critical for the success of this reaction.[5]

Troubleshooting Guides

This section provides detailed, problem-oriented solutions to specific side reactions and challenges you may encounter.

Issue 1: Over-oxidation of the Sulfur Atom

A primary challenge in phenothiazine chemistry is the propensity of the sulfur atom to oxidize, forming the corresponding sulfoxide (S=O) and, with further oxidation, the sulfone (O=S=O).[3] While in some cases the sulfoxide may be a desired product (as it can be a metabolite of phenothiazine drugs), uncontrolled oxidation leads to a mixture of products and complicates purification.[6][7]

Causality: The lone pair of electrons on the sulfur atom makes it nucleophilic and susceptible to attack by oxidizing agents. The presence of electron-donating groups on the phenothiazine ring can exacerbate this by increasing the electron density at the sulfur atom.[3]

start Low yield of desired phenothiazine & significant sulfoxide/sulfone byproduct cause1 Oxidizing agent too strong or reaction time too long start->cause1 cause2 Presence of atmospheric oxygen start->cause2 cause3 High reaction temperature start->cause3 solution1 Use milder oxidizing agent (e.g., H2O2 at room temp, aq. nitrous acid) cause1->solution1 solution2 Conduct reaction under inert atmosphere (N2 or Ar) cause2->solution2 solution4 Use degassed solvents for reaction and workup cause2->solution4 solution3 Optimize reaction temperature and monitor via TLC cause3->solution3

Caption: Workflow to diagnose and resolve over-oxidation issues.

Protocol 1: Conducting Reactions Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Assembly: Assemble the reaction apparatus while maintaining a positive pressure of the inert gas.

  • Reagent Addition: Add reagents via syringe through rubber septa. For solid reagents, use a glove box or a positive pressure of inert gas.

  • Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or argon for at least 30 minutes.

Protocol 2: Selective Oxidation to the Sulfoxide

For instances where the sulfoxide is the desired product, careful selection of the oxidant is key to preventing over-oxidation to the sulfone.

Oxidizing AgentTypical ConditionsSelectivityReference
Hydrogen Peroxide (H₂O₂)Room temperature in acetic acidGood
Aqueous Nitrous AcidRoom temperatureHigh[6]
Electrochemical SynthesisConstant current (e.g., 1.0 mA)Tunable[6]

This table summarizes conditions for selective sulfoxidation.

Issue 2: Lack of Selectivity in N-Alkylation

The nitrogen atom of the phenothiazine core is nucleophilic and readily undergoes alkylation. However, if other nucleophilic sites are present, such as in an aminoalkyl side chain, a mixture of products can result.

Causality: The relative nucleophilicity of the different nitrogen atoms and the reaction conditions (base, solvent, temperature) will dictate the product distribution. Strong bases can deprotonate less acidic protons, leading to undesired reactivity.

1. Use of Protecting Groups: This is a robust strategy to ensure selectivity. For a terminal primary or secondary amine on the alkylating agent, a tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of N-alkylation and its straightforward removal under acidic conditions.

Experimental Protocol: Boc-Protection and N-Alkylation of 2-(Trifluoromethyl)phenothiazine

This protocol is adapted from an improved synthesis of 2-trifluoromethyl-10-aminopropylphenothiazine (TAPP).[4]

  • Step 1: Protection of the Alkylating Agent:

    • Dissolve 3-aminopropyl bromide hydrobromide in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C and add a base such as triethylamine.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an aqueous workup to isolate the Boc-protected 3-bromopropylamine.

  • Step 2: N-Alkylation:

    • Dissolve 2-(trifluoromethyl)phenothiazine and the Boc-protected 3-bromopropylamine in a suitable solvent (e.g., DMF).

    • Add a base such as potassium hydroxide (KOH). Note: Stronger bases like NaH may lead to lower yields.[4]

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, perform a workup and purify the Boc-protected product by flash chromatography.

  • Step 3: Deprotection:

    • Dissolve the purified product in a mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for a few hours.

    • Remove the solvent under reduced pressure and perform a final workup to obtain the desired N-alkylated product.

start Start: Need for selective N-alkylation protect Protect other nucleophilic sites (e.g., terminal amine with Boc group) start->protect alkylate Perform N-alkylation on phenothiazine core (e.g., with KOH/DMF) protect->alkylate purify Purify the protected product (e.g., flash chromatography) alkylate->purify deprotect Remove protecting group (e.g., with TFA/DCM) purify->deprotect end End: Pure, selectively N-alkylated product deprotect->end

Sources

Troubleshooting

Technical Support Center: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, addressing common experimental artifacts and challenges encountered during the synthesis, purification, and analysis of this compound. Our approach is rooted in established chemical principles and extensive experience with related phenothiazine derivatives to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis and handling of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, which is typically synthesized via the Friedel-Crafts acylation of 2-(trifluoromethyl)phenothiazine with chloroacetyl chloride.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of phenothiazine derivatives are a common challenge.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reagent Quality:

    • 2-(Trifluoromethyl)phenothiazine: Ensure the starting material is pure and free from oxidation products (sulfoxides). The phenothiazine core is susceptible to oxidation, which can be identified by a change in color from a pale yellow or off-white to a darker shade.

    • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or a properly stored aliquot. The presence of hydrochloric acid from hydrolysis can interfere with the reaction.

    • Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is extremely hygroscopic. Deactivated catalyst due to moisture exposure is a primary cause of low conversion. Use freshly opened, finely powdered AlCl₃ and handle it under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

    • Solvent: Ensure the use of anhydrous solvents. Common solvents for Friedel-Crafts reactions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), must be thoroughly dried.

  • Reaction Conditions:

    • Temperature Control: Friedel-Crafts acylations are exothermic.[3] Adding the chloroacetyl chloride-Lewis acid complex to the phenothiazine solution at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature can help control the reaction rate and minimize side reactions.

    • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the acylating agent or Lewis acid can lead to the formation of byproducts. A typical starting point is a 1:1.1:1.2 molar ratio of phenothiazine:chloroacetyl chloride:AlCl₃.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both incomplete and excessively long reaction times can lead to lower yields of the desired product due to degradation or side reactions.

  • Work-up Procedure:

    • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture into ice-cold dilute acid (e.g., 1M HCl). This hydrolyzes the aluminum chloride complexes and separates the organic product.

    • Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary.

Question 2: My TLC and/or NMR analysis shows multiple unexpected spots/peaks. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum indicates the formation of byproducts. For phenothiazine derivatives, several side reactions are possible.

Common Byproducts and Their Identification:

  • Phenothiazine Sulfoxide: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming the corresponding sulfoxide. This is a very common impurity.

    • TLC: The sulfoxide is typically more polar than the starting material and the desired product, resulting in a lower Rf value.

    • ¹H NMR: The aromatic protons adjacent to the sulfur atom will show a downfield shift.

    • Mass Spectrometry: The mass spectrum will show a peak corresponding to the mass of the desired product + 16 amu (due to the additional oxygen atom).

  • Di-acylated Product (Polysubstitution): Although the acyl group is deactivating, forcing reaction conditions (high temperature, excess reagents) can lead to the introduction of a second chloroacetyl group onto the aromatic ring.

    • TLC: The di-acylated product will have a different polarity compared to the mono-acylated product.

    • ¹H NMR: The aromatic region of the spectrum will show a more complex splitting pattern due to the loss of symmetry.

    • Mass Spectrometry: The mass spectrum will show a peak corresponding to the mass of the desired product + C₂H₂ClO.

  • Unreacted 2-(Trifluoromethyl)phenothiazine: Incomplete reaction will result in the presence of the starting material.

    • TLC: Co-spotting the reaction mixture with the starting material will confirm its presence.

    • ¹H NMR: Characteristic peaks of the starting phenothiazine will be visible.

  • Hydrolyzed Chloroacetyl Group: During work-up or if moisture is present, the chloroacetyl group can hydrolyze to a hydroxyacetyl group.

    • TLC: The hydroxyl group will significantly increase the polarity, leading to a much lower Rf value.

    • ¹H NMR: A broad singlet corresponding to the hydroxyl proton will be observed, and the methylene protons adjacent to the carbonyl will show a different chemical shift compared to the chloro-substituted methylene.

    • Mass Spectrometry: The mass spectrum will show a peak corresponding to the mass of the desired product - Cl + OH.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone?

A1: The pure compound is expected to be a pale yellow or off-white solid. Phenothiazine derivatives can be sensitive to light and air, leading to gradual discoloration (darkening) due to oxidation of the sulfur atom. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere if possible, at a low temperature.

Q2: What are the recommended purification techniques for this compound?

A2:

  • Column Chromatography: This is the most effective method for separating the desired product from common impurities. A silica gel stationary phase is typically used. The mobile phase can be a gradient of ethyl acetate in hexanes or a similar solvent system. The polarity of the solvent system should be optimized based on TLC analysis.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the compound and its impurities.

Q3: Are there any specific safety precautions I should take when working with this compound and its synthetic precursors?

A3: Yes, several safety precautions are crucial:

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a dry environment, and care should be taken to avoid inhalation of the dust.

  • Phenothiazine derivatives may have pharmacological activity and should be handled with care. Avoid inhalation of dust and skin contact.

  • The Friedel-Crafts reaction itself can be vigorous. Proper temperature control and slow addition of reagents are essential to prevent runaway reactions.

Data Presentation

Table 1: Hypothetical TLC and Mass Spectrometry Data for Potential Artifacts

CompoundExpected Rf (Silica Gel, 20% EtOAc/Hexanes)Expected [M+H]⁺ (m/z)
2-(Trifluoromethyl)phenothiazine~0.7268.0
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone ~0.5 344.0
Oxidized Product (Sulfoxide)~0.2360.0
Di-acylated ProductVariable420.0
Hydrolyzed Product~0.1326.0

Note: These are hypothetical values for illustrative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) to a stirred solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C.

  • Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 2-(trifluoromethyl)phenothiazine (1.0 eq.) in anhydrous DCM.

  • Slowly add the phenothiazine solution to the acylium ion complex mixture at 0 °C via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Stir vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Final Product start Start: Reagents reagents 2-(Trifluoromethyl)phenothiazine Chloroacetyl Chloride AlCl₃, Anhydrous DCM start->reagents reaction Friedel-Crafts Acylation (0 °C to RT) reagents->reaction quench Quench with Ice/HCl reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification analysis TLC, NMR, MS Analysis purification->analysis product Final Product analysis->product Troubleshooting_Tree start Low Yield or Impure Product reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_procedure Review Work-up start->workup_procedure phenothiazine Purity of Phenothiazine? reagent_quality->phenothiazine acyl_chloride Fresh Acyl Chloride? reagent_quality->acyl_chloride lewis_acid Anhydrous Lewis Acid? reagent_quality->lewis_acid solvent Dry Solvent? reagent_quality->solvent temperature Temperature Control? reaction_conditions->temperature stoichiometry Correct Stoichiometry? reaction_conditions->stoichiometry time Optimal Reaction Time? reaction_conditions->time quenching Proper Quenching? workup_procedure->quenching extraction Complete Extraction? workup_procedure->extraction

Caption: A decision tree for troubleshooting low yield and impurities in the synthesis.

References

  • BenchChem. (2025, November).
  • BenchChem. (2025, November). Improving the reaction conditions for phenothiazine synthesis. BenchChem Technical Support.
  • Sigma-Aldrich.
  • Sathee Jee. Friedel-Crafts Reaction.

Sources

Optimization

Technical Support Center: Phenothiazine Synthesis &amp; Functionalization

Welcome to the technical support center for phenothiazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the phenothiazine scaffold.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenothiazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the phenothiazine scaffold. Here, we address the common challenges associated with achieving regioselectivity during substitution reactions and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to explain the "why" behind the experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Part 1: Foundational Concepts & Core Reactivity FAQs

This section addresses fundamental questions regarding the electronic nature of the phenothiazine core, which dictates its reactivity and regioselectivity.

Q1: Why is achieving regioselectivity on the phenothiazine core so challenging?

A1: The phenothiazine tricycle is an electron-rich heteroaromatic system. The nitrogen and sulfur heteroatoms donate electron density into the aromatic rings, activating them towards electrophilic attack. Theoretical calculations and experimental data show that the positions of highest electron density are C3 and C7 (para to the nitrogen), followed by C1 and C9. This inherent reactivity at multiple sites means that traditional electrophilic aromatic substitution (EAS) reactions often yield mixtures of isomers, complicating purification and reducing the yield of the desired product. Furthermore, the nitrogen (N10) and sulfur (S5) atoms are themselves nucleophilic and susceptible to oxidation or alkylation, adding another layer of complexity.[1]

Q2: What is the primary role of an N-substituent (protecting group) on the phenothiazine core during C-H functionalization?

A2: The N-substituent at the 10-position serves two critical functions. First, it acts as a protecting group , preventing unwanted side reactions at the nucleophilic nitrogen, such as N-alkylation or oxidation.[2][3] Second, and more importantly for regioselectivity, the nature of the N-substituent electronically and sterically influences the aromatic rings. By installing a suitable group (e.g., methyl, acetyl, benzoyl), you can modulate the reactivity of the C-H bonds. For many modern catalytic C-H functionalization reactions, N-protection is a prerequisite to avoid catalyst poisoning and to direct the substitution to the desired carbon atom instead of the heteroatoms.[4][5]

Part 2: Troubleshooting Guide for Specific Substitution Reactions

This section provides detailed troubleshooting for common synthetic transformations, focusing on practical solutions to improve regioselectivity and yield.

Electrophilic Aromatic Substitution (EAS)

A2.1.1: This is a classic selectivity problem. The N-acetyl group is activating, but not deactivating enough to completely prevent a second substitution. The initial 3-bromo product is still sufficiently activated to react further.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of excess bromine is a common cause of di-substitution.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). Lowering the kinetic energy of the system increases the selectivity for the most reactive site (C3/C7) and can disfavor the second, less favorable substitution.[6]

  • Change the Brominating Agent: Different reagents have different selectivities. Tetrabutylammonium tribromide (TBABr₃) is often reported to provide higher para-selectivity and can be a milder alternative to NBS or elemental bromine.[7][8]

  • Solvent Choice: The polarity of the solvent can influence selectivity. Try switching from a polar solvent like DMF to a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride.

A2.1.2: The Friedel-Crafts acylation of phenothiazines is notoriously problematic for two main reasons:

  • Catalyst Sequestration: The Lewis acid catalyst (AlCl₃) coordinates strongly not only to the acyl chloride but also to the nitrogen and sulfur heteroatoms of the phenothiazine core. More importantly, it forms a strong complex with the ketone product.[9] This means that AlCl₃ is not truly catalytic, and you often need to use stoichiometric or even excess amounts (e.g., >1.0 equivalent) to drive the reaction to completion.

  • Substrate Decomposition: Phenothiazines are sensitive to strong Lewis acids and can decompose or polymerize under harsh conditions, leading to the "messy" reaction mixture you observed.

Solutions:

  • Increase Catalyst Loading: Methodically increase the equivalents of AlCl₃ (e.g., start with 1.1 eq and increase to 2.5 eq) while carefully monitoring the reaction at low temperatures.

  • Use a Milder Lewis Acid: Consider alternative, milder Lewis acids such as ZnCl₂, FeCl₃, or solid acid catalysts, which can reduce substrate degradation.[10]

  • Protecting Group Strategy: An N-acetyl or N-benzoyl group can be less basic and may coordinate less strongly with the Lewis acid compared to an N-alkyl group, potentially leading to a cleaner reaction.

N-Alkylation at the 10-Position

A2.2.1: This issue often stems from the choice of base and reaction conditions. While NaH is a strong, non-nucleophilic base, its use can sometimes lead to side reactions if not carefully controlled.

Troubleshooting Flowchart:

N_Alkylation_Troubleshooting start Low Yield / Byproducts in N-Alkylation q1 Is the reaction temperature too high? start->q1 a1_yes High temp can degrade reagents and promote side reactions. q1->a1_yes Yes q2 Are you using excess NaH? q1->q2 No s1 Solution: Run at RT or 0 °C. Deprotonate fully at 0 °C before adding alkyl halide. a1_yes->s1 end Optimized N-Alkylation s1->end a2_yes Excess strong base can lead to undesired deprotonations. q2->a2_yes Yes q3 Is DMF the optimal solvent? q2->q3 No s2 Solution: Use 1.05-1.1 eq. of NaH. a2_yes->s2 s2->end a3_no Consider alternative solvents. q3->a3_no Yes/Maybe q4 Is the base choice optimal? q3->q4 No s3 Solution: Try THF. It is less polar and can give cleaner reactions. a3_no->s3 s3->end a4_no NaH may be too harsh. q4->a4_no Yes/Maybe s4 Solution: Switch to a milder base like K₂CO₃. This often provides higher yields and fewer byproducts. [3] a4_no->s4 s4->end

Caption: Troubleshooting workflow for N-alkylation of phenothiazine.

Key Insight: For many phenothiazine alkylations, switching from NaH/DMF to a milder system like K₂CO₃ in acetone or acetonitrile provides a significant improvement in yield and purity.[11] Microwave-assisted conditions with K₂CO₃ can also dramatically shorten reaction times.[11]

Modern C-H Functionalization

A2.3.1: Gold-catalyzed C-H functionalization is a powerful tool for achieving high regioselectivity at the C3 position, but it is sensitive to reaction conditions.[2][4] Low yields and side products often arise from the uncontrolled decomposition of the diazo compound.

Primary Cause & Solution:

The key to success in these reactions is controlling the concentration of the reactive gold-carbene intermediate. The diazo compound should be added very slowly to the reaction mixture containing the phenothiazine substrate and the gold catalyst.

Experimental Protocol - Slow Addition:

  • Set up the reaction with N-methylphenothiazine (1.5 eq.), the gold(I) catalyst (e.g., (L1)AuCl, 3 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 3 mol%) in DCM.[2]

  • Dissolve the diazoacetate (1.0 eq.) in a separate flask with DCM.

  • Using a syringe pump , add the diazoacetate solution to the reaction mixture over a prolonged period (e.g., 1-2 hours).

  • This slow addition maintains a very low steady-state concentration of the diazo compound, minimizing side reactions like homocoupling (Buchner reaction) and favoring the desired C-H insertion.[5]

A2.3.2: Palladium-catalyzed C-H activation is highly dependent on the directing ability of substituents and the ligand environment around the metal center.[12] Unlike gold catalysis which has a strong inherent preference for C3, palladium catalysis can be less selective without a proper directing group or optimized ligand system.

Strategies to Improve Regioselectivity:

  • Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like PCy₃·HBF₄ can significantly influence the regiochemical outcome. Experiment with different ligands to find the optimal one for your specific substrate.[13]

  • Use of Additives: Substoichiometric amounts of pivalic acid (PivOH) have been shown to accelerate direct arylation reactions and improve outcomes across a broad range of substrates by facilitating the C-H activation step.[13]

  • Install a Directing Group: For ultimate control, especially if you desire substitution at a less electronically favored position (like C2 or C4), consider installing a removable directing group on the phenothiazine core that can chelate to the palladium center and direct the C-H activation to a specific ortho-position.[14][15]

Part 3: Data Summary & Protocols

Table 1: Comparison of Conditions for N-Alkylation of Phenothiazine
EntryBase (eq.)Alkylating Agent (eq.)SolventTemperature (°C)Time (h)Yield of Mono-alkylated ProductReference
1NaH (1.1)Ethyl Iodide (1.1)TolueneReflux125%[11]
2NaH (1.1)Ethyl Iodide (1.1)DMFReflux1252%[11]
3K₂CO₃ (2.0)Ethyl Iodide (1.1)AcetonitrileMW, 120°C180%[11]

This table illustrates the dramatic effect of base, solvent, and energy source on the efficiency of N-alkylation.

Experimental Protocol: Gold-Catalyzed Regioselective C3-Functionalization

This protocol is a representative example for the highly regioselective C-H functionalization of an N-protected phenothiazine.[2][3]

Materials:

  • N-Acetylphenothiazine (1.5 equivalents)

  • Aryldiazoacetate (e.g., Ethyl 2-diazo-2-phenylacetate) (1.0 equivalent)

  • (Tris(2,4-di-tert-butylphenyl)phosphite)gold(I) chloride [(L1)AuCl] (3 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (3 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon), add N-acetylphenothiazine, (L1)AuCl, and AgSbF₆.

  • Add anhydrous DCM (to make a ~0.1 M solution with respect to the diazo compound).

  • In a separate, dry flask, dissolve the aryldiazoacetate in anhydrous DCM (e.g., 0.5 mL for a 0.2 mmol scale reaction).

  • Draw the diazo solution into a syringe and place it on a syringe pump.

  • Slowly add the diazo solution to the stirring reaction mixture over 1 hour.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by column chromatography on silica gel to isolate the C3-functionalized product.

Diagram: Mechanism of Regioselectivity

Gold_Catalysis_Mechanism sub N-Protected Phenothiazine ts1 Transition State (Electrophilic Attack) sub:f0->ts1 Electron-rich C3 attacks carbene reagent Au(I)-Carbene Formed from Diazo + AuCl/AgSbF₆ reagent:f0->ts1 prod C3-Functionalized Product High Regioselectivity ts1->prod:f0 C-H Insertion caption Gold-carbene attacks the most nucleophilic C3 position.

Caption: Gold-catalyzed C-H functionalization mechanism.

References

  • Jana, S., Empel, C., Pei, C., & Koenigs, R. M. (2020). Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates. Angewandte Chemie International Edition, 59(51), 23065-23069. [Link]

  • BenchChem. (2025). Troubleshooting common issues in phenothiazine synthesis. BenchChem Technical Support.
  • Keglevich, G., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 26(15), 4475. [Link]

  • Baruah, M., et al. (2022). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Dyes and Pigments, 201, 110207. [Link]

  • Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules. [Link]

  • Fagnou, K., et al. (2007). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 72(19), 7157-7167. [Link]

  • Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. Preprints.org.
  • Lapointe, D., & Fagnou, K. (2010). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 1(1), 111-124. [Link]

  • Sanford, M. S., et al. (2006). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 39(11), 854-864. [Link]

  • Jana, S., Empel, C., Pei, C., & Koenigs, R. M. (2020). Gold-catalyzed C-H Functionalization of Phenothiazines with Aryldiazoacetates. ResearchGate. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed Arylation of sp3 C-H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Yadav, G. D., & Kadam, A. A. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]

  • Tepe, J. J., & Jackson, J. E. (2005). Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine. The Journal of Organic Chemistry, 70(18), 7384-7387. [Link]

  • Babalola, B. A., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]

  • Wang, Z. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 15(4), 2426-2436. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Welcome to the technical support center for "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. While specific degradation studies on this exact molecule are not extensively published, this document synthesizes information on the degradation of phenothiazine derivatives and related chemical moieties to propose likely degradation pathways and guide your experimental design.[1]

Forced degradation studies are a critical component of drug development, helping to elucidate degradation pathways, determine the intrinsic stability of a molecule, and develop stability-indicating analytical methods.[2][3][4] This guide will provide a framework for conducting such studies on 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of degradation on the 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone molecule?

A1: Based on the structure, the molecule has several reactive sites prone to degradation under different stress conditions:

  • Phenothiazine Ring System: The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxides and sulfones.[5][6][7] The ring system itself can also undergo photolytic degradation.[8][9][10][11][12]

  • N-Acyl Side Chain: The amide bond of the N-acyl group is a potential site for hydrolysis, which would cleave the chloroacetyl group from the phenothiazine nitrogen.

  • Chloroacetyl Moiety: The carbon-chlorine bond is susceptible to nucleophilic substitution and hydrolysis, leading to the formation of a hydroxyacetyl derivative.

  • Trifluoromethyl Group: The trifluoromethyl group is generally stable but can be a site for metabolic transformations in biological systems.

Q2: My HPLC analysis shows multiple unexpected peaks after exposing my sample to light. What could be happening?

A2: Phenothiazine derivatives are known to be photosensitive.[8][9][10][11][12] The unexpected peaks are likely photodegradation products. The primary mechanism often involves the formation of a phenothiazine radical cation upon exposure to UV light.[8] This can lead to a variety of products, including:

  • Sulfoxide: Oxidation of the sulfur atom is a common photodegradation pathway.[12]

  • Dechlorination: Homolytic cleavage of the C-Cl bond on the phenothiazine ring (if present on the ring itself, though in this molecule the chlorine is on the side chain) can occur.[8][9][10][11]

  • Polymerization: The radical cation can initiate polymerization reactions, leading to higher molecular weight impurities.

To confirm photodegradation, protect your samples from light and repeat the experiment. You can also perform a controlled photostability study according to ICH Q1B guidelines.

Q3: I'm observing a loss of the parent compound in my formulation with a corresponding increase in a more polar peak. What degradation pathway might this indicate?

A3: This observation is consistent with either hydrolysis or oxidation.

  • Hydrolysis: The chloroacetyl side chain can undergo hydrolysis to replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. This would result in a more polar compound. Hydrolysis of the amide linkage is another possibility, which would yield 2-(trifluoromethyl)-10H-phenothiazine.

  • Oxidation: Oxidation of the sulfur atom to a sulfoxide is a very common degradation pathway for phenothiazines and would also result in a more polar degradant.[5][6][7]

To differentiate between these possibilities, you can perform forced degradation under specific hydrolytic (acidic, basic, neutral) and oxidative conditions and compare the resulting chromatograms. LC-MS analysis would be invaluable in identifying the mass of the degradant and confirming its structure.

Q4: Are there any known metabolic pathways for phenothiazines that I should be aware of for in vitro/in vivo studies?

A4: Yes, phenothiazines undergo extensive metabolism. Key metabolic transformations include:

  • S-oxidation: Formation of sulfoxides is a major metabolic route.[5][6]

  • N-dealkylation/N-oxidation: While your compound has an N-acyl group, similar structures with N-alkyl chains undergo dealkylation. The nitrogen can also be oxidized.

  • Ring Hydroxylation: Hydroxylation of the aromatic rings is a common Phase I metabolic reaction.[13]

  • Conjugation: The hydroxylated metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation).

These metabolic pathways often involve cytochrome P450 enzymes.[6][13][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
Potential Cause Troubleshooting Steps
Co-elution of Degradants Modify the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition (organic solvent ratio, pH), or change the gradient slope.
Interaction with Column Silanols If observing tailing peaks, especially for the parent compound or basic degradants, try a mobile phase with a lower pH (if the analytes are stable) or use a column with end-capping. Adding a small amount of an amine modifier like triethylamine to the mobile phase can also help.
Sample Overload Reduce the injection volume or dilute the sample.
Formation of Multiple Salt Forms Ensure the sample is fully dissolved and the pH of the sample diluent is compatible with the mobile phase.
Issue 2: Inconsistent Results in Forced Degradation Studies
Potential Cause Troubleshooting Steps
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and concentration of stress reagents (acid, base, oxidizing agent). Use calibrated equipment.
Light Exposure Variation For photostability studies, use a validated photostability chamber that provides controlled light exposure (as per ICH Q1B). For other studies, consistently protect samples from light.
Sample Preparation Variability Use a standardized and well-documented sample preparation protocol. Ensure complete dissolution and accurate dilutions.
Secondary Degradation The initial degradation product may be unstable and degrade further. Analyze samples at multiple time points to understand the degradation kinetics.

Proposed Degradation Pathways

The following diagram illustrates the likely degradation pathways of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone under various stress conditions.

G cluster_main 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Parent Parent Compound Hydrolysis_Side_Chain 2-Hydroxy-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone Parent->Hydrolysis_Side_Chain H₂O / H⁺ or OH⁻ (Side Chain) Hydrolysis_Amide 2-(Trifluoromethyl)-10H-phenothiazine Parent->Hydrolysis_Amide H₂O / H⁺ or OH⁻ (Amide Cleavage) Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] (e.g., H₂O₂) Photo_Oxidation Sulfoxide (Photoproduct) Parent->Photo_Oxidation Light / O₂ Polymer Polymeric Products Parent->Polymer Light Sulfone Sulfone Derivative Sulfoxide->Sulfone [O] (harsher conditions)

Caption: Proposed degradation pathways for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after exposure.

  • Thermal Degradation:

    • Store the solid drug substance and a solution in an oven at 70°C for 48 hours.

    • Analyze the samples.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to aid in the identification of degradants.

Workflow for Degradation Product Identification

G Start Forced Degradation Sample HPLC_PDA HPLC-PDA Analysis Start->HPLC_PDA LC_MS LC-MS Analysis HPLC_PDA->LC_MS If unknown peaks observed Identify_Mass Determine Mass of Degradant LC_MS->Identify_Mass Propose_Structure Propose Structure based on Mass and Fragmentation Identify_Mass->Propose_Structure Isolate Isolate Degradant (e.g., Prep-HPLC) Propose_Structure->Isolate For confirmation NMR NMR Spectroscopy Isolate->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure

Caption: Workflow for the identification and characterization of degradation products.

References

  • Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Biochemical Pharmacology, 37(9), 1773-1777.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Maedica (Bucur), 12(3), 197–203.
  • Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes. Pharmacological Reports, 61(3), 473-479.
  • Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160-170.
  • Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical Research in Toxicology, 22(11), 1873-1882.
  • Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols.
  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 160-170.
  • An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Deriv
  • [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku Zasshi, 86(6), 510-514.
  • Drug metabolism. Wikipedia.
  • Phenothiazines: Metabolism and Analytical Detection. Journal of Forensic Sciences, 17(4).
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals.
  • Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 55-63.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with Phenothiazine Compounds

Welcome to the technical support center for researchers utilizing phenothiazine compounds in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing phenothiazine compounds in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions. Phenothiazines, a class of tricyclic compounds, are known for their diverse biological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][2] However, their unique chemical properties can present significant challenges in common cell viability assays. This guide will help you navigate these complexities to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My phenothiazine compound shows high cytotoxicity in the MTT assay, but this doesn't correlate with other assays. What could be happening?

A1: This is a common issue stemming from the chemical nature of phenothiazines and how they interact with tetrazolium-based assays like MTT. There are two primary reasons for this discrepancy:

  • Direct Reduction of MTT: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[3][4] Phenothiazines are redox-active compounds and can directly reduce MTT to formazan, independent of cellular metabolic activity.[4] This leads to a false-positive signal, making the compound appear less cytotoxic than it actually is, or even proliferative.

  • Absorbance Spectrum Overlap: Phenothiazine compounds and their metabolites can have their own absorbance spectra, which may overlap with the absorbance wavelength of the formazan product (typically around 570 nm).[5][6][7] This can lead to artificially inflated absorbance readings, again masking true cytotoxicity.

To address this, it is crucial to run a compound-only control (wells with your phenothiazine compound in media, but without cells) to check for direct MTT reduction. If you observe a color change in these wells, the MTT assay is not suitable for your compound.

Q2: I've observed that the color of my media changes when I add my phenothiazine compound. Should I be concerned?

A2: Yes, this is a valid concern. The color change indicates that the compound itself absorbs light in the visible spectrum. This intrinsic absorbance will interfere with the readout of any colorimetric assay, including MTT, MTS, and XTT. You will need to use an assay that does not rely on an absorbance-based readout, or one where the emission wavelength is significantly different from the absorbance of your compound.

Q3: What are the recommended alternative assays for assessing cell viability in the presence of phenothiazines?

A3: Given the limitations of tetrazolium-based assays, it is highly recommended to use alternative methods that are less susceptible to interference from redox-active and colored compounds. The choice of assay should be guided by the specific research question and the known mechanism of action of the phenothiazine derivative being studied.[8][9]

Here is a comparison of recommended alternative assays:

Assay TypePrincipleAdvantages with PhenothiazinesDisadvantages
Luminescent ATP Assay (e.g., CellTiter-Glo®) Measures ATP levels, a key indicator of metabolically active cells.[10]High sensitivity; less prone to colorimetric or fluorescent interference. Has been successfully used to determine phenothiazine cytotoxicity.[11]Can be affected by compounds that directly modulate cellular ATP levels independent of viability.
Fluorescent Resazurin-based Assays (e.g., alamarBlue®) Resazurin (blue and non-fluorescent) is reduced to the highly fluorescent resorufin by viable cells.[10]Generally less susceptible to interference than MTT, and has been used in studies with phenothiazines.[12][13][14]Can still be affected by redox-active compounds, so proper controls are essential.
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) Measures membrane integrity; only cells with compromised membranes take up the dye.[3][15]Direct measure of cell death; not dependent on metabolic activity.Only measures one aspect of cell death (membrane integrity); requires cell counting (can be laborious).
Real-Time Impedance-Based Assays Measures changes in electrical impedance as cells adhere and proliferate on electrodes.Provides continuous, label-free monitoring of cell health and proliferation.Requires specialized equipment; can be sensitive to changes in cell morphology.
Q4: My phenothiazine compound is known to induce reactive oxygen species (ROS). How does this affect my choice of viability assay?

A4: The induction of ROS is a known mechanism of cytotoxicity for many phenothiazines.[8][16][17] This can complicate the interpretation of viability assays that are based on cellular redox state, such as MTT and resazurin-based assays. The increased oxidative stress can alter the intracellular redox environment, potentially affecting the reduction of the assay reagents in a manner that does not directly correlate with cell number.

In this scenario, an ATP-based luminescent assay is a more robust choice as it measures a more direct indicator of cell viability (energy currency) that is less likely to be directly influenced by the generation of ROS.[11] It is also advisable to complement the viability data with a specific assay for ROS production to understand the mechanism of cytotoxicity.

Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting an appropriate cell viability assay when working with phenothiazine compounds.

Phenothiazine Assay Selection Workflow start Start: Phenothiazine Compound Study compound_color Does the compound color the media? start->compound_color redox_activity Is the compound redox-active? (Run cell-free MTT/Resazurin control) compound_color->redox_activity No use_non_colorimetric Use non-colorimetric assay (Luminescence, Fluorescence, Impedance) compound_color->use_non_colorimetric Yes ros_induction Does the compound induce ROS? redox_activity->ros_induction No avoid_tetrazolium Avoid Tetrazolium/Resazurin assays. Prioritize ATP-based or Dye Exclusion assays. redox_activity->avoid_tetrazolium Yes mechanism_study Is the primary goal to study a specific death pathway? ros_induction->mechanism_study No atp_assay_preferred ATP-based assay is preferred. Correlate with specific ROS assay. ros_induction->atp_assay_preferred Yes specific_assays Use specific assays for apoptosis (e.g., Annexin V/PI), necrosis, etc. mechanism_study->specific_assays Yes end Proceed with Validated Assay mechanism_study->end No use_non_colorimetric->redox_activity avoid_tetrazolium->ros_induction atp_assay_preferred->mechanism_study specific_assays->end

Caption: A workflow for selecting the appropriate cell viability assay for phenothiazine compounds.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Control

This protocol is essential to determine if your phenothiazine compound directly reduces MTT.

  • Prepare serial dilutions of your phenothiazine compound in complete cell culture medium, mirroring the concentrations you will use in your cell-based experiment.

  • Add 100 µL of each compound dilution to at least three wells of a 96-well plate.

  • Include a vehicle control (medium with the same concentration of DMSO or other solvent as the highest compound concentration).

  • Add 100 µL of medium only to another set of wells to serve as a negative control.

  • Incubate the plate for the same duration as your planned cell-based assay (e.g., 48 hours) under the same conditions (37°C, 5% CO2).

  • Following the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Interpretation: If the absorbance in the wells containing the phenothiazine compound is significantly higher than the vehicle and negative controls, your compound is directly reducing MTT, and this assay is not suitable.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This is a robust alternative to colorimetric assays.

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with serial dilutions of your phenothiazine compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the luminescent assay reagent to room temperature for 30 minutes.

  • Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

Interpretation: The luminescent signal is directly proportional to the amount of ATP present and, therefore, the number of viable cells.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay provides detailed information on the mode of cell death.[18]

  • Seed cells in a 6-well plate and treat with your phenothiazine compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Understanding the Mechanism: Phenothiazine-Induced Cytotoxicity

The cytotoxic effects of phenothiazines are often multifaceted, involving several interconnected cellular pathways.[2][9] Understanding these mechanisms is key to interpreting your viability data correctly.

Phenothiazine Cytotoxicity Pathways phenothiazine Phenothiazine Compound mitochondria Mitochondrial Dysfunction phenothiazine->mitochondria ros Increased ROS Production phenothiazine->ros calcium Disrupted Ca2+ Homeostasis phenothiazine->calcium mitochondria->ros apoptosis Apoptosis mitochondria->apoptosis ros->apoptosis membrane_damage Membrane Damage ros->membrane_damage calcium->mitochondria calcium->apoptosis cell_death Cell Death apoptosis->cell_death membrane_damage->cell_death

Caption: Key pathways involved in phenothiazine-induced cytotoxicity.[8][19]

References

  • Motohashi, N., et al. (2004). Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Cancer Chemotherapy and Pharmacology, 53(3), 267-75. [Link]

  • de Faria, D. C., et al. (2020). Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation. ResearchGate. [Link]

  • Motohashi, N., et al. (2006). Cytotoxic potential of phenothiazines. Current Drug Targets, 7(9), 1055-66. [Link]

  • dos Santos, G. G., et al. (2023). The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells. Scientific Reports, 13(1), 9374. [Link]

  • Al-Haddad, R., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. International Journal of Molecular Sciences, 25(6), 3496. [Link]

  • O'Brien, P. J. (1991). Peroxidase catalysed formation of cytotoxic prooxidant phenothiazine free radicals at physiological pH. Toxicology in Vitro, 5(5-6), 461-6. [Link]

  • Jahad, N., et al. (2021). Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. ACS Chemical Neuroscience, 12(15), 2848-2857. [Link]

  • Gualerzi, A., et al. (2023). Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy. International Journal of Molecular Sciences, 24(12), 10091. [Link]

  • Sakagami, H., et al. (1990). Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives. Anticancer Research, 10(4), 917-21. [Link]

  • ResearchGate. (n.d.). (A) Absorption spectra of (a) PTZ, (b) PTCN(4), (c) SP(6), and (d)... ResearchGate. [Link]

  • Manoharan, G. B., et al. (2022). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE, 17(8), e0272242. [Link]

  • Rajamanikandan, R., et al. (2024). Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples. RSC Advances, 14(15), 10565-10574. [Link]

  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. [Link]

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Validation

A Comparative Guide to Phenothiazine Derivatives: Spotlight on 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

This guide offers an in-depth comparison of "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" with other prominent phenothiazine derivatives. Designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" with other prominent phenothiazine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview. It delves into the critical structure-activity relationships (SAR), comparative biological activities, and the underlying mechanistic principles that govern the efficacy and function of this important class of heterocyclic compounds. We will dissect the structural nuances of our lead compound and place it in the broader context of well-established phenothiazines like Chlorpromazine and Trifluoperazine, supported by experimental data and detailed protocols.

The Phenothiazine Scaffold: A Cornerstone of Neuroleptic and Modern Drug Discovery

Phenothiazine is a tricyclic heterocyclic compound that forms the backbone of a major class of first-generation antipsychotic drugs.[1][2] The discovery of chlorpromazine's antipsychotic effects in the 1950s revolutionized the treatment of schizophrenia and catalyzed the field of psychopharmacology.[1] The therapeutic efficacy of these compounds is primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] However, their biological activity is not limited to psychosis; various derivatives have shown promise as antiemetic, anticancer, and antimicrobial agents.[1][4][5]

The pharmacological profile of a phenothiazine derivative is exquisitely sensitive to the nature and position of substituents on its tricyclic core, particularly at the C2 and N10 positions. This guide uses 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone as a focal point to explore these critical structure-activity relationships.

Structural Dissection: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

The subject of this guide, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, is best understood as a synthetic intermediate rather than an active pharmaceutical ingredient. Its structure provides a unique platform for discussing the key chemical features that define the activity of phenothiazines.

  • The Phenothiazine Core : The foundational S(C₆H₄)₂NH tricyclic system.[1]

  • C2-Substituent : A trifluoromethyl (-CF₃) group. This is a potent electron-withdrawing group, a feature known to enhance antipsychotic activity compared to less electronegative substituents like chlorine (-Cl).[6][7]

  • N10-Substituent : A chloroethanone (-C(O)CH₂Cl) group. This acyl group is a significant departure from the typical tertiary aminoalkyl side chains found in clinically used phenothiazine antipsychotics.[7] This feature strongly suggests its role as a precursor, where the terminal chlorine is a reactive leaving group, ideal for introducing more complex side chains via nucleophilic substitution.

The diagram below illustrates the key positions for substitution on the phenothiazine core and their general impact on neuroleptic activity.

Caption: Key Structure-Activity Relationships (SAR) of the Phenothiazine Nucleus.

Comparative Analysis with Clinically Relevant Phenothiazines

To understand the potential and intended use of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, we compare its structural features against well-established phenothiazine drugs.

Feature2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanoneChlorpromazine[8]Trifluoperazine[9]Thioridazine[10][11]
C2-Substituent -CF₃-Cl-CF₃-SCH₃
N10-Side Chain -COCH₂Cl-(CH₂)₃-N(CH₃)₂-(CH₂)₃-(Piperazinyl)-CH₃-(CH₂)₂-(Piperidinyl)-CH₃
Side Chain Class Acyl Halide (Intermediate)AliphaticPiperazinePiperidine
Primary Clinical Use Synthetic PrecursorAntipsychotic, AntiemeticAntipsychoticAntipsychotic

Analysis:

  • C2-Substituent Effect : The presence of a -CF₃ group on our lead compound is shared with Trifluoperazine, a high-potency antipsychotic. This electron-withdrawing group is known to confer greater neuroleptic potency than the -Cl group of Chlorpromazine.[6] This suggests that derivatives synthesized from this intermediate are being designed for high potency.

  • N10-Side Chain Effect : The N10-acyl halide group makes the molecule unsuitable for direct biological application as a neuroleptic. The classic SAR for antipsychotic activity requires a three-carbon chain separating the ring nitrogen from a terminal tertiary amine.[7] This specific chain length is crucial for proper interaction with the dopamine D2 receptor. The two-carbon piperidine chain in thioridazine is an exception, showcasing some variability. The chloroethanone group serves as a reactive handle to build these more complex and pharmacologically active side chains.

Comparative Biological Activity: A Mechanistic Perspective

While direct biological data for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is scarce due to its role as an intermediate, we can infer the potential activities of its derivatives based on the broader phenothiazine class.

Antipsychotic Activity and Dopamine D2 Receptor Antagonism

The primary mechanism for the antipsychotic effect of phenothiazines is the blockade of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway.[9][12] This antagonism helps to correct the dopamine overactivity believed to underlie the positive symptoms of psychosis, such as hallucinations and delusions.[3]

D2_Pathway cluster_membrane Postsynaptic Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Gi Gαi Protein (Inactive) D2R->Gi Activates Gi_active Gαi Protein (Active) Gi->Gi_active AC Adenylyl Cyclase Gi_active->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Response Reduced Neuronal Excitability cAMP->Response Phenothiazine Phenothiazine (e.g., Trifluoperazine) Phenothiazine->D2R Blocks

Caption: Workflow for the Synthesis of a Novel Phenothiazine Derivative.

Materials:

  • 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (1 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 eq)

  • Anhydrous Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel), column chromatography supplies

Procedure:

  • In a dry round-bottom flask, dissolve 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in anhydrous acetone.

  • Add 1-methylpiperazine to the solution with stirring.

  • Add anhydrous potassium carbonate to act as a base and scavenge the HCl byproduct.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 6-8 hours.

  • Causality Check: Refluxing provides the necessary activation energy for the nucleophilic substitution reaction, while K₂CO₃ ensures the reaction proceeds to completion by neutralizing the acid formed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue using silica gel column chromatography to yield the final product.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor.

Objective: To calculate the Ki of a novel phenothiazine derivative for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells). [13]* Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

  • Test compound (novel phenothiazine derivative).

  • Non-specific binding control: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, NaCl, and other salts.

  • 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • D2 receptor-containing cell membranes

    • Radioligand at a fixed concentration (typically near its Kd value)

    • Either a) buffer (for total binding), b) non-specific control (for non-specific binding), or c) test compound at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Self-Validation: The inclusion of total and non-specific binding controls is critical. Specific binding is calculated as Total Binding - Non-specific Binding, providing an internal quality check for the assay.

  • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through.

  • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone represents a valuable and strategically designed chemical intermediate. While not a pharmacologically active agent in the traditional sense, its structure embodies key features—namely the potent C2-trifluoromethyl group—that are desirable for creating high-potency neuroleptics. The N10-chloroethanone moiety provides a reactive site for the facile introduction of diverse aminoalkyl side chains, enabling the rapid synthesis of a library of novel compounds.

By comparing this intermediate to established drugs like Chlorpromazine and Trifluoperazine, we can appreciate the elegant logic of medicinal chemistry and structure-activity relationships. Researchers utilizing this compound are well-positioned to explore new chemical space, aiming to develop phenothiazine derivatives with improved D2 receptor affinity, enhanced cytotoxic profiles against cancer cells, or novel activities yet to be discovered. The provided protocols offer a practical starting point for the synthesis and evaluation of these next-generation compounds.

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Comparative

A Comparative Analysis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone and Chlorpromazine: A Guide for Researchers

This guide provides a detailed comparative analysis of the well-established antipsychotic drug, chlorpromazine, and the phenothiazine derivative, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. While extensiv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the well-established antipsychotic drug, chlorpromazine, and the phenothiazine derivative, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. While extensive experimental data exists for chlorpromazine, the pharmacological profile of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is not extensively documented in publicly available literature. Therefore, this guide will leverage established structure-activity relationship (SAR) principles of the phenothiazine class to infer the potential activity of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone and present a scientifically grounded comparison.

Introduction: The Phenothiazine Scaffold in Neuropharmacology

Phenothiazines are a class of heterocyclic compounds that have been a cornerstone in the treatment of psychosis for decades.[1] Their tricyclic structure serves as a versatile scaffold for developing drugs that primarily target dopamine receptors.[2][3] Chlorpromazine, the archetypal phenothiazine, revolutionized the management of schizophrenia in the 1950s.[2] This guide will dissect the known pharmacological profile of chlorpromazine and contrast it with the predicted activity of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a derivative bearing key structural modifications.

Chlorpromazine: The Established Benchmark

Chlorpromazine is a low-potency typical antipsychotic medication used to manage and treat schizophrenia, bipolar disorder, and acute psychosis.[2][4] Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors.

Mechanism of Action:

The primary mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3][5] This action is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.[3] However, chlorpromazine's activity is not limited to dopamine receptors. It also exhibits significant antagonism at:

  • Serotonin receptors (5-HT1 and 5-HT2): Contributing to its anxiolytic and sedative properties.[2]

  • α-Adrenergic receptors: Leading to side effects like orthostatic hypotension and dizziness.[2]

  • Histamine H1 receptors: Responsible for its sedative and antiemetic effects.[4][5]

  • Muscarinic M1 and M2 receptors: Causing anticholinergic side effects such as dry mouth, blurred vision, and constipation.[4]

This broad receptor-binding profile contributes to both its therapeutic efficacy and its notable side effects, including extrapyramidal symptoms and sedation.[5]

Pharmacokinetic Profile:

Chlorpromazine is well-absorbed orally and is extensively metabolized in the liver, primarily by the CYP2D6 enzyme.[5] It has a relatively long elimination half-life of about 30 hours.[5]

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone: A Structural Perspective

Direct biological activity data for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is scarce in peer-reviewed literature, with its presence noted primarily in chemical supplier databases.[6] However, its structure allows for an informed hypothesis regarding its potential activity based on the well-established structure-activity relationships of phenothiazine derivatives.

Key Structural Features and Predicted Activity:

  • 2-Trifluoromethyl (CF3) Group: The substitution at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic activity. Electron-withdrawing groups at this position, such as the trifluoromethyl group, are known to significantly increase neuroleptic potency compared to a chloro group (as seen in chlorpromazine).[1][7][8] This suggests that 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone could be a more potent dopamine D2 receptor antagonist than chlorpromazine.

  • N10-Side Chain (2-chloro-1-ethanone): The nature of the side chain at the N10 position influences the drug's interaction with the dopamine receptor and its overall pharmacological profile. The 2-chloro-1-ethanone side chain in the target molecule is significantly different from the 3-(dimethylamino)propyl side chain of chlorpromazine. This alteration could impact receptor affinity, duration of action, and potential for side effects. The presence of a chloroacetyl group suggests it might be a reactive intermediate, potentially for covalent modification of its target, or more likely, a precursor for further chemical synthesis to add a more traditional amine-containing side chain.[9][10] Assuming it is being evaluated as is, the lack of a basic amino group, which is crucial for the typical antipsychotic activity of phenothiazines, would likely render it inactive as a dopamine receptor antagonist in the classical sense.[1]

Hypothesized Activity Profile:

Based on SAR, if the N10-side chain were replaced with a traditional aminopropyl or piperazinylpropyl chain, the resulting molecule with the 2-trifluoromethyl group would be expected to be a more potent D2 antagonist than chlorpromazine. However, with the current N10-chloroethanone side chain, it is unlikely to exhibit typical antipsychotic activity. It may have other, as yet uncharacterized, biological activities.

Comparative Overview: A Data-Driven Hypothesis

The following table summarizes the known properties of chlorpromazine and the hypothesized properties of a hypothetical derivative of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone where the N10 side chain is replaced with a classic antipsychotic side chain, for the purpose of a meaningful comparison based on the core phenothiazine structure.

FeatureChlorpromazineHypothetical 2-CF3 Phenothiazine Derivative (with appropriate side chain)
2-Position Substituent Chloro (Cl)Trifluoromethyl (CF3)
Predicted D2 Receptor Potency ModerateHigh[7][8]
Antipsychotic Activity EstablishedPredicted to be potent
Receptor Binding Profile Broad (Dopamine, Serotonin, Adrenergic, Histaminic, Muscarinic)[2][5]Likely to be more selective for D2 receptors, but broader activity is possible
Common Side Effects Sedation, orthostatic hypotension, anticholinergic effects, extrapyramidal symptoms[5]Potentially lower sedative and anticholinergic effects, but higher risk of extrapyramidal symptoms due to higher D2 potency

Visualizing the Mechanism: Dopamine D2 Receptor Signaling

The primary therapeutic target for antipsychotic phenothiazines is the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Chlorpromazine / Hypothetical 2-CF3 Phenothiazine Antipsychotic->D2R Blocks ATP ATP ATP->AC Response Decreased Neuronal Excitability (Therapeutic Effect) cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling pathway and its modulation by antipsychotics.

Experimental Protocols for Comparative Evaluation

To empirically compare the activity of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone and chlorpromazine, a series of in vitro and in vivo assays would be necessary.

In Vitro: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of each compound for the D2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Use a radiolabeled D2 receptor antagonist, such as [³H]-spiperone, as the ligand.[11][12]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (chlorpromazine and 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Prepare D2 Receptor Membrane Homogenates start->prep incubate Incubate Membranes with [³H]-Spiperone and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a dopamine D2 receptor binding assay.

In Vivo: Amphetamine-Induced Hyperlocomotion in Rodents

This behavioral model is used to assess the antipsychotic potential of a compound.

Objective: To evaluate the ability of the test compounds to reverse the hyperlocomotor activity induced by amphetamine, a dopamine-releasing agent.

Methodology:

  • Animals: Use male Sprague-Dawley rats or Swiss Webster mice.

  • Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).

  • Drug Administration: Administer the test compounds (chlorpromazine or 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone) or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.

  • Activity Monitoring: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated and amphetamine-only control groups. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic activity.[12]

Conclusion

Chlorpromazine remains a crucial tool in the management of psychosis, characterized by its broad receptor-binding profile and well-documented efficacy and side effects. While direct experimental evidence for the biological activity of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is lacking, structure-activity relationship principles of the phenothiazine class provide a framework for a hypothetical comparison. The presence of a 2-trifluoromethyl group suggests that if the N10-side chain were conducive to dopamine receptor interaction, the resulting compound could be a more potent D2 antagonist than chlorpromazine. However, the existing N10-chloroethanone moiety makes it unlikely to act as a typical antipsychotic. Empirical validation through the experimental protocols outlined in this guide is essential to elucidate the true pharmacological profile of this compound and its potential as a therapeutic agent or a research tool.

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Validation

A Comparative Guide to the Kinase Inhibitory Potential of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Introduction Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a majo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a major focus for therapeutic intervention, leading to the development of numerous kinase inhibitors.[3][4] The phenothiazine scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide range of biological activities, including antipsychotic, antiemetic, and, more recently, anticancer effects.[5][6][7][8] Certain phenothiazine derivatives have been shown to induce apoptosis and modulate key signaling pathways in cancer cells, hinting at potential kinase inhibitory activity.[7][9][10]

This guide introduces 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone , a novel compound featuring the phenothiazine core with trifluoromethyl and chloro-ethanone substitutions. While direct experimental data on the kinase inhibitory efficacy of this specific molecule is not yet publicly available[11][12], its structural similarity to other biologically active phenothiazines warrants a thorough investigation into its potential as a kinase inhibitor.[13][14]

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" against a panel of well-characterized kinase inhibitors. We will provide a rationale for its investigation, propose a panel of established inhibitors for comparison, and detail the experimental methodologies required to generate robust and comparable data.

Rationale for Investigation and Comparative Framework

The rationale for investigating "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" as a kinase inhibitor is rooted in the established anticancer properties of the broader phenothiazine family.[5][9][10] The trifluoromethyl group, present in this compound, is known to enhance the biological activity of some phenothiazine derivatives.[5] To contextualize its potential efficacy, a comparative analysis against a panel of known kinase inhibitors with diverse selectivity profiles is essential. This allows for a comprehensive understanding of the novel compound's potency and specificity.

Proposed Panel of Comparative Kinase Inhibitors:

A well-selected panel of inhibitors is crucial for a meaningful comparison. The following inhibitors are proposed due to their well-defined mechanisms of action and clinical relevance:

  • Staurosporine: A broad-spectrum, potent inhibitor of a wide range of kinases, serving as a positive control for assay performance.[15]

  • Imatinib: A paradigm of targeted therapy, primarily inhibiting Bcr-Abl, c-KIT, and PDGF-R tyrosine kinases.[2][16]

  • Dasatinib: A multi-targeted inhibitor of Src family kinases and Bcr-Abl, among others.[3][17]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16]

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase.[3]

  • PF-06463922 (Lorlatinib): An inhibitor of ALK and ROS1 kinases, known for its ability to overcome resistance mutations.[18]

Comparative Efficacy Data (Hypothetical)

To illustrate how experimental data would be presented, the following table contains hypothetical IC50 values for "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" (referred to as Compound-PTZ) against the proposed panel of known inhibitors across a selection of relevant kinases.

Kinase TargetCompound-PTZ IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)Vemurafenib IC50 (nM)PF-06463922 IC50 (nM)
Abl1 55064000.5>10,000>10,000>10,000
Src 1202>10,0000.8>10,000>10,000>10,000
EGFR 8,5005>10,00050025>10,000>10,000
BRAF (V600E) >10,00015>10,000>10,000>10,00031>10,000
ALK 9,20020>10,000>10,000>10,000>10,0002
c-KIT 780810015>10,000>10,000>10,000

Note: The IC50 values for Compound-PTZ are purely hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

To ensure scientific integrity, the following detailed protocols for in vitro and cell-based kinase assays are provided. These methods are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of a test compound by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[15]

1. Materials:

  • Kinase of interest (e.g., Abl1, Src)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compound (Compound-PTZ) and reference inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[15]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes and plate reader with luminescence detection

2. Compound Preparation:

  • Prepare a 10 mM stock solution of Compound-PTZ and all reference inhibitors in 100% DMSO.

  • Create a 10-point, 1:3 serial dilution of each compound in DMSO, starting from the 10 mM stock.

  • Include a "no inhibitor" control (DMSO only).

3. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.

  • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to each well.

  • Add 2 µL of the kinase to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

4. ADP Detection:

  • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[15]

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[15]

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_detection Detection Compound_Prep Compound Serial Dilution (10-point, 1:3 in DMSO) Add_Compound 1. Add 1µL Compound/DMSO Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase 2. Add 2µL Kinase Solution Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate_1 3. Incubate 15 min @ RT Add_Kinase->Incubate_1 Add_ATP 4. Add 2µL ATP/Substrate (Initiate Reaction) Incubate_1->Add_ATP Incubate_2 5. Incubate 60 min @ 30°C Add_ATP->Incubate_2 Add_ADP_Glo 6. Add 5µL ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 7. Incubate 40 min @ RT Add_ADP_Glo->Incubate_3 Add_Detection_Reagent 8. Add 10µL Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 9. Incubate 30 min @ RT Add_Detection_Reagent->Incubate_4 Read_Plate Read Luminescence Incubate_4->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Workflow for the in vitro kinase inhibition assay.
Cell-Based Assays

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context.[19][20]

1. Cellular Phosphorylation Assay: This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[19][20] It provides a direct measure of the compound's ability to inhibit the kinase in its natural cellular environment. The assay is typically performed using ELISA or similar antibody-based detection methods.[1][19]

2. Cell Proliferation Assay (e.g., BaF3 Transformation Assay): For kinases that act as oncogenic drivers, this assay measures the inhibitor's effect on cell viability and proliferation.[19][20] BaF3 cells, which are dependent on IL-3 for survival, can be engineered to express an oncogenic kinase, making their proliferation dependent on that kinase's activity. Inhibition of the kinase leads to cell death, which can be quantified.[19]

Signaling Pathway Context

The efficacy of a kinase inhibitor is ultimately determined by its impact on cellular signaling pathways. Many of the proposed kinases for comparative analysis, such as EGFR, BRAF, and Src, are key components of pathways like the RAS/RAF/MEK/ERK cascade, which is frequently hyperactivated in cancer.

G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras RAS RTK->Ras Raf RAF (e.g., BRAF) Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Survival, Differentiation Erk->Proliferation Gefitinib Gefitinib Gefitinib->RTK Vemurafenib Vemurafenib Vemurafenib->Raf

The RAS/RAF/MEK/ERK signaling pathway and key inhibitor targets.

Conclusion

"2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" represents an intriguing candidate for investigation as a novel kinase inhibitor, based on the established biological activities of the phenothiazine scaffold.[6][7][8] This guide provides a robust, scientifically-grounded framework for its evaluation. By employing the detailed protocols for in vitro and cell-based assays and comparing its performance against a panel of well-characterized inhibitors, researchers can effectively determine its potency, selectivity, and potential as a therapeutic agent. The provided methodologies and comparative framework are designed to ensure that the generated data is both reliable and readily contextualized within the current landscape of kinase inhibitor research.

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Comparative

Validating the Neuroprotective Effects of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone: A Comparative Benchmarking Guide

<COMPARISON GUIDE > Authored by: A Senior Application Scientist Introduction The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound impact on the treatment o...

Author: BenchChem Technical Support Team. Date: January 2026

<COMPARISON GUIDE >

Authored by: A Senior Application Scientist

Introduction

The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis. However, the diverse pharmacological activities of this chemical class extend far beyond dopamine receptor antagonism. Emerging evidence suggests that novel phenothiazine derivatives may offer significant therapeutic potential for neurodegenerative diseases, a group of disorders characterized by progressive neuronal loss and debilitating clinical prognoses.

This guide focuses on a novel compound, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (hereafter designated CTP-E ), a structurally distinct phenothiazine derivative. Its trifluoromethyl and chloro-ethanone substitutions are designed to modulate its electronic and pharmacokinetic properties, potentially unlocking unique neuroprotective activities.

The objective of this document is to provide a comprehensive, multi-tiered framework for the rigorous validation of CTP-E's neuroprotective effects. We will outline a logical progression of experiments, from initial high-throughput screening in cellular models to detailed mechanistic deconvolution. Throughout this guide, CTP-E's performance will be benchmarked against a well-established antioxidant, N-Acetylcysteine (NAC), providing a clear comparative context for its potential efficacy. This framework is designed for researchers, scientists, and drug development professionals to objectively assess the promise of novel neuroprotective candidates.

Section 1: Mechanistic Hypothesis and Key Validation Pathways

Neurodegenerative diseases share common pathological hallmarks, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][2] The chemical structure of CTP-E suggests it may intervene in these core processes. Our primary hypothesis is that CTP-E confers neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 is a master transcriptional regulator of the cellular antioxidant and cytoprotective response.[1][2][3][4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and proteins involved in glutathione synthesis.[2][3][4] Activation of this pathway can mitigate oxidative damage, reduce inflammation, and improve mitochondrial function, making it a prime therapeutic target.[1][2]

The validation strategy will therefore probe the following key signaling nodes:

  • Oxidative Stress Mitigation: Direct assessment of Reactive Oxygen Species (ROS) reduction.

  • Mitochondrial Integrity: Evaluation of mitochondrial membrane potential (ΔΨm).

  • Anti-Apoptotic Activity: Measurement of executioner caspase (Caspase-3/7) activity.

  • Anti-inflammatory Potential: Assessment of microglial activation and cytokine release.

G cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathways Key Cellular Pathways cluster_outcome Cellular Outcome Toxin Neurotoxin (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Mito ↓ Mitochondrial Dysfunction Toxin->Mito Inflammation LPS (Inflammatory Stimulus) Microglia ↑ Microglia Activation Inflammation->Microglia CTPE CTP-E CTPE->Mito Inhibits CTPE->Microglia Inhibits Nrf2 Nrf2 Activation CTPE->Nrf2 Hypothesized Activation Apoptosis ↑ Apoptosis (Caspase-3/7) CTPE->Apoptosis Inhibits ROS->Apoptosis Mito->Apoptosis Microglia->ROS Death Neuronal Death Microglia->Death Antioxidant ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Upregulates Survival Neuronal Survival & Protection Nrf2->Survival Apoptosis->Death Antioxidant->ROS Inhibits

Hypothesized neuroprotective mechanism of CTP-E.

Section 2: In Vitro Validation: A Tiered Approach

A tiered experimental approach ensures a cost-effective and logical progression from broad screening to specific mechanism-of-action studies. The human neuroblastoma SH-SY5Y cell line serves as an excellent initial model due to its human origin, ease of culture, and extensive use in neurotoxicity and neuroprotection studies.[6][7][8]

Tier 1: Primary Efficacy and Cytotoxicity Screening

The first step is to define the therapeutic window of CTP-E. We must ensure that any observed protective effects are not confounded by inherent toxicity of the compound itself.

G start Start: SH-SY5Y Cells exp1 Experiment 1: Baseline Cytotoxicity Assay (MTT) start->exp1 exp2 Experiment 2: Neuroprotection Assay (H₂O₂ + CTP-E) start->exp2 data1 Determine CC₅₀ (50% Cytotoxic Concentration) exp1->data1 end Calculate Therapeutic Index (TI = CC₅₀ / EC₅₀) data1->end data2 Determine EC₅₀ (50% Effective Concentration) exp2->data2 data2->end

Tier 1 screening workflow.

Experiment 1: Baseline Cytotoxicity Assay

  • Objective: To determine the concentration range at which CTP-E is non-toxic to SH-SY5Y cells.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[9][10][11]

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of CTP-E (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

    • Solubilize the formazan crystals with 100 µL of a solubilization solution (e.g., DMSO).[9][12]

    • Measure the absorbance at 570 nm using a microplate reader.[9][11]

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the 50% cytotoxic concentration (CC₅₀).

Experiment 2: Neuroprotection Against Oxidative Stress

  • Objective: To assess the ability of CTP-E to protect SH-SY5Y cells from oxidative stress-induced cell death.

  • Method: Induce oxidative stress with hydrogen peroxide (H₂O₂) and measure cell viability via the MTT assay.

  • Protocol:

    • Seed SH-SY5Y cells as described above.

    • Pre-treat cells with non-toxic concentrations of CTP-E (determined from Experiment 1) and N-Acetylcysteine (NAC, e.g., 1 mM) for 2 hours.

    • Introduce an oxidative insult by adding H₂O₂ (e.g., 200 µM, concentration to be optimized) to the wells for 24 hours.

    • Perform the MTT assay as described above to measure cell viability.

    • Calculate the 50% effective concentration (EC₅₀) of CTP-E required to rescue cell viability.

Data Presentation: Tier 1 Comparative Analysis

CompoundCC₅₀ (µM)EC₅₀ vs. 200 µM H₂O₂ (µM)Therapeutic Index (TI = CC₅₀/EC₅₀)
CTP-E > 501.5> 33.3
NAC > 10,0001,200> 8.3
VehicleN/ANo ProtectionN/A

Note: Data are hypothetical and for illustrative purposes. A higher Therapeutic Index indicates a more favorable safety and efficacy profile.

Tier 2: Mechanism of Action (MoA) Deconvolution

After establishing primary efficacy, the next step is to investigate the underlying mechanisms. These assays will be conducted using a fixed, effective, and non-toxic concentration of CTP-E (e.g., 2x EC₅₀ value).

Experiment 3: Assessment of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To directly measure whether CTP-E reduces the generation of intracellular ROS.

  • Method: Use the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14][15] Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the resulting DCFH is oxidized to the highly fluorescent DCF.[13][14][15][16]

  • Protocol:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

    • Treat cells with CTP-E or NAC, followed by H₂O₂ insult as described in Experiment 2.

    • After the treatment period, wash the cells and load them with DCFH-DA solution (e.g., 10-25 µM) for 30-60 minutes at 37°C, protected from light.[14][15][17]

    • Wash the cells to remove excess dye.[13]

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/529 nm).[14][15]

Experiment 4: Evaluation of Mitochondrial Health

  • Objective: To determine if CTP-E protects against mitochondrial depolarization, a key event in the apoptotic cascade.

  • Method: Use the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE). TMRE is a cell-permeant, red-orange dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence indicates mitochondrial depolarization.

  • Protocol:

    • Seed and treat cells as described in Experiment 2.

    • During the final 30 minutes of incubation, add TMRE dye (e.g., 50-200 nM) to the culture medium.

    • Wash the cells with pre-warmed buffer.[18][19]

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~549/575 nm).[18][19] A positive control for depolarization (e.g., FCCP) should be included.

Experiment 5: Probing the Anti-Apoptotic Pathway

  • Objective: To quantify the inhibition of executioner caspases, which are critical mediators of apoptosis.

  • Method: Use a luminescent or fluorometric assay to measure the activity of Caspase-3 and Caspase-7. These assays utilize a specific peptide substrate (e.g., DEVD) which, when cleaved by active caspases, releases a signal-generating molecule.[20][21][22]

  • Protocol:

    • Seed and treat cells as described in Experiment 2.

    • After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells, which lyses the cells and contains the substrate.[20]

    • Incubate at room temperature for 1-2 hours to allow the reaction to proceed.

    • Measure the luminescence using a microplate reader.[20][21]

Data Presentation: Tier 2 Mechanistic Comparison

AssayMetricH₂O₂ ControlH₂O₂ + NAC (1 mM)H₂O₂ + CTP-E (3 µM)
ROS Production DCF Fluorescence (% of Control)350%140%125%
Mitochondrial Health TMRE Fluorescence (% of Control)40%85%92%
Apoptosis Caspase-3/7 Activity (% of Control)420%160%130%

Note: Data are hypothetical and for illustrative purposes. These results would suggest CTP-E is more potent than NAC at reducing ROS, preserving mitochondrial integrity, and inhibiting apoptosis.

Section 3: Advanced Validation in a Neuroinflammatory Context

Neuroinflammation, driven by the brain's resident immune cells, the microglia, is a critical contributor to neurodegeneration.[23] Assessing a compound's ability to suppress microglial activation is a crucial step in validating its therapeutic potential.[23][24]

Experiment 6: Anti-inflammatory Potential in a Neuron-Microglia Co-culture Model

  • Objective: To evaluate CTP-E's ability to protect neurons by suppressing the release of pro-inflammatory factors from activated microglia.

  • Method: Utilize a co-culture system with SH-SY5Y neuronal cells and a microglial cell line (e.g., BV-2 or human-derived C20 cells). Microglial activation will be induced with lipopolysaccharide (LPS), a potent inflammatory stimulus.[25] The primary endpoint will be the measurement of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in the culture medium via ELISA.

  • Protocol:

    • Establish a stable co-culture of SH-SY5Y cells and microglia.

    • Treat the co-cultures with CTP-E or a known anti-inflammatory agent (e.g., Dexamethasone) for 1 hour.

    • Stimulate the cultures with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[25]

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

    • In parallel, assess neuronal viability in the co-culture using an appropriate method (e.g., immunofluorescence for a neuronal marker like β-III tubulin).

Data Presentation: Anti-inflammatory Efficacy

ConditionTNF-α Release (pg/mL)Neuronal Viability (% of Control)
Control (No LPS)< 10100%
LPS Only85055%
LPS + Dexamethasone (1 µM)12090%
LPS + CTP-E (3 µM) 150 88%

Note: Data are hypothetical and for illustrative purposes. Such results would indicate that CTP-E possesses potent anti-inflammatory properties, comparable to a standard steroidal anti-inflammatory drug, and that this activity translates to neuronal protection.

Section 4: Outlook Towards In Vivo Translation

While in vitro models provide invaluable mechanistic insights, the ultimate validation of a neuroprotective compound requires assessment in a living system. A critical prerequisite for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier (BBB).[26][27][28][29]

Preliminary Assessment of BBB Penetration:

Before advancing to complex and costly animal models of neurodegeneration, a preliminary assessment of BBB permeability is essential.

  • In Silico Modeling: Computational tools can predict BBB penetration based on physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA).[28] These models provide an early, cost-effective screen.

  • In Vitro BBB Models: A more direct measure can be obtained using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transwell assays using brain endothelial cells.[26][28][30] These assays measure the rate at which a compound crosses a barrier mimicking the BBB.[29][30]

A compound with favorable predicted or measured BBB permeability is a much stronger candidate for successful in vivo studies.

Conclusion

This guide presents a structured, evidence-based framework for validating the neuroprotective effects of the novel phenothiazine derivative, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CTP-E). The proposed tiered approach, progressing from broad cytotoxicity and efficacy screening to detailed mechanistic studies and advanced neuroinflammatory models, allows for a comprehensive and resource-efficient evaluation.

By benchmarking CTP-E against established comparators like N-Acetylcysteine and Dexamethasone, researchers can generate a robust, comparative dataset to support its continued development. The hypothetical data presented herein illustrates a profile of a promising neuroprotective candidate: one with high potency, a favorable therapeutic index, and a multi-modal mechanism of action targeting oxidative stress, mitochondrial dysfunction, apoptosis, and neuroinflammation. Successful validation through this rigorous cascade would provide a strong rationale for advancing CTP-E into preclinical in vivo models of neurodegenerative disease.

References

  • The role of Nrf2 signaling pathways in nerve damage repair. PubMed Central. [Link]

  • The role of Nrf2 signaling in counteracting neurodegenerative diseases. PubMed Central. [Link]

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  • Mechanisms of neuroprotection mediated by the Nrf2 signaling network. ResearchGate. [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. PubMed. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health. [Link]

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  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

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  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. PubMed Central. [Link]

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  • Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. MDPI. [Link]

  • Screening for inhibitors of microglia to reduce neuroinflammation. PubMed. [Link]

  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. National Institutes of Health. [Link]

  • Microglia in drug addiction: A perspective from neuroimmunopharmacology. PubMed Central. [Link]

  • In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress. ResearchGate. [Link]

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Validation

A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Phenothiazine Derivatives

Introduction: The Imperative for Rigor in Phenothiazine Analysis Phenothiazine derivatives represent a cornerstone class of medications for managing psychosis and other psychiatric disorders.[1][2][3] The accurate and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Phenothiazine Analysis

Phenothiazine derivatives represent a cornerstone class of medications for managing psychosis and other psychiatric disorders.[1][2][3] The accurate and precise quantification of these compounds in pharmaceutical formulations and biological matrices is not merely an analytical exercise; it is a critical component of ensuring patient safety and therapeutic efficacy. Given the narrow therapeutic indices of many of these drugs, the reliability of analytical data is paramount. This guide provides an in-depth comparison of common analytical techniques and presents a comprehensive framework for their cross-validation, grounded in established scientific principles and regulatory expectations.

Cross-validation is the formal process of comparing results from at least two different analytical methods or the same method at different laboratories to ensure the data is comparable.[4][5] This becomes essential when a method is transferred, updated (e.g., from HPLC to UPLC), or when data from different studies must be combined.[5] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of this process with confidence.

Part 1: A Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for phenothiazine derivatives is dictated by the specific requirements of the analysis, including the matrix, required sensitivity, and throughput. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse for pharmaceutical analysis.[6] It separates compounds based on their interaction with a stationary and a mobile phase.[6] For phenothiazines, which are often basic compounds, reverse-phase HPLC with C18 columns is typical.

  • Expert Insight: A common challenge with phenothiazines is peak tailing due to their basic nature. This can be mitigated by using a highly deactivated "base-deactivated" silica column or by adding a competing base like triethylamine to the mobile phase at a low concentration (e.g., 0.1%).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[7][8][9] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[6][7][10]

  • Causality Behind the Choice: The primary driver for switching from HPLC to UPLC is throughput and efficiency. A 15-20 minute HPLC run can often be reduced to 3-10 minutes on a UPLC system, drastically increasing laboratory productivity and reducing solvent consumption.[8][9]

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[11][12] While some phenothiazine derivatives can be analyzed directly, others may require derivatization to increase their volatility.

  • Expert Insight: The main limitation for GC analysis of phenothiazines is their high boiling points and potential for thermal degradation.[11] Therefore, it's crucial to use a highly inert system with a well-deactivated column and to keep injector and column temperatures as low as possible while still achieving good chromatography.

Capillary Electrophoresis (CE)

CE separates molecules based on their different mobilities in an electric field within a narrow capillary.[13] It offers high separation efficiency, requires minimal sample and reagent volumes, and is well-suited for the analysis of charged molecules like phenothiazine salts.[13][14][15][16]

  • Expert Insight: CE is particularly advantageous for chiral separations of phenothiazine enantiomers, which can be difficult to achieve with standard HPLC methods without specialized chiral columns.[15]

Comparative Summary of Analytical Techniques

Technique Principle Advantages for Phenothiazine Analysis Limitations & Considerations
HPLC Partitioning between mobile and stationary phases.[6]Robust, versatile, widely available, well-established methods.Longer analysis times, lower resolution and sensitivity compared to UPLC.[6]
UPLC HPLC principle with sub-2µm particles and high pressure.[7][8]Fast analysis, high resolution, increased sensitivity, reduced solvent use.[6][7][8]Higher initial equipment cost, potential for column clogging if samples are not clean.[6]
GC Partitioning between a mobile gas and a stationary liquid/solid phase.[13]High resolution for volatile compounds, sensitive detectors available (e.g., ECD).[11][12]Not suitable for non-volatile or thermally labile phenothiazines; may require derivatization.[11]
CE Differential migration in an electric field.[13]High efficiency, minimal sample/reagent use, excellent for charged molecules and chiral separations.[13][14]Lower concentration sensitivity than LC-MS, can be sensitive to matrix effects.

Part 2: The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation ensures that two analytical procedures provide equivalent results. This is a mandatory step when replacing a validated "reference" method with a "test" method. The process must be systematic and grounded in authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19]

Conceptual Framework: The Logic of Equivalence

The core objective is to demonstrate that any observed differences between the two methods are statistically insignificant and fall within predefined acceptance limits. This ensures continuity of data and confidence in results generated by the new method.

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Decision P1 Define Objective (e.g., HPLC vs. UPLC) P2 Select Validation Samples (e.g., QCs at LLOQ, Low, Mid, High) P1->P2 P3 Define Acceptance Criteria (Based on ICH Q2(R2)) P2->P3 E1 Analyze Samples by Reference Method (A) P3->E1 E2 Analyze Identical Samples by Test Method (B) P3->E2 A1 Compile Results (Mean, SD, RSD%) E1->A1 E2->A1 A2 Statistical Comparison (e.g., t-test, F-test) A1->A2 A3 Assess vs. Acceptance Criteria A2->A3 A4 Decision: Methods are Equivalent / Not Equivalent A3->A4

Caption: A workflow for the cross-validation of analytical methods.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including multiple replicates and concentration levels, which provides the statistical power to make a confident decision.

1. Pre-Validation Requirements:

  • Both the reference and test methods must be individually validated according to ICH Q2(R2) guidelines for parameters like accuracy, precision, linearity, and specificity.[17][18][20]

  • A pre-approved cross-validation protocol must be in place, clearly stating the objective, procedures, and acceptance criteria.

  • Qualified analysts and calibrated instruments must be used for both methods.

2. Materials:

  • Certified Reference Standard (CRS) of the target phenothiazine derivative.

  • Blank matrix (e.g., human plasma, placebo formulation).

  • Quality Control (QC) samples prepared by spiking the blank matrix at a minimum of three concentration levels: Low, Medium, and High. It is best practice to include a QC at the Lower Limit of Quantification (LLOQ).

3. Procedure:

  • Prepare a sufficient number of identical QC sample aliquots for analysis by both methods.

  • Analyze a minimum of six replicates of each QC level (LLOQ, Low, Mid, High) using the validated Reference Method .

  • On the same day (if possible, to minimize temporal variability), analyze a minimum of six replicates of the identical QC levels using the validated Test Method .

  • Record all raw data, including peak areas, concentrations, and any system suitability results.

4. Data Analysis and Acceptance Criteria: The goal is to statistically compare the means and variances of the data sets generated by the two methods.

  • Calculate Key Metrics: For each QC level and for each method, calculate the mean concentration, standard deviation (SD), and relative standard deviation (RSD% or CV%).

  • Statistical Tests:

    • F-test for Equality of Variances: First, perform an F-test to compare the variances of the two methods. This determines if the methods have similar precision.[21][22][23]

    • Student's t-test for Equality of Means: Based on the outcome of the F-test, use the appropriate t-test (assuming equal or unequal variances) to compare the mean concentrations obtained from the two methods.[21][22][23] This assesses for systemic bias between the methods.

  • Acceptance Criteria (per ICH guidelines):

    • The mean concentration at each QC level determined by the Test Method should be within ±15% of the mean determined by the Reference Method. For the LLOQ, this is typically widened to ±20% .

    • The precision (RSD%) for each set of replicates should not exceed 15% (20% at the LLOQ).

    • The statistical tests (t-test) should show no significant difference between the means at a given confidence level (e.g., p > 0.05).

Part 3: Case Study: Cross-Validating an HPLC and a UPLC Method for Chlorpromazine

Objective: To demonstrate that a newly developed, faster UPLC-UV method for the assay of Chlorpromazine in a tablet formulation is equivalent to the established, validated HPLC-UV method.

Methodologies:

Parameter Reference Method (HPLC) Test Method (UPLC)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60)Acetonitrile:Phosphate Buffer (pH 3.0) (45:55)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Run Time 12 minutes3 minutes

Hypothetical Cross-Validation Results:

QC samples were prepared from a ground composite of Chlorpromazine tablets and analyzed (n=6).

QC Level Method Mean Conc. (mg/tablet) RSD% % Difference from HPLC Mean
Low (80%) HPLC79.81.2%-
UPLC80.51.1%+0.88%
Mid (100%) HPLC100.20.9%-
UPLC99.50.8%-0.70%
High (120%) HPLC121.11.0%-
UPLC120.10.9%-0.83%
  • Precision: The RSD% for all levels is well below the 15% limit for both methods, indicating excellent precision. An F-test performed on the variances at each level would likely show no significant difference.

  • Accuracy/Agreement: The percentage difference between the mean concentrations determined by the UPLC method and the HPLC method is less than 1.0% at all levels. This is well within the typical acceptance criterion of ±15%.

  • Statistical Significance: A Student's t-test at each level would yield a high p-value (p > 0.05), indicating no statistically significant difference between the means.

Visualizing Method Agreement: The Bland-Altman Plot

For a more visual assessment of agreement, a Bland-Altman plot can be used.[24][25][26] This plots the difference between the two methods for each sample against the average of the two methods for that sample.[24][27][28] It helps to visualize any systematic bias and random error.

G cluster_methods Analytical Methods cluster_inputs Statistical Inputs M_A Method A Results (e.g., HPLC) I1 Average (Method A + Method B) / 2 M_A->I1 I2 Difference (Method A - Method B) M_A->I2 M_B Method B Results (e.g., UPLC) M_B->I1 M_B->I2 Plot Bland-Altman Plot (Difference vs. Average) I1->Plot X-axis I2->Plot Y-axis Decision Assess Bias & Limits of Agreement Plot->Decision

Sources

Comparative

A Comparative Guide to Off-Target Effects of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the principle of "one molecule, one target" is an ideal seldom...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is an ideal seldom achieved. The reality is that most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While some of these interactions can be beneficial, unintended "off-target" effects are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's off-target profile is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in mitigating risk.

This guide provides a comprehensive framework for analyzing the off-target effects of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone , a novel compound belonging to the phenothiazine class. Phenothiazines are a well-established class of heterocyclic compounds known for their diverse biological activities, most notably as antipsychotic agents that primarily antagonize dopamine receptors.[1] However, their clinical utility is often tempered by a wide range of side effects stemming from interactions with numerous other receptors.[2][3][4]

This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. We will not only present a comparative analysis based on the known pharmacology of the phenothiazine class but also provide detailed, actionable protocols for a systematic investigation of this specific molecule's off-target liabilities. We will compare its inferred profile with that of both a classic phenothiazine (Chlorpromazine) and a more recent atypical antipsychotic (Risperidone) to provide a clear context for its potential safety and selectivity.

Inferred Pharmacological Profile of the Target Compound

Given its core phenothiazine structure, "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone" is predicted to act as an antagonist at dopamine D2 receptors, the canonical target for typical antipsychotics.[1][5] The trifluoromethyl and chloro substitutions on the phenothiazine ring are likely to modulate its potency, selectivity, and pharmacokinetic properties.

However, the promiscuous nature of the phenothiazine scaffold necessitates a high degree of suspicion for off-target activity. Based on extensive data from related compounds, the most probable off-target interactions include antagonism at:[3][4]

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)

  • Histamine Receptors (e.g., H1)

  • Adrenergic Receptors (e.g., α1, α2)

  • Muscarinic Acetylcholine Receptors (e.g., M1-M5)

These off-target activities are directly linked to common side effects of first-generation antipsychotics, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), dry mouth, blurred vision, and constipation (muscarinic antagonism).[2][6]

Comparative Framework: Benchmarking Against Established Drugs

To provide a meaningful analysis, we will compare the hypothetical off-target profile of our lead compound against two well-characterized antipsychotics:

  • Chlorpromazine: A low-potency typical antipsychotic and a classic phenothiazine. It is known for its broad off-target profile, contributing to significant sedative, hypotensive, and anticholinergic side effects.

  • Risperidone: A high-potency atypical antipsychotic. While still possessing off-target activities, its profile differs from typicals, with a particularly high affinity for 5-HT2A receptors, which is thought to contribute to its "atypical" properties, including a lower incidence of extrapyramidal symptoms at therapeutic doses.[7][8]

A Systematic Workflow for Off-Target Profile Characterization

We propose a two-pronged approach, combining computational prediction with empirical in vitro validation. This tiered strategy allows for a broad, cost-effective initial screen, followed by targeted, hypothesis-driven experimental work.

cluster_0 In Silico Prediction cluster_1 In Vitro Validation Compound Structure Compound Structure Ligand-Based Ligand-Based Methods (e.g., SwissTargetPrediction, SEA) Compound Structure->Ligand-Based 2D/3D Similarity Structure-Based Structure-Based Methods (e.g., Docking, PoSSum) Compound Structure->Structure-Based Docking into known structures Predicted Targets Predicted Targets Ligand-Based->Predicted Targets Structure-Based->Predicted Targets Broad Panel Broad Safety Panel Screening (e.g., SafetyScreen44) Predicted Targets->Broad Panel Guide Panel Selection Focused Assays Focused Functional Assays (e.g., hERG, Cytotoxicity) Predicted Targets->Focused Assays Prioritize Assays Validated Profile Validated Profile Broad Panel->Validated Profile Focused Assays->Validated Profile

Caption: A tiered workflow for off-target analysis.

Part 1: In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide a valuable preliminary assessment of a compound's likely interaction profile.[9] These approaches generally fall into two categories:

  • Ligand-Based Methods: These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.[9] Examples include SwissTargetPrediction and the Similarity Ensemble Approach (SEA).

  • Structure-Based Methods: When the 3D structure of a potential off-target is known, molecular docking can be used to predict the binding affinity and pose of the compound .

Rationale: The goal of the in silico step is not to provide definitive answers but to generate a testable hypothesis. The output—a ranked list of potential off-targets—is used to guide the design of the subsequent in vitro screening strategy, ensuring that the most relevant targets are prioritized. While powerful, it's crucial to acknowledge that in silico predictions can have limitations and require experimental validation.[10]

Part 2: In Vitro Experimental Profiling

The cornerstone of off-target analysis is direct experimental measurement of compound activity against a panel of biologically relevant targets. This is typically achieved through broad screening panels offered by contract research organizations (CROs) such as Eurofins Discovery (SafetyScreen™) or the former CEREP (BioPrint®).[11][12][13]

These panels consist of a battery of standardized binding and enzymatic assays covering a wide range of target classes implicated in adverse drug reactions, including GPCRs, ion channels, transporters, and kinases.[2][11][12]

Illustrative Comparative Data from a Broad Safety Panel

The following table presents hypothetical data for our compound of interest and its comparators, as might be obtained from a broad panel like the Eurofins SafetyScreen44.[14] The data is presented as percent inhibition at a screening concentration of 10 µM. Significant inhibition (typically >50%) flags a potential interaction that warrants further investigation to determine potency (IC50 or Ki).

Target Target Class "Target Compound" (% Inhibition @ 10µM) Chlorpromazine (% Inhibition @ 10µM) Risperidone (% Inhibition @ 10µM) Associated Potential Side Effect
Dopamine D2 GPCR95% 98%97%On-Target (Antipsychotic)
Serotonin 5-HT2A GPCR88% 92%99%Weight gain, sedation
Adrenergic α1 GPCR75% 95%90%Dizziness, orthostatic hypotension
Histamine H1 GPCR85% 98%70%Sedation, weight gain
Muscarinic M1 GPCR45% 85%15%Dry mouth, blurred vision, constipation
hERG Ion Channel60% 70%40%Cardiac arrhythmia (QT prolongation)
Sigma1 Other55% 65%78%CNS side effects, dysphoria

Interpretation of Hypothetical Data:

  • "Target Compound": This profile suggests a potent D2 antagonist, as expected. Its high activity at 5-HT2A, α1, and H1 receptors is characteristic of many phenothiazines and predicts a side effect profile that could include sedation, weight gain, and hypotension. The moderate M1 activity is an improvement over Chlorpromazine but still a potential liability. The significant hERG inhibition is a major red flag for cardiotoxicity and would require immediate follow-up.

  • Chlorpromazine: Shows the classic "dirty drug" profile, with potent activity across all listed off-targets, consistent with its known clinical side effects.

  • Risperidone: Demonstrates the "atypical" profile with very high 5-HT2A affinity relative to D2. It shows less muscarinic activity than the phenothiazines but retains significant adrenergic and histaminergic effects. Its lower hERG activity in this hypothetical screen suggests a potentially better cardiac safety profile.

cluster_0 Compound cluster_1 On-Target Effect cluster_2 Off-Target Effects Compound Phenothiazine Derivative D2 Dopamine D2 Receptor Compound->D2 Antagonism Alpha1 Adrenergic α1 Receptor Compound->Alpha1 Antagonism H1 Histamine H1 Receptor Compound->H1 Antagonism M1 Muscarinic M1 Receptor Compound->M1 Antagonism hERG hERG K+ Channel Compound->hERG Blockade Therapeutic Antipsychotic Efficacy D2->Therapeutic Hypotension Orthostatic Hypotension Alpha1->Hypotension Sedation Sedation / Weight Gain H1->Sedation Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) M1->Anticholinergic Arrhythmia Cardiac Arrhythmia hERG->Arrhythmia

Caption: On- and off-target signaling pathways of phenothiazines.

Key Experimental Protocols for Safety Validation

Beyond broad panel screening, several specific assays are considered mandatory for regulatory submission and provide a deeper understanding of critical safety liabilities.

hERG Channel Patch Clamp Assay (for Cardiotoxicity)

Causality: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary mechanism leading to QT interval prolongation, a delay in cardiac repolarization that can trigger fatal arrhythmias like Torsades de Pointes. This is a major reason for drug withdrawal from the market.

Methodology (Manual Patch Clamp):

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-90% confluency under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension in an external recording solution.

  • Electrophysiology:

    • Transfer cell suspension to the recording chamber of a patch-clamp rig.

    • Using a glass micropipette, form a high-resistance (>1 GΩ) "gigaseal" with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol designed to elicit and measure hERG tail currents. A typical protocol involves a depolarizing pulse to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Perfuse the cell with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Allow the effect to reach a steady state at each concentration.

    • Include a positive control (e.g., Cisapride) to validate assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Ames Test (for Mutagenicity)

Causality: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[15] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[16] A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Methodology (Plate Incorporation Method):

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella tester strains (e.g., TA98, TA100, TA1535, TA102) which are selected to detect different types of mutations.[17]

  • Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. The test is run in parallel with and without a rat liver extract (S9 fraction) to mimic this metabolic activation.

  • Test Procedure:

    • To a tube containing 2 mL of molten top agar, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations.

      • 0.5 mL of S9 mix or a control buffer.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

    • Positive controls (e.g., sodium azide for non-S9 plates, 2-aminoanthracene for S9 plates) must be included to validate the experiment.[18]

MTT Assay (for Cytotoxicity)

Causality: General cytotoxicity is a fundamental measure of a compound's potential to cause cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Conclusion and Forward Look

The comprehensive off-target analysis of a novel therapeutic candidate like 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a critical exercise in modern drug discovery. By leveraging the extensive historical knowledge of the phenothiazine class, we can anticipate a pharmacological profile characterized by potent D2 receptor antagonism but accompanied by significant liabilities at adrenergic, histaminergic, and muscarinic receptors, as well as a potential for cardiotoxicity via hERG channel blockade.

The true value of this guide lies in the detailed, self-validating workflow it presents. By systematically applying a combination of in silico prediction, broad in vitro profiling, and specific safety-critical assays, researchers can build a robust, data-driven understanding of a compound's selectivity. This approach allows for an early, objective comparison against established drugs like Chlorpromazine and Risperidone, enabling informed decisions about which chemical scaffolds to advance and which to abandon. Ultimately, this rigorous, front-loaded approach to safety pharmacology is essential for minimizing attrition, reducing development costs, and, most importantly, developing safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico tools for off-target prediction. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

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Validation

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Data for Phenothiazine Compounds

For decades, phenothiazine compounds have been a cornerstone of antipsychotic therapy and are now finding new life as promising anticancer agents.[1][2] This dual identity underscores the necessity for a robust and nuanc...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, phenothiazine compounds have been a cornerstone of antipsychotic therapy and are now finding new life as promising anticancer agents.[1][2] This dual identity underscores the necessity for a robust and nuanced understanding of their pharmacological activity. A critical aspect of this understanding lies in the careful comparison of data generated from controlled, isolated in vitro systems with the complex, dynamic environment of a living organism, or in vivo. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of comparing in vitro and in vivo data for phenothiazine compounds, offering insights into experimental design, data interpretation, and the critical factors that can lead to discrepancies between these two essential stages of drug discovery.

The Foundational Divide: Understanding In Vitro and In Vivo Paradigms

In vitro (Latin for "in glass") studies are performed outside of a living organism, typically in test tubes or petri dishes, and often involve isolated cells or specific molecular targets.[3] These assays are invaluable for initial screening, mechanism of action studies, and determining the direct effects of a compound on its target.[3] Conversely, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models or human subjects.[3] These studies provide a more holistic view of a drug's effects, encompassing absorption, distribution, metabolism, excretion (ADME), and potential off-target effects within a complex biological system.[3]

The transition from in vitro success to in vivo efficacy is a well-known bottleneck in drug development. For phenothiazines, this is particularly pertinent due to their complex pharmacology, which includes not only their primary dopamine D2 receptor antagonism but also a host of other receptor interactions and cellular effects.[4][5]

In Vitro Evaluation of Phenothiazines: A Controlled Environment

In vitro assays provide the initial, crucial data on a phenothiazine's potential therapeutic activity. These can be broadly categorized into target-based assays and cell-based assays.

Target-Based Assays: Dopamine D2 Receptor Binding

The hallmark of first-generation antipsychotics, including many phenothiazines, is their antagonism of the dopamine D2 receptor.[5][6] A common in vitro method to quantify this is the radioligand binding assay.

Table 1: Representative In Vitro Dopamine D2 Receptor Binding Affinity of Phenothiazines

CompoundKᵢ (nM)RadioligandReceptor SourceReference
Chlorpromazine1.0 - 10[³H]SpiperoneRat Striatum[4]
Thioridazine3.0 - 15[³H]SpiperoneRat Striatum[7]
Fluphenazine0.5 - 2.0[³H]SpiperoneRat Striatum[4]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat striatal tissue or cells expressing the D2 receptor in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.[7][8]

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled D2 antagonist (e.g., [³H]Spiperone), and varying concentrations of the test phenothiazine compound.[7]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the phenothiazine compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.

Cell-Based Assays: Cytotoxicity in Cancer Cell Lines

The repurposing of phenothiazines as anticancer agents has led to extensive in vitro screening against various cancer cell lines.[2][9] The MTT assay is a widely used colorimetric assay to assess cell viability.[10]

Table 2: Representative In Vitro Cytotoxicity (IC50) of Phenothiazines in Cancer Cell Lines

CompoundCell LineIC50 (µM)AssayReference
ChlorpromazineGlioblastoma (U87)15 - 25MTT[9]
ThioridazineBreast Cancer (MCF-7)10 - 20MTT[11]
TrifluoperazineOral Cancer (Ca922)5 - 10MTT[12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with a range of concentrations of the phenothiazine compound for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Evaluation of Phenothiazines: The Whole Organism Perspective

In vivo studies are essential to determine if the promising in vitro activity of a phenothiazine translates into a therapeutic effect in a living system.

Antipsychotic Activity Models

Animal models are used to predict the antipsychotic efficacy of phenothiazines. A common model involves inducing hyperlocomotion in rodents with a psychostimulant like amphetamine, which increases dopamine levels.[1]

Table 3: Representative In Vivo Antipsychotic-like Activity of Phenothiazines

CompoundAnimal ModelBehavioral TestDose (mg/kg)% Reduction in HyperlocomotionReference
ChlorpromazineRatAmphetamine-induced hyperlocomotion1.0 - 5.040 - 90%[1]
HaloperidolMouseAmphetamine-induced hyperlocomotion0.05 - 0.2530 - 84%[1]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Acclimation: Acclimate mice to the testing environment (e.g., open field arena) for a set period.

  • Drug Administration: Administer the test phenothiazine compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Psychostimulant Challenge: After a predetermined time, administer amphetamine to induce hyperlocomotion.

  • Behavioral Recording: Place the mice in the open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specific duration using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the phenothiazine-treated group to the vehicle-treated group to determine the percentage reduction in hyperlocomotion.

Anticancer Activity Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anticancer efficacy of drugs.[12][16]

Table 4: Representative In Vivo Anticancer Activity of Phenothiazines

CompoundAnimal ModelTumor TypeDose (mg/kg/day)% Tumor Growth InhibitionReference
ThioridazineXenograft MouseTriple-Negative Breast Cancer1063.7%[11]
Trifluoperazine derivative (A4)Xenograft MouseOral Squamous Cell Carcinoma10 - 2074 - 81%[12]

Experimental Protocol: Xenograft Tumor Growth Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[12]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the phenothiazine compound or vehicle control daily via a suitable route (e.g., oral gavage, intraperitoneal injection).[16]

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to calculate the percentage of tumor growth inhibition.

Bridging the Divide: Why In Vitro and In Vivo Data May Differ

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a compound's activity. Understanding the reasons for these differences is crucial for successful drug development.

Metabolism: The Transformation of a Molecule

The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 family can modify the structure of phenothiazines.[17][18] This can have several consequences:

  • Activation: Some metabolites may be more active than the parent compound.

  • Inactivation: Metabolism can also lead to inactive metabolites, reducing the drug's efficacy.[4]

  • Altered Receptor Profile: Metabolites may have a different binding affinity for the primary target or interact with other receptors, leading to off-target effects.[4]

For example, ring-hydroxylated and N-demethylated metabolites of some phenothiazines retain significant binding affinity for dopamine D2 receptors, potentially contributing to the overall therapeutic effect in vivo.[4] Conversely, sulfoxide metabolites are often found to be virtually inactive.[4]

The Blood-Brain Barrier: A Gatekeeper to the CNS

For phenothiazines to exert their antipsychotic effects, they must cross the blood-brain barrier (BBB) to reach their targets in the central nervous system.[19] The physicochemical properties of a compound, such as its lipophilicity and molecular size, influence its ability to penetrate the BBB.[20] A phenothiazine may show high potency in an in vitro receptor binding assay but have poor BBB penetration, resulting in low efficacy in in vivo models of CNS disorders. Some phenothiazines have been shown to protect the BBB under certain conditions.[19]

Protein Binding: A Limiting Factor

In the bloodstream and tissues, drugs can bind to proteins like albumin.[21] Only the unbound, or "free," fraction of a drug is available to interact with its target. High plasma protein binding can significantly reduce the concentration of a phenothiazine at its site of action, leading to lower in vivo potency than predicted from in vitro studies.[21]

Off-Target Effects and Systemic Toxicity

In vivo, phenothiazines interact with a multitude of receptors and cellular pathways beyond their primary target.[5][22] These off-target effects can contribute to both therapeutic actions and adverse side effects, such as sedation, weight gain, and cardiovascular issues.[5][6] These systemic effects are not captured in simple in vitro assays but are critical for determining a drug's overall safety and therapeutic window in vivo.

Visualizing the Path from Bench to Preclinical

The journey of a phenothiazine compound from initial in vitro screening to in vivo validation is a multi-step process.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation in_vitro_screening High-Throughput Screening (e.g., Receptor Binding, Cell Viability) hit_identification Hit Identification (Potent Compounds) in_vitro_screening->hit_identification Identify lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization Refine animal_models Animal Models (Efficacy & Safety) lead_optimization->animal_models Transition to In Vivo pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd Correlate toxicology Toxicology Studies pk_pd->toxicology Assess preclinical_candidate Preclinical Candidate Selection toxicology->preclinical_candidate Select

Caption: From In Vitro Discovery to In Vivo Validation.

Signaling Pathways: The Molecular Mechanisms of Action

The primary antipsychotic effect of phenothiazines is mediated through the blockade of the dopamine D2 receptor signaling pathway.

G dopamine Dopamine d2r Dopamine D2 Receptor (GPCR) dopamine->d2r Binds & Activates phenothiazine Phenothiazine phenothiazine->d2r Blocks gi_protein Gi Protein d2r->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Decreases Conversion of ATP pka Protein Kinase A (PKA) camp->pka Reduces Activation cellular_response Reduced Neuronal Excitability pka->cellular_response Leads to

Caption: Phenothiazine Inhibition of Dopamine D2 Receptor Signaling.

Conclusion: A Holistic Approach to Phenothiazine Research

The successful development of phenothiazine-based therapies, for both psychiatric and oncologic indications, hinges on a comprehensive and integrated approach to data analysis. While in vitro assays provide essential information on potency and mechanism of action at a molecular and cellular level, they cannot fully recapitulate the complexities of a living organism. Conversely, in vivo studies offer a more clinically relevant picture but can be resource-intensive and may not always clearly elucidate the underlying mechanisms.

By understanding the inherent strengths and limitations of each approach and by anticipating the factors that can lead to discrepancies—metabolism, bioavailability, and off-target effects—researchers can design more effective experimental strategies. This, in turn, will lead to a more accurate interpretation of data and a higher probability of translating promising in vitro findings into effective in vivo therapies.

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Validation

A Proposed Benchmarking Study: Evaluating 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone Against Standards of Care in Oncology and Neuroscience

Executive Summary Phenothiazine derivatives have a rich history in medicine, primarily as antipsychotic agents. However, emerging research has revealed their potential in other therapeutic areas, including oncology and n...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenothiazine derivatives have a rich history in medicine, primarily as antipsychotic agents. However, emerging research has revealed their potential in other therapeutic areas, including oncology and neuroinflammation.[1][2] This guide outlines a comprehensive preclinical research plan to benchmark a specific phenothiazine derivative, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, against current standards of care in glioblastoma, triple-negative breast cancer, neuroinflammation, and psychosis. Due to the limited publicly available biological data for this specific compound, this document serves as a detailed roadmap for its initial investigation, providing methodologies to elucidate its potential therapeutic value.

Introduction to 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a member of the phenothiazine class of heterocyclic compounds. While its specific biological activities are not extensively documented in peer-reviewed literature, its structural similarity to other phenothiazine derivatives suggests potential for a range of pharmacological effects. The trifluoromethyl group at the 2-position and the chloroethanone group at the 10-position of the phenothiazine core are key structural features that may influence its biological activity, including its ability to cross the blood-brain barrier and interact with various molecular targets.

The rationale for this proposed investigation is rooted in the known polypharmacology of phenothiazines. These compounds have been shown to exert anticancer effects by disrupting cell membranes, inducing apoptosis, and modulating signaling pathways.[3] Furthermore, their historical use in psychiatry stems from their ability to antagonize dopamine receptors, and newer research suggests they may also have neuroprotective and anti-inflammatory properties.[2][4]

This guide proposes a multi-pronged approach to characterize the bioactivity of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone and benchmark its performance against established therapeutic agents.

Proposed Therapeutic Area 1: Oncology

Phenothiazine derivatives have shown promise as antiproliferative agents, with some demonstrating efficacy against various cancer cell lines.[1] We propose evaluating 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone in two aggressive cancer types: glioblastoma and triple-negative breast cancer (TNBC).

Benchmarking Against Glioblastoma Standard of Care

Glioblastoma is the most aggressive primary brain tumor in adults. The current standard of care typically involves maximal surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[5][6][7]

2.1.1. Proposed In Vitro Model and Comparators
  • Cell Line: U-87 MG (human glioblastoma cell line)

  • Test Compound: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Standard of Care Comparator: Temozolomide (TMZ)[5][6]

  • Second-Line Comparator: Carmustine[5]

2.1.2. Experimental Protocols

A. Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Plate U-87 MG cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, TMZ, and Carmustine for 48 and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

B. Apoptosis Induction (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat U-87 MG cells with the IC50 concentrations of each compound for 48 hours.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

2.1.3. Experimental Workflow

experimental_workflow_glioblastoma cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis U87_MG_Culture Culture U-87 MG cells Seeding Seed cells in 96-well plates U87_MG_Culture->Seeding Test_Compound 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone Seeding->Test_Compound SoC_Comparator Temozolomide (TMZ) Seeding->SoC_Comparator Second_Line Carmustine Seeding->Second_Line MTT_Assay MTT Assay (Cytotoxicity) Test_Compound->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis) Test_Compound->AnnexinV_Assay SoC_Comparator->MTT_Assay SoC_Comparator->AnnexinV_Assay Second_Line->MTT_Assay Second_Line->AnnexinV_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Apoptosis_Quant Apoptosis Quantification AnnexinV_Assay->Apoptosis_Quant

Caption: Glioblastoma benchmarking experimental workflow.

Benchmarking Against Triple-Negative Breast Cancer (TNBC) Standard of Care

TNBC is a subtype of breast cancer that lacks estrogen receptors, progesterone receptors, and HER2 expression, making it unresponsive to hormonal or HER2-targeted therapies. The standard of care is chemotherapy, often including anthracyclines and taxanes.[8][9][10]

2.2.1. Proposed In Vitro Model and Comparators
  • Cell Line: MDA-MB-231 (human TNBC cell line)

  • Test Compound: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Standard of Care Comparators: Doxorubicin (anthracycline) and Paclitaxel (taxane)[9][10]

2.2.2. Experimental Protocols

A. Cytotoxicity Assessment (MTT Assay)

  • Protocol as described in section 2.1.2.A, using MDA-MB-231 cells.

B. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat MDA-MB-231 cells with the IC50 concentrations of each compound for 24 hours.

  • Fixation: Fix the cells in 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the stained cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.2.3. Data Presentation

Table 1: Comparative Cytotoxicity against Glioblastoma and TNBC Cell Lines

CompoundCell LineIC50 (µM) at 48hIC50 (µM) at 72h
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone U-87 MGExperimental DataExperimental Data
TemozolomideU-87 MGExperimental DataExperimental Data
CarmustineU-87 MGExperimental DataExperimental Data
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone MDA-MB-231Experimental DataExperimental Data
DoxorubicinMDA-MB-231Experimental DataExperimental Data
PaclitaxelMDA-MB-231Experimental DataExperimental Data

Proposed Therapeutic Area 2: Neuroscience

Given the foundational role of phenothiazines in psychiatry and emerging evidence for their role in neuroinflammation, we propose a dual-track investigation in neuroscience.

Benchmarking in Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease.[11] Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammatory processes.

3.1.1. Proposed In Vitro Model and Comparators
  • Cell Line: BV-2 (immortalized murine microglia)

  • Inflammatory Stimulus: Lipopolysaccharide (LPS)

  • Test Compound: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Standard of Care (Symptomatic for Alzheimer's): Donepezil (Cholinesterase inhibitor)[12][13], Memantine (NMDA receptor antagonist)[12][13]

3.1.2. Experimental Protocols

A. Nitric Oxide (NO) Production Assay (Griess Reagent)

  • Cell Treatment: Pre-treat BV-2 cells with the test compound and comparators for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Mix cell culture supernatants with Griess reagent and measure the absorbance at 540 nm to quantify nitrite levels, an indicator of NO production.

B. Pro-inflammatory Cytokine Quantification (ELISA)

  • Sample Collection: Collect cell culture supernatants from the NO production assay.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISAs) to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6.

3.1.3. Neuroinflammation Signaling Pathway

neuroinflammation_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation NO_Production Nitric Oxide (NO) Production NFkB_Activation->NO_Production Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Cytokine_Production Test_Compound 2-Chloro-1-(2-trifluoromethyl- phenothiazin-10-yl)-ethanone Test_Compound->NFkB_Activation Inhibition?

Caption: Proposed mechanism of action in neuroinflammation.

Benchmarking in Psychosis

Phenothiazines were the first class of effective antipsychotic medications. Their primary mechanism of action is the blockade of dopamine D2 receptors.[14] Atypical antipsychotics also exhibit significant serotonin 5-HT2A receptor antagonism.[4][15]

3.2.1. Proposed In Vitro Assay and Comparators
  • Assay: Radioligand binding assays for dopamine D2 and serotonin 5-HT2A receptors.

  • Test Compound: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

  • Typical Antipsychotic Comparator: Haloperidol[14]

  • Atypical Antipsychotic Comparator: Risperidone[14]

3.2.2. Experimental Protocol

A. Receptor Binding Assays

  • Membrane Preparation: Use commercially available cell membranes expressing human dopamine D2 and serotonin 5-HT2A receptors.

  • Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound and comparators.

  • Separation and Counting: Separate bound from free radioligand and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) for each compound at each receptor.

3.2.3. Data Presentation

Table 2: Comparative Receptor Binding Affinities

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone Experimental DataExperimental Data
HaloperidolExperimental DataExperimental Data
RisperidoneExperimental DataExperimental Data

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone. The proposed experiments are designed to elucidate its potential as an anticancer, anti-neuroinflammatory, or antipsychotic agent by directly comparing its in vitro activity against established standards of care. The data generated from these studies will be critical in determining the most promising therapeutic avenues for this compound and will guide future, more complex in vivo studies. The polypharmacology inherent to the phenothiazine scaffold suggests that this compound could exhibit a unique profile, potentially offering advantages over existing therapies.

References

  • Ayogu, J. I., & Nwoba, S. T. (2022). Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(3), 272-292. [Link]

  • Frontiers in Pharmacology. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. [Link]

  • Motohashi, N. (1991). Antitumor Properties of Phenothiazines. Anticancer Research, 11(3), 1125-1164. [Link]

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  • Jadwiszczak, M., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 24(13), 10769. [Link]

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  • Popik, P., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Biomolecules, 10(2), 171. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

This document provides a detailed, safety-driven protocol for the proper disposal of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS No. 38221-55-5). As a specialized phenothiazine derivative incorporating a reactive α-halo ketone moiety and a stable trifluoromethyl group, this compound demands a multi-faceted approach to waste management that respects its chemical reactivity, potential toxicity, and environmental impact. This guide is intended for drug development professionals, researchers, and laboratory personnel to ensure that disposal procedures are not only compliant with regulations but are also grounded in sound chemical principles.

Hazard Identification and Risk Assessment: A Structural Perspective

Understanding the disposal requirements for this compound begins with a thorough analysis of its chemical structure. It is not a single entity but a composite of three distinct functional groups, each contributing to its overall hazard profile.

  • The Phenothiazine Core: Phenothiazine and its derivatives are known to be biologically active. They can cause skin and eye irritation, and many are classified as skin sensitizers, meaning they can elicit an allergic reaction upon contact.[1][2][3] Furthermore, this class of compounds is often very toxic to aquatic life, posing a long-term environmental risk if not disposed of correctly.[1][4]

  • The α-Halo Ketone Group: This functional group is characterized by a halogen (in this case, chlorine) on the carbon adjacent to a carbonyl group. This arrangement makes the compound a highly reactive alkylating agent.[5] The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack.[6] This inherent reactivity is a critical safety consideration; mixing this waste with incompatible chemicals, such as bases or amines, could lead to vigorous and potentially hazardous reactions.[5][7]

  • The Trifluoromethyl (CF₃) Group: The -CF₃ group is exceptionally stable due to the strength of the carbon-fluorine bonds. While this enhances the therapeutic potential of many pharmaceuticals, it also poses a disposal challenge.[8][9] Improper incineration can lead to the formation of environmentally persistent and potentially toxic byproducts, such as trifluoroacetic acid (TFA) or other per- and polyfluoroalkyl substances (PFAS).[10][11][12] Therefore, disposal must be handled by facilities equipped for high-temperature incineration of halogenated waste.

Summary of Hazards and Handling Precautions
Parameter Guidance and Rationale
Chemical Classification Halogenated Organic Waste.[13][14] Must be segregated from all other waste streams.
Primary Hazards Skin/Eye Irritation, Potential Skin Sensitizer, High Aquatic Toxicity.[1][2][3][4]
Reactivity Hazards Highly reactive α-halo ketone.[5] Incompatible with strong bases, amines, and other nucleophiles.
Required PPE Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a fully buttoned lab coat.[2][15][16]
Handling Location All handling and waste collection must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][15][17]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The only acceptable disposal route for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is through a licensed hazardous waste management service.[16] Never discharge this chemical or its rinseates down the sanitary sewer.[1][15][18]

Step 1: Waste Segregation

This is the most critical step. This compound must be treated as Halogenated Organic Waste .

  • Action: Designate a specific, dedicated waste container solely for this compound and other halogenated organic waste.

  • Causality: Mixing halogenated and non-halogenated solvents complicates the disposal process and significantly increases costs, as non-halogenated solvents can often be recycled as fuel, while halogenated waste requires specialized high-temperature incineration.[19] Co-mingling also risks dangerous, uncontrolled reactions as previously described.

Step 2: Container Selection and Labeling
  • Action: Select a container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a vapor-tight, screw-top lid.[14] Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Causality: A sealed, robust container prevents the release of vapors and protects against spills.[14] Pre-labeling is a regulatory requirement and a critical safety communication tool, ensuring anyone in the lab can immediately identify the contents and associated hazards.[14][20]

  • Labeling Requirements: The label must clearly state:

    • The words "Hazardous Waste"

    • Full Chemical Name: "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone"

    • CAS Number: "38221-55-5"

    • An accurate list of all components and their approximate percentages.

    • The primary hazard characteristics (e.g., Irritant, Environmentally Hazardous).

Step 3: Waste Collection
  • Action for Pure Compound/Residues: Carefully transfer any residual solid or concentrated solutions into the designated hazardous waste container using appropriate tools (e.g., chemical-resistant spatula, funnel).

  • Action for Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are grossly contaminated should be placed in a sealed, labeled plastic bag and then deposited into the main hazardous waste container or a separate container for solid halogenated waste, per your institution's policy.

  • Causality: Consolidating all waste streams associated with the chemical ensures that nothing is inadvertently disposed of in the regular trash, which could expose custodial staff and harm the environment.

Step 4: Temporary Storage
  • Action: Keep the hazardous waste container tightly sealed at all times, except when actively adding waste.[14] Store it in a designated satellite accumulation area, which is typically within or near the laboratory where the waste is generated. Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Causality: Proper storage minimizes the risk of spills and vapor exposure to laboratory personnel. Secondary containment is a standard best practice and a regulatory requirement to prevent the spread of hazardous materials in the event of a primary container failure.

Step 5: Final Disposal
  • Action: Once the container is full or you have finished the project, contact your institution's EHS department to arrange for the pickup and disposal of the waste. Follow their specific procedures for scheduling a pickup.

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste in compliance with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[21] This ensures the waste is managed safely from "cradle-to-grave."

Emergency Procedures

In Case of a Spill:
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.

  • Contain & Clean: For small solid spills, carefully sweep up the material without creating dust and place it in the hazardous waste container.[2] For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep the absorbed material into the waste container.

  • Decontaminate: Wipe down the spill area with a solvent like acetone, followed by soap and water.[22] All cleaning materials must be collected as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visual Guide to Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

G cluster_0 Initial Handling cluster_1 Waste Streams cluster_2 Collection Actions cluster_3 Final Containment start Waste Generation decision What is the Waste Type? start->decision pure Pure Compound or Concentrated Solution decision->pure Chemical labware Contaminated Labware (Gloves, Wipes, etc.) decision->labware Solid sharps Contaminated Sharps (Needles, Glassware) decision->sharps Sharp collect_pure Collect Directly into Primary Waste Container pure->collect_pure collect_labware Double-Bag and Place in Solid Waste Container labware->collect_labware collect_sharps Place in Approved Sharps Container sharps->collect_sharps final_container Sealed & Labeled HALOGENATED WASTE CONTAINER collect_pure->final_container collect_labware->final_container collect_sharps->final_container

Caption: Disposal Workflow for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone Waste Streams.

References

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

As a Senior Application Scientist, it is imperative to approach novel compounds with a blend of scientific curiosity and rigorous safety protocols. The compound 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone,...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach novel compounds with a blend of scientific curiosity and rigorous safety protocols. The compound 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, with CAS Number 38221-55-5, presents a unique combination of chemical moieties that necessitate a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.

Hazard Analysis: A Proactive Approach to Safety
  • Phenothiazine Core: Phenothiazine and its derivatives are known to be biologically active. Some may cause skin and eye irritation, and skin sensitization.[2][3]

  • Trifluoromethyl Group: Organofluorine compounds can have unique toxicological profiles, and their thermal decomposition can produce hazardous substances like hydrogen fluoride.[4]

  • Alpha-Chloro Ketone: This functional group is a known alkylating agent, which suggests potential for reactivity with biological macromolecules and possible toxicity.

Given these structural alerts, it is prudent to handle 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone as a potentially hazardous substance, with particular attention to avoiding skin and eye contact, inhalation, and ingestion.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Tightly fitting safety goggles and a face shieldStandard laboratory safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][6]
Skin/Body Flame-resistant lab coat and impervious clothingA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant overalls are recommended. Ensure clothing provides full coverage of the arms.[1]
Hands Chemical-impermeable gloves (e.g., nitrile or fluorinated rubber)Gloves must be inspected for any signs of degradation before use. Double-gloving is recommended, especially for prolonged handling. Change gloves immediately if contamination is suspected.[2][6]
Respiratory NIOSH/MSHA approved respirator (if dust or aerosols are generated)A full-face respirator with appropriate cartridges should be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[2][6]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End End Doff4->End Exiting Lab Start Start Start->Don1 Entering Lab

Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) Personal Protective Equipment to minimize cross-contamination.

Operational Plan: Step-by-Step Guidance for Safe Handling

Engineering Controls:

  • Chemical Fume Hood: All handling of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7] Have a spill kit appropriate for solid chemical spills readily available.

  • Weighing:

    • Perform this task in a chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Reaction Setup:

    • Conduct all reactions within the fume hood.

    • Ensure all glassware is free from defects.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Perform extractions and other manipulations within the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Improper disposal of chemical waste can have serious environmental consequences. Due to the presence of the phenothiazine core, this compound may be toxic to aquatic life.[8]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and filter paper, in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any needles or other sharps used in the process should be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone," the CAS number "38221-55-5," and the approximate quantity.[2]

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: The recommended method for final disposal is through a licensed chemical waste disposal service.[1][2] Contact your institution's EHS department to arrange for pickup and disposal. Never dispose of this compound down the drain or in the regular trash.[8]

Decontamination of Glassware:

  • Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area to prevent further spread.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Protect: Don appropriate PPE, including a respirator if necessary, before attempting to clean up the spill.

  • Clean-up: For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these detailed safety and logistical protocols, researchers can confidently and safely work with 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide.
  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
  • Crysdot LLC. (n.d.). 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
  • Echemi. (n.d.). 2-CHLORO-1-(2-TRIFLUOROMETHYL-PHENOTHIAZIN-10-YL)-ETHANONE Safety Data Sheets.
  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine.
  • AK Scientific, Inc. (n.d.). 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone Safety Data Sheet.
  • Material Safety Data Sheet. (n.d.).
  • BenchChem. (2025, November). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.

Sources

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